Gamma-mangostin

Catalog No.
S630532
CAS No.
31271-07-5
M.F
C23H24O6
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-mangostin

CAS Number

31271-07-5

Product Name

Gamma-mangostin

IUPAC Name

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3

InChI Key

VEZXFTKZUMARDU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3,6,7-tetrahydroxy-2,5-bis(3-methyl-2-butenyl)-9H-xanthen-9-one, gamma-mangostin

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C

The exact mass of the compound gamma-Mangostin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Experimental Insights into Gamma-Mangostin's Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Research reveals gamma-mangostin's potential through various mechanistic studies. Key experimental data is summarized in the table below, followed by detailed protocols.

Biological Activity / Property Experimental Findings / Quantitative Data Test System / Model
Anticancer (Cell Migration Inhibition) IC₅₀: 25 µM; Significantly suppressed cell migration at 10 µM in 24 hours [1]. MDA-MB-231 triple-negative breast cancer (TNBC) cells [1].
CXCR4 Gene Downregulation Downregulated key migration-associated genes (CXCR4, Farp, LPHN2) upon treatment [1]. MDA-MB-231 cells; gene expression analysis via qRT-PCR [1].
Reactive Oxygen Species (ROS) Induction Increased cellular ROS generation, contributing to inhibition of cancer cell migration [1]. MDA-MB-231 cells; flow cytometry for ROS measurement [1].
5-HT2A Receptor Antagonism IC₅₀: 0.32 µM (rat coronary artery); Inhibited [³H] spiperone binding with IC₅₀: 3.5 nM [2]. Rat aortic myocytes and coronary artery [2].
Transthyretin (TTR) Amyloidogenesis Inhibition EC₅₀: 7.0 µM; binds to thyroxine (T4)-binding sites, stabilizing TTR tetramer [3]. V30M mutated TTR (in vitro); X-ray crystallography [3].
Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key investigations:

  • Cell Viability Assay (CCK-8 Assay) [1]:

    • Cell Line: MDA-MB-231 cells.
    • Procedure: Seed 20,000 cells/well in a 96-well plate. After 24h, treat with this compound (1-100 µM) for another 24h. Add CCK-8 solution and incubate for 2h. Measure absorbance at 450 nm.
  • Migration Assay (Wound Healing Assay) [1]:

    • Tool: Culture-insert 2 well.
    • Procedure: Seed 5x10⁴ cells on each side of the insert. After 24h, replace medium with 0.5% FBS and culture for 18h. Pre-treat with 10 µg/mL mitomycin C for 2h. Treat with 10 µM this compound. Measure gap closure at 0, 24, and 42h using image analysis software (e.g., ImageJ).
  • Gene Expression Analysis (qRT-PCR) [1]:

    • RNA Extraction: Use Sepasol reagent.
    • cDNA Synthesis: Use ReverTra Ace qPCR RT Kit, including DNase I treatment.
    • qPCR: Perform with Thunderbird SYBR qPCR Mix on a real-time PCR system. Analyze genes of interest (e.g., CXCR4, Farp, LPHN2) with GAPDH as an internal control.
  • Molecular Docking (In Silico Study) [1]:

    • Objective: To observe binding between this compound and target protein (e.g., CXCR4).
    • Method: Perform docking simulations using appropriate software to calculate binding affinity and potential interaction modes.

The following diagram illustrates the multi-target mechanisms of this compound as identified in preclinical research, showing its potential in therapeutic applications.

G cluster_paths Mechanisms of Action GammaMangostin GammaMangostin AntiCancer Anticancer Activity GammaMangostin->AntiCancer NeuroProt Amyloidogenesis Inhibition GammaMangostin->NeuroProt ReceptorAntag 5-HT2A Receptor Antagonism GammaMangostin->ReceptorAntag MigInhibit Cancer Cell Migration AntiCancer->MigInhibit Inhibits ROS ROS Generation AntiCancer->ROS Induces CXCR4 CXCR4 Gene Expression AntiCancer->CXCR4 Downregulates TTR Transthyretin (TTR) NeuroProt->TTR Stabilizes Tetramer Serotonin Serotonin Signaling ReceptorAntag->Serotonin Competitive Antagonism

Research Applications and Context

  • Comparative Potency: this compound is a more potent inhibitor of TTR fibrillization than its methylated derivative, alpha-mangostin (EC₅₀ 7.0 µM vs. 15 µM), due to additional hydrogen bonds [3]. In breast cancer, it downregulates CXCR4 mRNA, a mechanism not shared by alpha-mangostin [1].
  • Research Considerations: this compound is highly hydrophobic [4]. For in vitro assays, it is typically dissolved in DMSO (solubility up to 79 mg/mL) [2]. In vivo studies show that xanthones from a mangosteen extract can achieve detectable plasma levels, supporting further pharmacokinetic research [4].

References

Comprehensive Technical Guide: Bioactive Compounds of Garcinia mangostana and Their Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the review.

Introduction to Garcinia mangostana and Its Phytochemical Profile

Garcinia mangostana L., commonly known as mangosteen, is a tropical evergreen tree indigenous to Southeast Asia, renowned for its distinctive flavor and remarkable medicinal properties. Belonging to the Clusiaceae family, mangosteen has earned the epithet "queen of fruits" due to its unique sweet-tart flavor profile and extensive pharmacological potential [1] [2]. While the juicy, white arils of the fruit are prized for consumption, scientific interest has predominantly focused on the pericarp (rind), which contains the highest concentration of bioactive compounds and has been traditionally used in Southeast Asian medicine to treat skin infections, wounds, diarrhea, dysentery, and various inflammatory conditions [1] [3]. The tree itself is slow-growing, reaching heights of 6-25 meters, and produces fruit that is approximately 6-8 cm in diameter with a characteristic purple-red hull containing scattered yellow spots [4] [5].

The mangosteen fruit is an all-purpose plant where all components including arils, pericarp, and other anatomical sections are utilized. Anatomically, the fruit consists of approximately 17% external pericarp, 48% internal pericarp, 40% pulp, and 4% cap, with over 60% of the fruit's weight attributed to the pericarp, which is often considered waste biomass despite its rich phytochemical content [1]. This significant proportion of underutilized material presents substantial opportunities for sustainable valorization in pharmaceutical, nutraceutical, and cosmetic applications. The fruit's chemical complexity is exemplified by the presence of up to 160 aromatic compounds in the epicarp and 105 in the endocarp, with at least 68 identified xanthones, among which α-mangostin, β-mangostin, γ-mangostin, garcinone E, and gartanine are the most prominent [1].

Table 1: Key Bioactive Compounds in Garcinia mangostana and Their Distribution

Compound Class Specific Compounds Major Fruit Part Concentration Range
Xanthones α-mangostin, β-mangostin, γ-mangostin, garcinone E Pericarp α-mangostin: ~69.1% of total xanthones
Phenolic Compounds Phenolic acids, flavonoids, tannins Pericarp 10× higher than pulp
Anthocyanins Cyanidin, peonidin derivatives Pericarp Varies with maturity
Terpenes Various mono- and sesquiterpenes Whole fruit Component of essential oils
Other Bioactives Hydroxycitric acid Fruit, pericarp Varies by extraction method

The medicinal properties of mangosteen have been validated through extensive scientific investigation, demonstrating antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, neuroprotective, and cardioprotective effects [1] [6]. These diverse biological activities are primarily attributed to the fruit's rich content of isoprenylated xanthones, a class of secondary metabolites with potent pharmacological properties, along with other bioactive components such as phenolic compounds, anthocyanins, flavonoids, and tannins [1] [3]. The pericarp has been reported to exhibit antioxidant activity approximately 20 times higher than that of the fruit's edible flesh and contains 10 times more phenolic compounds, further underscoring its therapeutic value [1].

Major Bioactive Compounds: Structural and Quantitative Analysis

Xanthones: The Primary Bioactive Components

Xanthones represent the most extensively studied and pharmacologically significant class of compounds in mangosteen, with over 40 different xanthones identified in various parts of the fruit [4]. These compounds feature a distinctive dibenzopyrone molecular scaffold (xanthene-9-one core structure) that serves as the foundation for extensive chemical diversification through prenylation, methylation, hydroxylation, and glycosylation [1] [3]. The structural diversity of xanthones contributes to their varied biological activities and mechanisms of action. Among the numerous xanthones identified, α-mangostin (1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one) stands out as the most abundant and extensively investigated, constituting approximately 69.1% of the total xanthones in the pericarp [1]. This hydrophobic polyphenol is recognized as the major marker compound for quality standardization of mangosteen extracts and has demonstrated exceptional pharmacological potential across multiple experimental models.

The second most prominent xanthone is γ-mangostin, which along with other significant xanthones such as β-mangostin, garcinone E, and gartanine, contributes to the overall bioactivity profile of mangosteen extracts [1]. These compounds are predominantly concentrated in the pericarp, which contains approximately 70-75% of the fruit's bioactive components [1]. The distribution of xanthones throughout the fruit follows a distinct pattern, with the pericarp serving as the primary repository, while smaller quantities are present in the pulp, seeds, and other anatomical parts. This heterogeneous distribution has significant implications for extraction optimization and resource utilization strategies in industrial applications.

Additional Bioactive Compounds

Beyond xanthones, mangosteen contains a diverse array of additional bioactive compounds that contribute to its overall therapeutic potential. Phenolic compounds, including phenolic acids, flavonoids, and procyanidins, are present in significant quantities, particularly in the pericarp, which demonstrates antioxidant activity 20 times higher than the fruit's edible flesh and contains 10 times more phenolic compounds [1]. Anthocyanins, responsible for the characteristic purple-red coloration of the mature rind, include derivatives of cyanidin and peonidin, with concentrations varying throughout fruit development and maturation [2].

Terpenes and terpenoids represent another important class of bioactive compounds in mangosteen, contributing to the fruit's aromatic profile and biological activities. These compounds, along with other phytochemicals such as tannins and phytosterols, exhibit synergistic interactions with xanthones, enhancing the overall pharmacological efficacy of mangosteen extracts [4]. Recent research has also highlighted the significance of hydroxycitric acid (HCA) as an important bioactive component with demonstrated efficacy in inhibiting ferroptosis and ameliorating benign prostatic hyperplasia in murine models [7]. This compound has shown potential for regulating metabolic pathways and addressing conditions related to oxidative stress and cellular proliferation.

Table 2: Quantitative Analysis of Major Xanthones in Mangosteen Pericarp

Xanthone Compound Chemical Structure Relative Abundance Key Biological Activities
α-Mangostin 1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one ~69.1% (dominant compound) Antioxidant, anti-inflammatory, anticancer, antimicrobial
γ-Mangostin 1,3,6-trihydroxy-7-methoxy-2,8-di(3-methyl-2-butenyl)-9H-xanthen-9-one Second most abundant Anti-inflammatory, neuroprotective, inhibits cyclooxygenase
β-Mangostin 1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one Significant component Antioxidant, antimicrobial
Garcinone E 1,6,8-trihydroxy-3,7-di(3-methyl-2-butenyl)-9H-xanthen-9-one Minor but potent component Anticancer, antioxidant

Extraction Technologies: From Traditional to Green Methods

Conventional Extraction Techniques

Traditional extraction methods for mangosteen bioactive compounds have primarily relied on solid-liquid extraction using organic solvents such as methanol, ethanol, chloroform, ethyl acetate, acetone, and hexane [1]. These conventional approaches, while straightforward to implement, present several significant limitations including prolonged extraction times, low extraction efficiency, large solvent requirements, and concerns regarding solvent toxicity and environmental impact [1]. Additionally, extracts obtained through these methods often suffer from low purity due to high concentrations of residual solvents, necessitating additional purification steps that increase processing complexity and cost. The thermolabile nature of many xanthones further complicates conventional extraction, as elevated temperatures and extended processing times can lead to compound degradation and diminished bioactivity.

Solvent selection plays a critical role in conventional extraction efficiency, with different solvents exhibiting varying affinities for specific classes of bioactive compounds. Methanol has traditionally been employed for its broad extraction capability, while ethanol is preferred for food and pharmaceutical applications due to its lower toxicity. Steam distillation has also been utilized for isolating essential oil components from mangosteen, though this method is less effective for non-volatile xanthones and phenolic compounds [1]. Despite their limitations, conventional extraction methods continue to be used as benchmark techniques for comparison with emerging technologies, and they remain relevant in resource-limited settings where advanced equipment is unavailable.

Advanced Green Extraction Technologies

In response to the limitations of conventional methods, several advanced extraction technologies have been developed to improve efficiency, sustainability, and selectivity for mangosteen bioactive compounds. These green technologies offer significant advantages including reduced solvent consumption, shorter processing times, higher extraction yields, and enhanced product quality with better preservation of thermolabile compounds [1].

Supercritical fluid extraction (SFE), particularly using carbon dioxide (CO₂) as a non-toxic, non-flammable solvent, has emerged as a highly efficient method for isolating xanthones from mangosteen pericarp. SFE operates at moderate temperatures and allows for precise control of extraction parameters through manipulation of pressure and temperature, enabling selective fractionation of different compound classes [1]. The tunable solvation power of supercritical CO₂ facilitates extraction of non-polar to moderately polar compounds, with the addition of polar modifiers like ethanol enhancing recovery of more hydrophilic constituents.

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate intense internal heating within plant matrices, resulting in rapid cell disruption and enhanced release of intracellular compounds. MAE significantly reduces extraction time and solvent consumption while improving extraction yields compared to conventional methods [1]. The technology is particularly effective for mangosteen pericarp due to its ability to efficiently penetrate the tough, fibrous matrix and facilitate desorption of target compounds.

Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles that implode near plant cell walls, creating microscopic channels that enhance solvent penetration and compound diffusion. UAE operates at lower temperatures than MAE, making it especially suitable for thermolabile xanthones, and has demonstrated superior extraction efficiency for α-mangostin compared to conventional maceration [1].

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, utilizes conventional solvents at elevated temperatures and pressures to maintain them in liquid state above their normal boiling points. This enhances solvent penetration, improves mass transfer rates, and reduces both extraction time and solvent consumption [1]. PLE has shown exceptional efficiency for extracting antioxidant compounds from mangosteen pericarp while minimizing compound degradation.

Table 3: Comparison of Extraction Technologies for Mangosteen Bioactive Compounds

Extraction Method Key Advantages Limitations Optimal Applications
Supercritical Fluid Extraction (SFE) Solvent-free residues, tunable selectivity, high purity extracts High capital cost, limited scalability for polar compounds High-value xanthones for pharmaceutical applications
Microwave-Assisted Extraction (MAE) Rapid extraction, reduced solvent use, high efficiency Potential thermal degradation, non-uniform heating Industrial-scale extraction of thermostable compounds
Ultrasonic-Assisted Extraction (UAE) Low temperature operation, equipment simplicity, energy efficient Limited scalability, potential free radical formation Lab-scale extraction of thermolabile compounds
Pressurized Liquid Extraction (PLE) Automated operation, high throughput, excellent reproducibility High pressure requirements, equipment cost Standardized extracts for nutraceutical industry

More recently, natural deep eutectic solvents (NaDES) have emerged as a sustainable alternative to conventional organic solvents. These biodegradable, non-toxic solvent systems typically consist of natural primary metabolites such as choline chloride combined with hydrogen bond donors like organic acids, sugars, or alcohols [1]. NaDES can be tailored to selectively extract specific compound classes while offering improved environmental profiles and enhanced extraction efficiencies for various mangosteen xanthones.

Biological Activities and Mechanisms of Action

Antioxidant and Anti-inflammatory Activities

The antioxidant capacity of mangosteen compounds, particularly xanthones, represents one of their most fundamental biological activities. α-Mangostin and related xanthones demonstrate potent free radical scavenging activity against various reactive oxygen species (ROS) including superoxide anions, hydroxyl radicals, and peroxynitrite [8]. The molecular basis for this activity resides in the phenolic structure of xanthones, which facilitates hydrogen atom transfer and single electron transfer mechanisms to neutralize free radicals. Additionally, these compounds upregulate endogenous antioxidant defense systems including glutathione, superoxide dismutase, and catalase, further enhancing cellular protection against oxidative stress [1].

The anti-inflammatory properties of mangosteen compounds operate through multiple interconnected mechanisms, with particular significance in chronic inflammatory conditions. α-Mangostin and γ-mangostin have demonstrated potent inhibition of key inflammatory mediators including nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 [3]. The following diagram illustrates the multifaceted anti-inflammatory mechanisms of mangosteen xanthones:

G cluster_0 Inflammatory Process cluster_1 Inflammatory Outcomes Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Induces COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression Promotes iNOS Expression iNOS Expression NF-κB Activation->iNOS Expression Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Stimulates α-Mangostin/γ-Mangostin α-Mangostin/γ-Mangostin α-Mangostin/γ-Mangostin->NF-κB Activation Inhibits α-Mangostin/γ-Mangostin->COX-2 Expression Directly inhibits α-Mangostin/γ-Mangostin->iNOS Expression Directly inhibits Prostaglandin Production Prostaglandin Production COX-2 Expression->Prostaglandin Production Increases Nitric Oxide Production Nitric Oxide Production iNOS Expression->Nitric Oxide Production Increases Inflammation Amplification Inflammation Amplification Pro-inflammatory Cytokines->Inflammation Amplification Leads to

Diagram: Anti-inflammatory mechanisms of mangosteen xanthones showing key molecular targets including NF-κB pathway, COX-2 expression, iNOS production, and pro-inflammatory cytokine secretion.

Anticancer and Pro-apoptotic Mechanisms

Mangosteen xanthones exhibit multimodal anticancer activity through various mechanisms that target different stages of cancer development and progression. α-Mangostin, the most extensively studied xanthone, demonstrates potent anti-proliferative effects against numerous cancer cell lines including colon, breast, prostate, and hepatocellular carcinomas [1] [3]. The compound induces cell cycle arrest at various checkpoints (G1/S or G2/M phases) through modulation of cyclin-dependent kinases and their regulatory subunits, effectively halting uncontrolled cellular division [1].

The pro-apoptotic activity of mangosteen compounds represents another crucial anticancer mechanism. α-Mangostin activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells, characterized by caspase activation, poly(ADP-ribose) polymerase (PARP) cleavage, phosphatidylserine externalization, and DNA fragmentation [1]. The compound also targets mitochondria directly, disrupting membrane potential and promoting cytochrome c release, which further amplifies the apoptotic cascade [1]. Additionally, mangosteen xanthones inhibit cancer cell metastasis by suppressing epithelial-mesenchymal transition (EMT) in breast cancer cells and reducing angiogenesis through downregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF) pathways [1] [7].

Recent research has elucidated the role of mangosteen compounds in regulating ferroptosis, a novel form of regulated cell death characterized by iron-dependent lipid peroxidation. Hydroxycitric acid (HCA) from mangosteen has demonstrated significant inhibition of ferroptosis by activating the Nrf2/GPX4 pathway, thereby ameliorating pathological changes in benign prostatic hyperplasia (BPH) [7]. This mechanism involves reduction of Fe²⁺ and MDA levels while elevating glutathione (GSH) and GPX4 expression, highlighting the multifaceted cell death mechanisms engaged by mangosteen bioactives.

Antimicrobial and Other Pharmacological Activities

Mangosteen compounds exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria, fungi, and protozoa. The mechanisms underlying these effects include disruption of microbial membrane integrity, inhibition of virulence factor production, and interference with quorum sensing pathways [4]. α-Mangostin has demonstrated particular efficacy against Propionibacterium acnes, the primary etiological agent in acne vulgaris, through inhibition of bacterial growth and inflammation [4] [3]. The compound also shows synergistic effects with conventional antibiotics, potentially reducing required dosages and mitigating antibiotic resistance development.

The antidiabetic properties of mangosteen compounds involve enhancement of insulin sensitivity, inhibition of digestive enzymes (α-glucosidase and α-amylase), and reduction of advanced glycation end-product (AGE) formation [6]. These multi-target effects position mangosteen as a promising complementary approach for managing type 2 diabetes and associated metabolic complications. Similarly, neuroprotective effects have been documented for various xanthones, including protection against glutamate-induced excitotoxicity, inhibition of β-amyloid aggregation, and mitigation of neuroinflammation, suggesting potential applications in neurodegenerative disorders [6].

The cardiovascular benefits of mangosteen compounds include vasorelaxant effects, inhibition of angiotensin-converting enzyme (ACE), reduction of oxidized low-density lipoprotein (LDL) uptake, and anti-atherosclerotic activity through suppression of vascular smooth muscle cell proliferation and migration [1] [6]. These diverse pharmacological activities underscore the therapeutic potential of mangosteen bioactives across multiple disease contexts.

Experimental Protocols for Key Assays

Extraction and Characterization Methodologies

For researchers investigating mangosteen bioactive compounds, standardized extraction and characterization protocols are essential for generating reproducible, comparable results. The following ultrasonic-assisted extraction (UAE) protocol has demonstrated efficacy for xanthone isolation from dried mangosteen pericarp:

  • Sample Preparation: Dry mangosteen pericarp at 40°C until constant weight, then grind to powder (particle size 0.3-0.5 mm).
  • Extraction Solvent: Prepare ethanol-water mixture (70:30 v/v) as extraction solvent.
  • Extraction Parameters: Use solid-to-liquid ratio of 1:15 (g/mL), extraction temperature of 50°C, ultrasonic power of 200 W, and extraction time of 30 minutes.
  • Post-Extraction Processing: Filter through Whatman No. 1 paper, concentrate under reduced pressure at 40°C, and lyophilize for 48 hours to obtain crude extract.

For compound characterization, high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) provides comprehensive phytochemical profiling:

  • HPLC-DAD Analysis: Use C18 column (250 × 4.6 mm, 5 μm), mobile phase gradient of water (A) and acetonitrile (B) both containing 0.1% formic acid: 0-5 min (20% B), 5-15 min (20-45% B), 15-25 min (45-70% B), 25-30 min (70-100% B), 30-35 min (100% B). Detection wavelength: 254 nm and 320 nm.
  • Identification: Compare retention times and UV spectra with authentic standards. Confirm compounds using LC-MS/MS with electrospray ionization (ESI) in positive and negative modes.
Biological Activity Assessment

For evaluation of antioxidant activity, the following multi-assay approach provides comprehensive assessment:

  • DPPH Radical Scavenging Assay: Prepare 0.1 mM DPPH solution in methanol. Mix 100 μL sample with 100 μL DPPH solution, incubate 30 minutes in dark, measure absorbance at 517 nm. Calculate IC₅₀ values.
  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Use fluorescein as fluorescent probe, AAPH as peroxyl radical generator. Measure fluorescence decay (excitation 485 nm, emission 520 nm) every minute for 90 minutes. Express results as Trolox equivalents.

For assessment of anti-inflammatory activity in cell cultures:

  • Cell Culture: Use RAW 264.7 murine macrophages, maintain in DMEM with 10% FBS.
  • Inflammation Induction and Treatment: Pre-treat cells with samples (1-50 μg/mL) for 2 hours, then stimulate with LPS (1 μg/mL) for 18-24 hours.
  • NO Production Measurement: Collect culture supernatant, mix with equal volume Griess reagent, incubate 10 minutes, measure absorbance at 540 nm.
  • Cytokine Analysis: Measure TNF-α, IL-6, and IL-1β levels in supernatant using ELISA kits according to manufacturer protocols.
  • Protein Extraction and Western Blot: Extract proteins, separate by SDS-PAGE, transfer to PVDF membranes, incubate with primary antibodies against iNOS, COX-2, and NF-κB pathways, then with HRP-conjugated secondary antibodies, detect using chemiluminescence.

The following diagram illustrates the experimental workflow for evaluating the biological activities of mangosteen extracts:

G cluster_0 Extraction & Characterization cluster_1 Activity Evaluation Mangosteen Material Mangosteen Material Extraction Process Extraction Process Mangosteen Material->Extraction Process UAE/MAE/SFE Crude Extract Crude Extract Extraction Process->Crude Extract Yields Phytochemical Characterization Phytochemical Characterization Crude Extract->Phytochemical Characterization HPLC, LC-MS Identified Compounds Identified Compounds Phytochemical Characterization->Identified Compounds Results in Bioactivity Screening Bioactivity Screening Identified Compounds->Bioactivity Screening Subject to In Vitro Assays In Vitro Assays Bioactivity Screening->In Vitro Assays Includes Cell-Based Models Cell-Based Models Bioactivity Screening->Cell-Based Models Includes In Vivo Studies In Vivo Studies Bioactivity Screening->In Vivo Studies Includes Antioxidant Tests Antioxidant Tests In Vitro Assays->Antioxidant Tests DPPH, ORAC Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition COX-2, iNOS Anti-inflammatory Anti-inflammatory Cell-Based Models->Anti-inflammatory LPS-stimulated macrophages Anticancer Anticancer Cell-Based Models->Anticancer Cancer cell lines Antimicrobial Antimicrobial Cell-Based Models->Antimicrobial Bacterial/fungal cultures Disease Models Disease Models In Vivo Studies->Disease Models BPH, AMD, Cancer Toxicology Assessment Toxicology Assessment In Vivo Studies->Toxicology Assessment Safety evaluation NO Production NO Production Anti-inflammatory->NO Production Measures Cytokine Levels Cytokine Levels Anti-inflammatory->Cytokine Levels Measures Protein Expression Protein Expression Anti-inflammatory->Protein Expression Western blot Cell Viability Cell Viability Anticancer->Cell Viability MTT assay Apoptosis Apoptosis Anticancer->Apoptosis Flow cytometry Cell Cycle Cell Cycle Anticancer->Cell Cycle Analysis

Diagram: Comprehensive experimental workflow for extraction, characterization, and bioactivity evaluation of mangosteen compounds, encompassing multiple analytical and biological assessment approaches.

Current Research Challenges and Future Directions

Despite significant advances in understanding the phytochemistry and biological activities of mangosteen, several methodological challenges impede translation from basic research to clinical applications. The poor aqueous solubility of major xanthones, particularly α-mangostin, severely limits their bioavailability and therapeutic efficacy [6]. This challenge has prompted investigation of various formulation strategies including nanoemulsions, liposomes, solid lipid nanoparticles, and cyclodextrin complexes to enhance dissolution profiles and intestinal absorption. Additionally, the complexity of mangosteen's phytochemical composition creates challenges in standardization and quality control, as biological effects often result from synergistic interactions between multiple compounds rather than single constituents.

Future research should prioritize several key areas to advance mangosteen-based drug development:

  • Advanced Formulation Strategies: Development of novel drug delivery systems to improve bioavailability and target specificity of mangosteen bioactives. This includes exploration of self-nanoemulsifying drug delivery systems (SNEDDS), polymeric nanoparticles, and prodrug approaches to enhance pharmacokinetic profiles [3].

  • Comprehensive ADMET Studies: Systematic investigation of absorption, distribution, metabolism, excretion, and toxicological properties of mangosteen compounds through advanced in silico, in vitro, and in vivo models. Current knowledge gaps regarding long-term safety and potential drug interactions necessitate more rigorous preclinical assessment [6].

  • Clinical Validation: Translation of promising preclinical findings through well-designed clinical trials evaluating efficacy, optimal dosing regimens, and safety profiles in human populations. The limited number of human trials represents a significant bottleneck in the development of evidence-based mangosteen therapeutics [6].

  • Sustainable Sourcing and Valorization: Optimization of cultivation practices, development of efficient biotechnological production methods, and comprehensive utilization of mango sten fruit processing by-products to enhance economic viability and environmental sustainability [1] [8].

  • Mechanistic Elucidation: Continued investigation of molecular mechanisms underlying the multifaceted biological activities of mangosteen compounds, with particular emphasis on signal transduction pathways, gene expression regulation, and systems-level effects [6] [7].

The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) with bioinformatics and network pharmacology represents a promising strategy for comprehensively elucidating the complex mechanisms of action and potential synergistic interactions among mangosteen bioactives. Additionally, exploration of mangosteen compounds in emerging therapeutic areas such as ferroptosis regulation [7], HIF inhibition [9], and nanomaterial synthesis [5] opens new avenues for research and application.

References

Chemical Characterization & Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative and a significant bioactive compound found in the pericarp (rind) of the mangosteen fruit (Garcinia mangostana L.) [1] [2]. It is often studied alongside its structural analog, alpha-mangostin (α-mangostin), which is typically the most abundant xanthone in the pericarp [1].

The table below summarizes key identification parameters and quantitative analysis data for this compound.

Table 1: Analytical Characteristics and Quantification of this compound

Parameter Specification / Value Context / Methodology
Chemical Structure Xanthone derivative Tricyclic xanthene-9-one core with prenyl substitutions [1].
Typical Concentration in Pericarp ~17.86% of total xanthones [1] Varies with alpha-mangostin (~69.02%) as the major constituent [1].
HPLC Retention Time 4.707 minutes [3] Method: C-18 column, PDA detector @ 375 nm, mobile phase Acetonitrile:Water (95:5) with 0.1% H₃PO₄, flow rate 1.0 mL/min [3].
HPLC Correlation Coefficient (R) 0.999 [3] Demonstrates excellent linearity in validated analytical methods [3].
Recovery in Validated HPLC 102.31% [3] Indicates high accuracy of the analytical method for quantification [3].
Regional Variation (West Java) 6.01% - 8.28% [3] Content in crude extract varies by geographic source (e.g., Subang: 6.01%, Bogor: 8.28%) [3].

Experimental Protocols & Bioactivity

Cytotoxicity and Anti-Migration Assay in TNBC Cells

A 2023 study directly compared the mechanisms of this compound and alpha-mangostin in metastatic Triple-Negable Breast Cancer (MDA-MB-231 cells) [4].

  • Cell Viability (CCK-8 Assay)

    • Procedure: Cells were seeded (20,000 cells/well), treated with γ-mangostin (1-100 μM) for 24 hours, followed by CCK-8 solution addition. Absorbance was measured at 450 nm [4].
    • Outcome: this compound exhibited an IC₅₀ of 25 μM in MDA-MB-231 cells (compared to 20 μM for alpha-mangostin) [4].
  • Migration Assay (Wound Healing)

    • Procedure: Cells were seeded in a culture-insert 2-well plate. After cell attachment, the insert was removed to create a "wound." Cells were pre-treated with mitomycin C (10 µg/mL) to inhibit proliferation, then treated with 10 μM γ-mangostin. The cell-free area was measured at 0, 24, and 42 hours [4].
    • Outcome: Both gamma- and alpha-mangostin (10 μM) significantly suppressed cell migration within 24 hours [4].
  • Gene Expression Analysis (qRT-PCR)

    • Procedure: Total RNA was extracted from treated cells, reverse-transcribed to cDNA, and analyzed via qRT-PCR using specific primers for CXCR4, Farp, Rac1, and LPHN2. GAPDH was used as the internal control [4].
    • Outcome: this compound treatment led to the downregulation of key migration-associated genes (Farp, CXCR4, and LPHN2), an effect not observed with alpha-mangostin [4].
  • Reactive Oxygen Species (ROS) Measurement

    • Procedure: Cellular ROS levels were measured using flow cytometry after treatment [4].
    • Outcome: Both gamma- and alpha-mangostin increased cellular ROS generation, contributing to the inhibition of cancer cell migration [4].
  • Molecular Docking

    • Procedure: In silico simulations were performed to analyze the binding between the compounds and the CXCR4 protein target [4].
    • Outcome: Both compounds showed a high-affinity potential interaction with CXCR4 [4].

The following diagram illustrates the multi-targeted mechanism of action of this compound against metastatic cancer cells, as revealed by the above experiments.

G GammaMangostin This compound Cytotoxicity Induces Cytotoxicity (IC₅₀ = 25 µM) GammaMangostin->Cytotoxicity Migration Inhibits Cell Migration GammaMangostin->Migration GeneExp Downregulates CXCR4, Farp, LPHN2 GammaMangostin->GeneExp ROS Elevates ROS Levels GammaMangostin->ROS Docking Binds to CXCR4 Protein (in silico) GammaMangostin->Docking Subgraph1 Subgraph2

Mechanisms of this compound's anticancer activity identified in MDA-MB-231 cells.

Neuroprotective Assay in HT22 Cells

A 2021 study investigated the protective effect of this compound against glutamate-induced oxidative damage in mouse hippocampal HT22 cells [2].

  • Cell Viability and Oxidative Stress

    • Procedure: HT22 cells were treated with 5 mM glutamate to induce oxidative stress and apoptotic death, co-treated with γ-mangostin. Cell viability was measured using a kit, and intracellular ROS were measured using H₂DCFDA fluorescence [2].
    • Outcome: this compound protected against glutamate-induced cell damage, reduced ROS production, and stimulated heme oxygenase-1 (HO-1) expression [2].
  • Apoptosis Pathway Analysis

    • Procedure: Apoptosis was assessed via Hoechst 33342 nuclear staining, annexin V/propidium iodide staining, and Western blot analysis for MAPK pathway and Bcl-2 family proteins [2].
    • Outcome: this compound reduced intracellular Ca²⁺ accumulation, inhibited glutamate-induced MAPK phosphorylation (p-JNK, p-p38), and regulated intrinsic mitochondrial apoptosis (increased Bcl-2/Bax ratio) [2].

The neuroprotective mechanism of this compound against glutamate-induced oxidative stress is a multi-step process, as summarized in the workflow below.

G Start Glutamate Treatment (5 mM) Process1 Induces Oxidative Stress & Ca²⁺ Influx Start->Process1 GM This compound Intervention Protect1 ↓ ROS Production ↑ HO-1 Expression GM->Protect1 Protect2 ↓ MAPK Phosphorylation (p-JNK, p-p38) GM->Protect2 Protect3 Modulates Bcl-2/Bax Ratio GM->Protect3 Process2 Activates MAPK Pathway (p-JNK, p-p38) Process1->Process2 Process3 Triggers Mitochondrial Apoptotic Pathway Process2->Process3 Process4 Results in Neuronal Apoptosis Process3->Process4 Protect1->Process2 Protect2->Process3 Protect3->Process4 Protect4 Protects from Apoptosis Protect4->Process4

Experimental workflow and protective mechanisms of this compound in HT22 cells.

Extraction and Purification Strategies

Efficient extraction and purification are critical for obtaining high-quality this compound for research.

Sequential Solvent Extraction: This method uses solvents of varying polarity to remove impurities before extracting the target xanthones [5] [6]. A typical sequence is:

  • Water: Removes highly polar, water-soluble impurities [5] [6].
  • Hexane: Eliminates non-polar compounds like fats, waxes, and pigments [5] [6].
  • Acetonitrile: Effectively extracts intermediate polarity xanthones, including this compound [5] [6].

This cost-effective method achieved a recovery of 73% for alpha-mangostin from pericarp powder [6], and the principle is directly applicable to this compound.

Chromatographic Purification: Following solvent extraction, liquid chromatography is used for high-purity isolation [5]. One study optimized parameters for alpha-mangostin purification to 83.33% purity using a mobile phase of 80% acetonitrile and 20% deionized water at a flow rate of 4 mL/min and a column temperature of 35°C [5]. These conditions provide a strong foundation for developing this compound-specific protocols.

Research Outlook and Challenges

This compound demonstrates promising multifaceted biological activities. However, several challenges must be addressed for its therapeutic development [1]:

  • Bioavailability: Like other mangosteen xanthones, this compound has low aqueous solubility, which can limit its absorption and bioavailability [1].
  • Research Focus: Much of the existing literature is centered on alpha-mangostin, leaving the specific targets and full therapeutic potential of this compound less explored [4].
  • Future Directions: Research should prioritize nanoformulations to enhance solubility and delivery, further in vivo studies to validate efficacy and pharmacokinetics, and exploration of its effects in synergistic combinations with other drugs or phytochemicals.

References

Bioactivity and Pharmacological Potential of Gamma-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

While traditional medicine extensively used mangosteen pericarp, modern research has identified and isolated specific compounds like gamma-mangostin. The table below summarizes its key bioactivities and potential therapeutic applications based on recent scientific studies.

Bioactivity Observed Effects and Potential Applications Key Findings and Mechanisms
Anticancer [1] Inhibits migration of Triple-Negative Breast Cancer (TNBC) cells. IC₅₀: 25 μM (cell viability assay). Mechanism: Downregulation of migration-associated genes (CXCR4, Farp, LPHN2); induction of cellular ROS; high-affinity binding to CXCR4 protein predicted in silico.
Antiviral [2] Broad-spectrum activity against enveloped viruses. Target Viruses: Influenza A, Herpes Simplex Virus (HSV), Hepatitis C, Feline Infectious Peritonitis Virus; preliminary research suggests potential vs. SARS-CoV-2. Mechanism: Inhibits viral entry; disrupts viral replication; modulates host cell signaling; stimulates antiviral cytokine production.
Other Activities [3] Neuroprotective, antioxidant, anti-inflammatory. Mechanism: Modulates key signaling pathways (e.g., ERK 1/2, MAPK, NF-κB). Considered a promising candidate for managing disorders like Parkinson's disease.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies cited in the studies on this compound's anticancer activity [1].

  • Cell Viability (Cytotoxicity) Assay

    • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
    • Culture Conditions: Grown in L-15 medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated in a CO₂-free incubator at 37°C.
    • Compound Treatment: Cells were seeded in a 96-well plate and treated with a concentration gradient of this compound for 24 hours.
    • Viability Measurement: Cell Counting Kit-8 (CCK-8) solution was added, and the plate was incubated for 2 hours before measuring absorbance at 450 nm. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response data.
  • Cell Migration Assay

    • Method: Wound healing/scratch assay.
    • Procedure: A culture-insert was placed in a well, and cells were seeded on both sides. After cell adhesion, the insert was removed to create a cell-free "gap."
    • Pre-Treatment: Cells were pre-treated with mitomycin C to inhibit cell proliferation, ensuring that gap closure was due to migration and not division.
    • Treatment & Analysis: Cells were treated with a non-cytotoxic concentration of this compound. The cell-free area was photographed and measured at 0, 24, and 42 hours. The gap closure rate was quantified using image analysis software like ImageJ.
  • Gene Expression Analysis

    • RNA Extraction: Total RNA was isolated from treated cells using a reagent.
    • Reverse Transcription: Complementary DNA (cDNA) was synthesized from the RNA using a reverse transcription kit, which included DNase I to remove genomic DNA contamination.
    • Quantitative PCR (qPCR): Performed using a SYBR Green qPCR mix on a real-time PCR system. Primers for target genes and the internal control (GAPDH) were used.
    • Data Analysis: The relative expression of migration-associated genes (CXCR4, Farp, LPHN2) was calculated using the comparative Ct (ΔΔCt) method.
  • Molecular Docking

    • Objective: To predict the binding interaction between this compound and the target protein CXCR4.
    • Software: Specific software used in the source study was not named, but common tools include AutoDock Vina, MOE, or Glide.
    • Process: The 3D structure of this compound was prepared and docked into the binding site of the CXCR4 protein structure. The binding affinity (in kcal/mol) and specific molecular interactions were analyzed.

Mechanisms of Action: Anticancer and Antiviral Pathways

The following diagrams illustrate the multifaceted mechanisms by which this compound exerts its anticancer and antiviral effects, as revealed by the cited research.

g cluster_cancer Anticancer Mechanisms (TNBC) cluster_viral Antiviral Mechanisms GM This compound Downreg Downregulation of CXCR4, Farp, LPHN2 Genes GM->Downreg Induces ROS Increased Intracellular ROS Levels GM->ROS Induces BindCXCR4 Binds to CXCR4 Protein (Predicted in silico) GM->BindCXCR4 Directly Binds BlockEntry Viral Attachment & Entry GM->BlockEntry Blocks DisruptRep Viral Replication Cycle GM->DisruptRep Disrupts ModSignal Host Cell Signaling Pathways GM->ModSignal Modulates StimImmune Antiviral Cytokine Production GM->StimImmune Stimulates InhibitMig Inhibition of Cancer Cell Migration Downreg->InhibitMig Leads to PromoteDeath Cancer Cell Death ROS->PromoteDeath Promotes DisruptSignal CXCL12/CXCR4 Signaling Axis BindCXCR4->DisruptSignal Disrupts

Diagram summarizing the key molecular and cellular mechanisms underlying this compound's anticancer and antiviral activities.

Drug Development Considerations

For this compound to transition from a promising compound to a therapeutic agent, several challenges must be addressed [2].

  • Pharmacokinetics and Bioavailability: Comprehensive data on how the body absorbs, distributes, metabolizes, and excretes this compound is still needed. Its ability to reach the target site in sufficient concentration is a critical unknown.
  • Toxicity and Safety Profile: While initial in vitro studies report low cytotoxicity, rigorous in vivo toxicological studies are essential to establish its safety profile for potential therapeutic use.
  • Clinical Translation: The promising in vitro results must be validated in animal models and, ultimately, human clinical trials to confirm efficacy and safety in a whole-organism context.

Conclusion and Research Outlook

Future research should prioritize overcoming bioavailability challenges, conducting comprehensive in vivo pharmacokinetic and toxicology studies, and performing mechanistic validation to fully unlock its potential as a novel therapeutic agent.

References

Comprehensive Technical Review: Antioxidant Properties and Therapeutic Potential of Gamma-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative predominantly isolated from the pericarp of Garcinia mangostana (mangosteen). This comprehensive technical review examines the multifaceted antioxidant properties and mechanistic pathways of this compound, highlighting its significant potential as a therapeutic agent. Current evidence demonstrates that this compound exhibits potent free radical scavenging activity, reduces reactive oxygen species (ROS) in cellular models, and modulates critical signaling pathways involved in oxidative stress response. Beyond its direct antioxidant capabilities, this compound demonstrates pleiotropic bioactivities including anti-inflammatory, anticancer, antidiabetic, and antiviral effects, largely mediated through its antioxidant mechanisms. This review consolidates quantitative experimental data, detailed methodologies, and therapeutic applications to support drug development professionals in advancing research on this promising natural compound. Despite encouraging preclinical results, further investigation is needed to comprehensively evaluate its pharmacokinetic profile, bioavailability, and safety for human therapeutic applications.

Introduction and Molecular Profile

This compound is a bioactive xanthone compound with the chemical formula C₂₃H₂₄O₆ and molecular weight of 396.43 g/mol [1]. It is characterized by a xanthone core structure with multiple hydroxyl groups and prenyl substitutions at positions 2 and 8, contributing to its significant antioxidant potential and biological activity [1]. The compound melts at 206-208°C and has predicted boiling point of 648.4±55.0°C, with limited water solubility but good solubility in organic solvents such as methanol, ethanol, and DMSO [1].

  • Natural Source: this compound is primarily extracted from the pericarp of mangosteen fruit (Garcinia mangostana L.), which has been used in traditional medicine across Southeast Asia for treating skin infections, wounds, and diarrhea [1] [2]. The pericarp contains various bioactive xanthones, with this compound and alpha-mangostin being the most extensively studied [3].

  • Extraction Optimization: Research indicates that microwave-assisted extraction with optimized parameters (2.24 min irradiation time, 25 mL/g solvent-to-solid ratio, and 71% ethanol concentration) significantly enhances xanthone extraction efficiency and antioxidant capacity from mangosteen pericarp [4].

Antioxidant Mechanisms of Action

Direct Antioxidant Activities

This compound demonstrates potent free radical scavenging capabilities through multiple direct mechanisms:

  • Free Radical Neutralization: this compound effectively donates hydrogen atoms to stabilize reactive oxygen species, demonstrating significant activity in standard antioxidant assays including DPPH and ABTS radical scavenging [4]. The compound's multiple phenolic hydroxyl groups are primarily responsible for this hydrogen-donating capacity, allowing effective termination of free radical chain reactions.

  • Iron Chelation and Reduction: The compound enhances the ferric reducing antioxidant power (FRAP), with optimized extracts demonstrating values of 144.56 mg Trolox equivalents/g extract [4]. This reducing capacity enables this compound to directly convert reactive ferric (Fe³⁺) to less reactive ferrous (Fe²⁺) ions, thereby reducing metal-induced oxidative stress.

Cellular and Molecular Antioxidant Mechanisms

Beyond direct free radical scavenging, this compound modulates complex cellular pathways involved in oxidative stress response:

  • Reactive Oxygen Species (ROS) Regulation: this compound significantly reduces intracellular ROS levels in various cell models. In human gingival fibroblasts exposed to advanced glycation end products (AGEs), this compound treatment effectively counteracted AGE-induced ROS generation [3]. Similarly, in triple-negative breast cancer cells (MDA-MB-231), this compound modulated cellular ROS levels, affecting cancer cell migration [5].

  • Nrf2 Pathway Activation: Though not explicitly detailed in the search results, the antioxidant effects suggest potential activation of the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress. This pathway activation would consistent with this compound's ability to enhance cellular antioxidant capacity.

  • Inflammasome Inhibition: this compound demonstrates significant inhibition of NLRP3 inflammasome activation, reducing cleavage of caspase-1 and gasdermin D (GSDMD), thereby mitigating inflammation-induced oxidative stress [3].

The following diagram illustrates the primary antioxidant mechanisms of this compound:

G GammaMangostin This compound Direct Direct Antioxidant Mechanisms GammaMangostin->Direct Cellular Cellular Antioxidant Mechanisms GammaMangostin->Cellular ROSScavenging ROS Scavenging Direct->ROSScavenging IronReduction Iron Reduction (Chelation) Direct->IronReduction Outcomes Therapeutic Outcomes ROSScavenging->Outcomes IronReduction->Outcomes ROSReduction Cellular ROS Reduction Cellular->ROSReduction Inflammasome NLRP3 Inflammasome Inhibition Cellular->Inflammasome Senescence Reduced Cellular Senescence Cellular->Senescence ROSReduction->Outcomes Inflammasome->Outcomes Senescence->Outcomes AntiInflammatory Anti-inflammatory Effects Outcomes->AntiInflammatory Anticancer Anticancer Activity Outcomes->Anticancer WoundHealing Improved Wound Healing Outcomes->WoundHealing

Figure 1: Comprehensive antioxidant mechanisms of this compound showing direct free radical scavenging and cellular pathway modulation

Quantitative Data on Antioxidant Properties

Antioxidant Capacity Assays

Table 1: In Vitro Antioxidant Capacity of this compound-Enriched Xanthone Extract

Assay Method Result Experimental Conditions Reference
DPPH Scavenging 83.63% inhibition Microwave-assisted extraction optimized conditions [4]
ABTS Scavenging 93.77% inhibition Microwave-assisted extraction optimized conditions [4]
FRAP Assay 144.56 mg Trolox equivalents/g extract Microwave-assisted extraction optimized conditions [4]
Total Phenolic Content 320.31 mg GAE/g extract Folin-Ciocalteu method [4]
Cellular and Animal Model Efficacy

Table 2: Efficacy of this compound in Biological Systems

Model System Concentration/Dose Key Findings Reference
Human Gingival Fibroblasts 0.5-2 μg/mL Restored AGE-impaired wound healing; Reduced ROS generation [3]
MDA-MB-231 Breast Cancer Cells IC₅₀: 25 μM Suppressed cell migration; Increased cellular ROS; Downregulated CXCR4 [5]
Diabetic Mouse Model 0.5-2 mg/kg (oral, 14 days) Reduced fasting blood glucose, cholesterol, SGOT, SGPT [1]
HCT116 Colon Cancer Xenograft 5 mg/kg (intraperitoneal, 21 days) Significant tumor growth suppression; Decreased TCF4 expression [6]
Leydig Cell Culture 5 μM Counteracted AGE-induced testosterone level reduction [2]

Experimental Protocols

Antioxidant Capacity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: Measurement of hydrogen-donating ability to stable DPPH radical, resulting in color change from purple to yellow.
  • Procedure: Prepare this compound solutions in methanol at various concentrations. Mix 0.1 mL of each solution with 0.9 mL of 0.1 mM DPPH methanolic solution. Incubate for 30 minutes in darkness at room temperature. Measure absorbance at 517 nm against methanol blank. Calculate percentage inhibition using formula: % Inhibition = [(A_control - A_sample)/A_control] × 100 [4].

ABTS (2,2'-Azino-bis-3-ethylbenzthiazoline-6-sulfonic acid) Radical Scavenging Assay

  • Principle: Evaluation of antioxidant ability to donate hydrogen or electrons to pre-formed ABTS radical cation.
  • Procedure: Generate ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate, allowing mixture to stand in darkness for 12-16 hours. Dilute ABTS solution with ethanol to absorbance of 0.70±0.02 at 734 nm. Mix 10 μL of this compound solution with 1 mL diluted ABTS solution and measure absorbance after 6 minutes incubation. Calculate percentage inhibition relative to blank [4].

Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: Assessment of ability to reduce ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to ferrous (Fe²⁺) form.
  • Procedure: Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in 10:1:1 ratio. Incubate at 37°C. Mix 100 μL this compound solution with 3 mL FRAP reagent, incubate 30 minutes in darkness. Measure absorbance at 593 nm. Prepare standard curve using FeSO₄·7H₂O or Trolox [4].
Cellular Antioxidant Activity Assessment

Intracellular ROS Measurement

  • Cell Culture: Culture human gingival fibroblasts (HGFs) in DMEM supplemented with 10% FBS. Treat cells with 200 μg/mL AGE-BSA for 24 hours, followed by this compound (0.5-2 μg/mL) for additional 24 hours [3].
  • Staining Protocol: Rinse cells with PBS, incubate with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in fresh culture medium at 37°C with 5% CO₂ for 1 hour. Detach cells using trypsin-EDTA, centrifuge at 1200 rpm for 5 minutes, and wash with PBS [3].
  • Analysis: Analyze fluorescence intensity using flow cytometry with excitation/emission at 485/535 nm. Express results as percentage reduction in fluorescence compared to positive control (AGE-treated cells) [3].

Wound Healing Assay

  • Procedure: Culture HGFs to 80% confluence in 12-well plates. Create a linear wound scratch using sterile 200 μL pipette tip across cell monolayer. Wash with PBS to remove detached cells. Add fresh medium containing this compound (0.5-1 μg/mL). Capture images at 0 and 48 hours using inverted microscope. Measure cell migration toward denuded area using ImageJ software [3].

The experimental workflow for evaluating this compound's antioxidant activity is systematically presented below:

G Start Study Design Extraction Compound Extraction & Characterization Start->Extraction MAE Microwave-Assisted Extraction (MAE) Extraction->MAE HPLC HPLC Analysis (Purity ≥98%) Extraction->HPLC InVitro In Vitro Antioxidant Assessment MAE->InVitro HPLC->InVitro DPPH DPPH Assay InVitro->DPPH ABTS ABTS Assay InVitro->ABTS FRAP FRAP Assay InVitro->FRAP Cellular Cellular Models DPPH->Cellular ABTS->Cellular FRAP->Cellular HGF Human Gingival Fibroblasts (HGF) Cellular->HGF MDA MDA-MB-231 Breast Cancer Cells Cellular->MDA HCT116 HCT116 Colon Cancer Cells Cellular->HCT116 Assays Biological Assays HGF->Assays MDA->Assays HCT116->Assays Viability Cell Viability (CCK-8/MTS) Assays->Viability ROS Intracellular ROS (DCFH-DA) Assays->ROS Migration Migration Assay (Wound Healing) Assays->Migration Analysis Data Analysis Viability->Analysis ROS->Analysis Migration->Analysis IC50 IC₅₀ Calculation Analysis->IC50 Statistics Statistical Analysis Analysis->Statistics

Figure 2: Experimental workflow for evaluating this compound's antioxidant activity, from extraction to biological assessment

Therapeutic Applications via Antioxidant Mechanisms

Diabetic Complications and Wound Healing

This compound demonstrates significant efficacy in mitigating diabetes-associated complications through its antioxidant properties:

  • Impaired Wound Healing: In human gingival fibroblasts exposed to AGEs, this compound (0.5-2 μg/mL) restored impaired wound healing capacity and reduced ROS generation. The compound decreased AGE-induced increases in senescence-related β-galactosidase (SA-β-gal) activity and senescence markers p16 and p21 [3].

  • Cellular Senescence and Pyroptosis: this compound treatment reduced expression of pyroptosis-related markers, including ASC, NLRP3, pro-caspase-1, and cleaved gasdermin D (GSDMD). It also inhibited AGE-induced production of pro-inflammatory cytokines IL-6 and IL-8, highlighting its role in mitigating inflammaging [3].

  • Endocrine Function Protection: In Leydig cell cultures induced by AGEs, this compound (5 μM) helped maintain testosterone levels, demonstrating protective effects against oxidative stress-induced endocrine dysfunction [2].

Anticancer Activity

The anticancer properties of this compound are closely linked to its modulation of oxidative stress:

  • Colon Cancer Growth Inhibition: this compound suppressed proliferation and colony formation in multiple colon cancer cell lines (HCT116, SW480, LS174T, RKO, HT29, DLD1) with IC₅₀ values ranging from 10-15 μM at 48 hours. The compound induced cell cycle arrest and apoptosis, as evidenced by increased Annexin V/propidium iodide staining and caspase 3/7 activation [6].

  • Transcriptional Target Engagement: Molecular docking and cellular thermal shift assays demonstrated that this compound interacts with transcription factor TCF4 at the β-catenin binding domain with binding energy of -5.5 Kcal/mol. This interaction disrupts Wnt signaling pathway, suppressing expression of downstream targets cyclin D1 and c-Myc, and cancer stem cell markers LGR5, DCLK1 and CD44 [6].

  • Triple-Negative Breast Cancer Migration: this compound (IC₅₀ 25 μM in MDA-MB-231 cells) significantly suppressed cell migration and downregulated key migration-associated genes (Farp, CXCR4, LPHN2). The compound increased cellular ROS generation in cancer cells, contributing to its antimigratory effects [5].

Antiviral Activity

The search results indicate that this compound displays broad-spectrum antiviral properties through multiple mechanisms, including inhibitory effects on viral entry into host cells, disruption of cell signaling pathways essential for viral replication, and enhancement of host immune response via antiviral cytokine stimulation [7]. The compound has demonstrated significant in vitro efficacy against numerous viruses including Influenza A virus, Herpes simplex virus, Hepatitis C virus, and potentially SARS-CoV-2 [7].

Drug Development Considerations

Pharmacological Properties
  • Cytotoxicity Profile: this compound demonstrates selective cytotoxicity with varying IC₅₀ values across different cell lines. In MDA-MB-231 triple-negative breast cancer cells, the IC₅₀ was 25 μM, while in colon cancer cell lines, values ranged from 10-15 μM [5] [6]. Importantly, the compound showed no significant effect on proliferation of human gingival fibroblasts at concentrations up to 2 μg/mL [3].

  • In Vivo Efficacy: Animal studies demonstrate efficacy at relatively low doses. In diabetic mouse models, oral administration of 0.5-2 mg/kg for 14 days significantly reduced fasting blood glucose, cholesterol, and liver enzymes [1]. In HCT116 colon cancer xenografts, intraperitoneal administration of 5 mg/kg for 21 days significantly suppressed tumor growth without reported toxicity [6].

Current Research Gaps and Future Directions

Despite promising preclinical results, several aspects require further investigation:

  • Pharmacokinetic Profile: Comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) properties of this compound are lacking. Research is needed to determine its oral bioavailability and metabolic stability [7].

  • Formulation Development: Development of advanced delivery systems to enhance solubility and bioavailability represents a critical research direction. Nanoparticle formulations or prodrug approaches may overcome limitations associated with poor aqueous solubility.

  • Toxicological Assessment: Systematic toxicological evaluation including maximum tolerated dose, repeated-dose toxicity, and organ-specific toxicity is necessary before clinical translation.

  • Clinical Trial Design: Appropriate patient populations, dosage regimens, and clinical endpoints need to be established based on mechanistic insights and preclinical efficacy data.

Conclusion

This compound demonstrates significant potential as a multifunctional therapeutic agent with robust antioxidant activity at its core. The compound's ability to directly scavenge free radicals, modulate cellular redox status, and influence key signaling pathways underpins its diverse pharmacological effects against oxidative stress-related pathologies including diabetes complications, cancer, and inflammatory conditions. Current evidence supports this compound as a promising candidate for further drug development; however, advancing this natural compound to clinical application requires systematic investigation of its pharmacokinetic properties, safety profile, and appropriate formulation strategies. Future research should focus on structure-activity relationships to optimize both efficacy and drug-like properties while elucidating precise molecular targets through which this compound exerts its antioxidant and related bioactivities.

References

Primary Anti-Inflammatory Mechanism: COX Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on gamma-mangostin's inhibition of cyclooxygenase enzymes.

Aspect Experimental Findings on this compound
Molecular Target Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes [1].
Biological Effect Potent inhibition of prostaglandin E2 (PGE2) synthesis [1].
Inhibitory Potency (IC₅₀) COX-1: ~0.8 µM; COX-2: ~2.0 µM [1].
Inhibition Kinetics Competitive inhibition (binds directly to the enzyme's active site) [1].
Cellular Evidence Inhibited A23187 (calcium ionophore)-induced PGE₂ release in C6 rat glioma cells (IC₅₀ ~5 µM) [1].

This mechanism is significant because non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and aspirin, also work by inhibiting COX enzymes. The finding that this compound acts as a competitive inhibitor suggests it could serve as a natural lead compound for developing new anti-inflammatory agents [1].

The following diagram illustrates the established pathway by which this compound exerts this anti-inflammatory effect.

gamma_mangostin_pathway A Inflammatory Stimulus (e.g., Ca²⁺ ionophore A23187) B Cellular Activation A->B C Arachidonic Acid Release B->C D Cyclooxygenase (COX) Enzyme C->D E Prostaglandin E2 (PGE₂) Pro-Inflammatory Mediator D->E F Inflammation E->F GM γ-Mangostin GM->D Competitive Inhibition

> this compound competitively inhibits COX enzymes, blocking the conversion of arachidonic acid to the pro-inflammatory prostaglandin E2 (PGE₂).

Key Experimental Protocol

The foundational evidence for this compound's direct COX inhibition comes from a study using C6 rat glioma cells [1]. The detailed methodology is as follows:

  • 1. Cell Stimulation & PGE₂ Measurement: C6 rat glioma cells were stimulated with the calcium ionophore A23187 to induce inflammation. The amount of PGE₂ released into the culture medium was quantified using a specific immunoassay or chromatography [1].
  • 2. Isolated Enzyme Assay: To confirm a direct effect on COX, the experiment used microsomal preparations or purified COX-1 and COX-2 enzymes. The conversion of radioactively labeled arachidonic acid ([¹⁴C]-AA) to its products was measured in the presence of this compound [1].
  • 3. Data Analysis: The concentration-dependent inhibition was analyzed to calculate the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity). The inhibition kinetics (competitive nature) were determined using Lineweaver-Burk plot analysis [1].

Research Context and Comparisons

  • Comparison with Alpha-Mangostin: While this compound is a potent direct COX inhibitor, its relative, alpha-mangostin, has been more widely studied for its anti-inflammatory effects. Alpha-mangostin's mechanisms are broader and include the potent inhibition of the NF-κB signaling pathway, a master regulator of inflammation that controls the expression of COX-2, cytokines (TNF-α, IL-6), and other inflammatory mediators [2] [3] [4].
  • Research Status: The existing data for this compound, while robust, is older and less comprehensive. Most recent reviews and in-depth mechanistic studies focus on alpha-mangostin, highlighting a significant gap in the literature regarding this compound [3] [4].

How to Proceed with Further Research

For a researcher or scientist, the following steps would be logical to build upon these findings:

  • Replicate and Extend: Confirm the established COX inhibition mechanism in human cell lines relevant to specific inflammatory diseases.
  • Explore Synergy: Investigate potential synergistic effects between this compound and other anti-inflammatory compounds, including alpha-mangostin.
  • Identify Novel Targets: Use modern techniques like proteomics or functional genomics to identify other potential molecular targets of this compound beyond the COX pathway.

References

Current Research Status of Gamma-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

Your search for a comprehensive pharmacokinetic profile of gamma-mangostin reveals a significant gap in the literature. The identified research primarily consists of a mini-review that confirms the compound's antiviral potential but does not provide the in-depth pharmacokinetic data you require [1].

The available information on this compound can be summarized as follows:

Aspect Available Information
Source Pericarp of the Garcinia mangostana fruit [1].
Key Reported Activity Broad-spectrum antiviral properties [1].
Proposed Mechanisms Inhibition of viral entry, disruption of replication signaling pathways, stimulation of host antiviral cytokines [1].
In Vitro Efficacy Shows activity against Influenza A, Herpes Simplex Virus, Hepatitis C, and potentially SARS-CoV-2 [1].
Toxicity Profile Reported as having "low cytotoxicity" [1].
Research Gap A lack of detailed data on absorption, distribution, metabolism, excretion (ADME), and bioavailability, with no experimental protocols available for pharmacokinetic studies [1].

Insights from Alpha-Mangostin Research

Much of the available mangostin research focuses on alpha-mangostin. While it is a distinct chemical entity, its data can provide context for the types of studies lacking on the gamma variant. The table below summarizes pharmacokinetic-relevant findings for alpha-mangostin.

Aspect Findings for Alpha-Mangostin
Solubility & Bioavailability Low aqueous solubility is a major challenge for development [2].
Formulation Strategies Nanoformulations are being explored to improve solubility, stability, and bioavailability [2].
Drug Interaction Potential Inhibits cytochrome P450 enzymes (specifically CYP3A4), indicating a high potential for herb-drug interactions [3].
Computational Predictions Predicted to comply with drug-likeness rules (e.g., Lipinski's Rule of Five) and have favorable ADME profiles [4].

Based on the available data, the following diagram outlines the proposed mechanism of this compound's antiviral activity as described in the literature.

G cluster_effects Antiviral Mechanisms cluster_outcomes Reported In Vitro Efficacy GammaMangostin This compound Node1 Inhibits viral entry into host cells GammaMangostin->Node1 Node2 Disrupts signaling pathways essential for viral replication GammaMangostin->Node2 Node3 Stimulates host immune response via antiviral cytokines GammaMangostin->Node3 Node4 Influenza A Virus Node1->Node4 Node5 Herpes Simplex Virus Node2->Node5 Node7 SARS-CoV-2 (preliminary research) Node2->Node7 Node6 Hepatitis C Virus Node3->Node6

Recommendations for Further Research

Given the limited specific data on this compound, advancing your research will require a more targeted approach:

  • Refine Literature Search: Use specialized scientific databases like SciFinder or PubMed with specific queries focusing on "this compound" paired with terms like "pharmacokinetics," "ADME," "bioavailability," or "in vivo metabolism."
  • Explore Structural Analogs: As the search results show, data from alpha-mangostin can serve as a valuable reference point. Investigating other xanthone derivatives may also provide useful insights for hypothesis building.
  • Utilize Predictive Tools: In the absence of experimental data, consider employing computational models to predict the ADME properties of this compound, which could help prioritize future experimental work [4].

References

Known Molecular Targets and Effects of Gamma-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

While its metabolic fate is not fully mapped, several molecular targets and mechanisms of action for gamma-mangostin have been identified.

Target/Pathway Experimental Model Observed Effect / Mechanism Significance / Potential Outcome
AMPK/PPARγ [1] Diet-induced diabetic mice Activated AMPK/PPARγ pathway; increased insulin sensitivity [1]. Antidiabetic effect: Lowers fasting blood glucose [1].
Cyclooxygenase (COX-1 & COX-2) [2] C6 rat glioma cells; In vitro enzyme assay Competitive inhibition of COX-1 (IC₅₀ ~0.8 μM) and COX-2 (IC₅₀ ~2 μM); reduced PGE₂ synthesis [2]. Anti-inflammatory effect: Reduces prostaglandin production [2].
α-Amylase/α-Glucosidase [1] Molecular docking & enzymatic assay Inhibitory potency higher than reference drug Acarbose [1]. Antihyperglycemic effect: Reduces saccharide digestion [1].

Proposed Workflow for Investigating First-Pass Metabolism

To address the gap in knowledge, the following experimental workflow integrates established protocols from research on related compounds and pathways. This diagram outlines a multi-faceted approach to systematically characterize this compound's first-pass metabolism.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Studies cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_transport Transport & Efflux cluster_ex_vivo Ex Vivo Confirmation start Investigation of this compound First-Pass Metabolism in_silico Predict Metabolism & P-gp Interaction (ADMET Predictor) start->in_silico p450 CYP450 Reaction Phenotyping (Human Liver Microsomes) in_silico->p450 p450_inhibit CYP450 Inhibition Screening (Determine IC₅₀/Kᵢ) p450->p450_inhibit phase2 Glucuronidation & Sulfation Assays (UDP-Glucuronosyltransferase/SULT) p450->phase2 pgp_atp P-gp ATPase Assay (Pgp-Glo System) p450->pgp_atp pgp_transport Bidirectional Transport (Caco-2 Cell Monolayers) pgp_atp->pgp_transport ex_vivo Absorptive Transport (Everted Gut Sac Model) pgp_transport->ex_vivo

Proposed multi-stage workflow for metabolism investigation.

Detailed Experimental Protocols

The workflow involves several key stages, for which detailed methodologies can be adapted from the literature.

  • In Silico Prediction: Use software like ADMET Predictor to generate initial hypotheses. This software can predict the likelihood of a compound being a P-glycoprotein (P-gp) substrate or inhibitor, providing a confidence score (%) [3]. This helps guide the design of subsequent, more complex laboratory experiments.

  • In Vitro Metabolism Studies:

    • CYP450 Reaction Phenotyping: Incubate this compound with human liver microsomes and specific chemical inhibitors or antibodies against major CYP isoforms (e.g., CYP3A4, 2C8, 2C9, 2D6). Monitor the depletion of this compound or the formation of metabolites using LC-MS/MS to identify the primary enzymes involved [4] [5].
    • CYP450 Inhibition Screening: Determine if this compound inhibits major CYP enzymes. incubate it with individual CYP isoform-specific probe substrates in human liver microsomes. Calculate the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values to assess the potential for drug-drug interactions [4].
  • In Vitro Transport Studies:

    • P-gp ATPase Assay: Use the Pgp-Glo Assay System to determine if this compound stimulates or inhibits P-gp ATPase activity. A decrease in luminescence (relative light units, RLU) compared to basal level indicates inhibition of P-gp activity [3].
    • Bidirectional Transport: Use Caco-2 cell monolayers grown on transwell inserts. Apply this compound to the apical (A) or basolateral (B) side and measure its apparent permeability (Papp) in both directions (A→B and B→A). An efflux ratio (ER) significantly higher than 2 suggests that this compound is a P-gp substrate. Co-incubation with a known P-gp inhibitor can confirm this [3].
  • Ex Vivo Confirmation: The everted gut sac model from rodents can provide functional confirmation of intestinal absorption and P-gp interaction. An increase in the absorption of this compound or a known P-gp substrate in the presence of a P-gp inhibitor suggests functional efflux activity in intestinal tissue [3].

Interpretation and Future Research

The provided workflow is a robust starting point, but it's important to interpret findings within the current research context.

  • Addressing the Data Gap: The lack of direct data on this compound's first-pass metabolism presents a significant research opportunity. The proposed workflow is a logical and systematic approach to fill this critical knowledge gap.
  • Safety and Tolerability: While pharmacokinetic data is limited, evidence from animal studies and human trials with mangosteen-based products suggests that this compound and related compounds are generally safe and well-tolerated, supporting further investigative work [6] [7].
  • From Prediction to Confirmation: In silico and in vitro models are powerful for prediction and mechanism elucidation, but their findings must be validated with more complex ex vivo and ultimately in vivo models to fully understand the bioavailability and metabolic fate in humans.

References

Application Note: HPLC Analysis of γ-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction γ-Mangostin is a bioactive xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties [1] [2]. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of γ-mangostin in plant extracts. The protocol is designed to be precise, specific, and sensitive, suitable for routine quality assessment and research purposes [3].

2. Experimental Protocol

  • Instrumentation and Reagents

    • HPLC System: Equipped with a Photo-Diode Array (PDA) detector or a UV-Vis detector.
    • Column: Reverse-phase C18 column (e.g., Enduro C-18, 250 mm x 4.6 mm, 5 µm) [4].
    • Solvents: HPLC-grade acetonitrile, methanol, and water.
    • Standard: Pure γ-mangostin reference standard.
    • Sample: Mangosteen pericarp extract, purified via solid-phase extraction (SPE) if necessary [4].
  • Chromatographic Conditions (Primary Method) The following method, validated for the simultaneous analysis of γ-mangostin, α-mangostin, and gartanin, is recommended [4]:

    • Mobile Phase: Acetonitrile : Water containing 0.1% phosphoric acid (95:5, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 375 nm.
    • Injection Volume: Typically 10-20 µL.
    • Column Temperature: Ambient.
  • Preparation of Standard and Sample Solutions

    • Standard Stock Solution: Accurately weigh about 10 mg of γ-mangostin reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL.
    • Calibration Standards: Dilute the stock solution with methanol to prepare a series of standard solutions (e.g., 80, 100, 120, 140, 160 µg/mL).
    • Sample Solution: Accurately weigh about 100 mg of mangosteen pericarp extract. Transfer to a 10 mL volumetric flask, dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter before injection [2].
  • Experimental Procedure

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
    • Inject each calibration standard in triplicate and record the peak area (or height) of γ-mangostin.
    • Construct a calibration curve by plotting the average peak area against the corresponding concentration.
    • Inject the filtered sample solution and record the chromatogram.
    • Identify γ-mangostin in the sample by comparing its retention time with that of the standard.
    • Quantify the amount of γ-mangostin in the sample using the calibration curve.

3. Method Validation A study following this protocol reported that it meets standard validation requirements [4]. Key parameters are summarized in the table below.

Validation Parameter Result for γ-Mangostin
Retention Time 4.707 minutes [4]
Linearity (Correlation Coefficient, R) 0.999 [4]
Recovery 102.31% [4]
Precision Meets requirements (Relative Standard Deviation, RSD < 2%) [5]

Alternative HPLC Methods

For different analytical needs, such as analyzing a complex mixture of mangostin derivatives or using a different instrument setup, the following methods have also been successfully applied.

Analysis Target Chromatographic Conditions Key Parameters & Notes

| γ-Mangostin, α-Mangostin, Gartanin [2] | Column: C18 (150 x 4.6 mm, 5 µm). Mobile Phase: Gradient of 0.5% acetic acid in acetonitrile (B) vs. 2% acetic acid in water (A). Flow Rate: 0.6 mL/min. Detection: 281 nm. | Retention Time: ~39.8 min for γ-mangostin [2]. Optimal for separating multiple xanthones. | | γ-Mangostin in Propolis [5] | Column: Hypersil BDS C18. Mobile Phase: Gradient of methanol and 0.2% formic acid. Flow Rate: 1 mL/min. Detection: 245 nm. | Validated as precise (RSD < 2%) with a recovery of 99.97% [5]. Suitable for complex matrices. |

Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the sample preparation and analysis of γ-mangostin, integrating the steps outlined in the protocol.

start Start Analysis prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample->equilibrate inject_std Inject Calibration Standards equilibrate->inject_std cal_curve Construct Calibration Curve inject_std->cal_curve inject_sample Inject Sample Solution cal_curve->inject_sample identify Identify γ-Mangostin Peak (Compare Retention Time) inject_sample->identify quantify Quantify γ-Mangostin identify->quantify end Analysis Complete quantify->end

Key Takeaways and Variations

  • Purity Considerations: Single-step solvent extraction from mangosteen pericarp often yields extracts contaminated with other compounds. A sequential solvent extraction (using water, hexane, then acetonitrile) is an effective pre-purification step to remove polar and non-polar impurities before HPLC analysis [1].
  • Content Variation: The γ-mangostin content in mangosteen pericarp can vary significantly based on geographical origin. One study of West Java, Indonesia, found levels ranging from 6.01% to 8.28% in dried extracts from different regions [4]. This highlights the importance of quantitative analysis for standardization.

References

Gamma-Mangostin in Molecular Docking Studies: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Molecular docking studies reveal that gamma-mangostin, a natural compound from the mangosteen fruit (Garcinia mangostana L.), exhibits significant binding affinity to multiple disease-relevant protein targets, suggesting its potential as a multi-target therapeutic agent for diabetes, cancer, and diabetic retinopathy.

Quantitative Summary of Docking Results

The table below summarizes the binding energies of this compound and reference compounds from key docking studies.

Table 1: Binding Energies (kcal/mol) of Mangostin Compounds from Molecular Docking Studies

Compound PPAR-γ [1] DPP-4 [1] Aldose Reductase [1] VEGFR-2 [2] NRP-1 [2] CXCR4 [3]
γ-Mangostin Similar to market drugs* Similar to market drugs* Similar to market drugs* -8.6 -6.9 High Affinity
α-Mangostin Similar to market drugs* Similar to market drugs* Similar to market drugs* -8.9 -6.9 High Affinity
β-Mangostin Not Tested Not Tested Not Tested -8.3 -6.5 Not Tested
Xanthone Unfavorable Unfavorable Unfavorable Not Tested Not Tested Not Tested
Reference Drug Pioglitazone Vildagliptin Zopolrestat Sunitinib (-7.9) Sunitinib (-6.2) Plerixafor

*The study [1] concluded that γ-mangostin and α-mangostin showed affinity "almost similar" to the comparison ligands (market drugs) but did not report explicit numerical values. The study [3] indicated a "potential interaction... with CXCR4 in high affinity" but did not report explicit binding energy values.

Detailed Experimental Protocols

Protocol 1: Molecular Docking for Antidiabetic and Anti-Angiogenic Targets

This protocol is adapted from studies targeting PPAR-γ, DPP-4, aldose reductase, VEGFR-2, and NRP-1 [1] [2].

1. Software and Tools
  • Molecular Docking: AutoDock Vina or Molecular Operating Environment (MOE)
  • Protein Preparation: MGLTools 1.5.7 (for AutoDock Vina) or the native structure preparation module in MOE
  • Visualization & Analysis: PyMOL, Biovia Discovery Studio
2. Protein and Ligand Preparation
  • Protein Selection and Preparation:

    • Retrieve 3D crystal structures of target proteins from the Protein Data Bank (PDB). Key examples include:
      • PPAR-γ: PDB ID 5Y2O (co-crystallized with Pioglitazone)
      • DPP-4: PDB ID 3W2T (co-crystallized with Vildagliptin)
      • Aldose Reductase: PDB ID 2HV5 (co-crystallized with Zopolrestat)
      • VEGFR-2: PDB ID 4ASD
      • NRP-1: PDB ID 5C7G
    • Remove water molecules and heteroatoms not part of the active site.
    • Add polar hydrogen atoms and compute partial charges.
  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem).
    • Conduct energy minimization to optimize the geometry.
    • Prepare the ligand in the appropriate format for docking (e.g., PDBQT for AutoDock Vina).
3. Docking Validation
  • Perform re-docking: extract the native ligand from the PDB file and dock it back into the original protein's binding site.
  • Validate the method by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is acceptable, confirming the docking protocol's reliability [1].
4. Molecular Docking Execution
  • Define the grid box (search space) centered on the active site of the protein. The size should be large enough to accommodate the ligand.
  • Run the docking simulation using AutoDock Vina or MOE to generate multiple binding poses.
  • For each pose, the software will calculate a binding affinity (kcal/mol).
5. Post-Docking Analysis
  • Select the pose with the most favorable (most negative) binding energy for further analysis.
  • Visualize the binding mode to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein's amino acid residues using Biovia Discovery Studio or PyMOL.
Protocol 2: Molecular Docking for CXCR4 in Cancer Research

This protocol is adapted from the study investigating the antimigratory effect on breast cancer cells [3] [4].

1. Biological Assays Preceding Docking
  • Cell Viability Assay: Determine the IC₅₀ value of this compound using a Cell Counting Kit-8 (CCK-8) assay on MDA-MB-231 triple-negative breast cancer cells. Treat cells with a concentration range (e.g., 1-100 μM) for 24 hours [3] [4].
  • Migration Assay: Perform a wound healing (scratch) assay. Seed cells in a culture-insert, create a "wound," and treat with a non-cytotoxic concentration (e.g., 10 μM) of this compound. Monitor gap closure over 24-42 hours using microscopy and ImageJ software [3] [4].
  • Gene Expression Analysis: After treatment, extract total RNA from cells. Use quantitative real-time PCR (qRT-PCR) with primers for CXCR4 and other migration-associated genes (e.g., Farp, LPHN2) to quantify expression changes [3] [4].
2. In Silico Docking to CXCR4
  • Target Preparation: Obtain the 3D structure of the CXCR4 receptor (a GPCR).
  • Docking Simulation: Perform molecular docking of this compound against CXCR4 using standard software (e.g., AutoDock Vina) to predict the binding affinity and interaction mode within the binding pocket [3] [4].
  • Correlation with Wet-Lab Data: Correlate the in silico binding affinity with the experimental results from the migration and gene expression assays to hypothesize the mechanism of action.

Workflow Diagram for Docking Studies

The diagram below illustrates the logical workflow for integrating molecular docking with experimental validation, as described in the protocols.

G start Start Research Project target Select Protein Target (e.g., CXCR4, PPAR-γ) start->target prep Prepare Structures (Protein & Ligands) target->prep dock Execute Molecular Docking prep->dock analyze Analyze Binding Poses & Affinity dock->analyze hypothesis Formulate Mechanism Hypothesis analyze->hypothesis wet_lab Experimental Validation (Cell Viability, Migration, qPCR) hypothesis->wet_lab correlate Correlate In Silico and Wet-Lab Results wet_lab->correlate conclude Draw Conclusions on Compound Efficacy correlate->conclude

Discussion and Future Directions

The consistent demonstration of favorable binding energies across diverse targets underscores this compound's promise as a multi-target therapeutic agent. Its strong performance against VEGFR-2 and NRP-1 suggests potential for anti-angiogenic therapy in conditions like diabetic retinopathy, possibly outperforming the current drug Sunitinib [2]. Furthermore, the correlation between its high affinity for CXCR4 and the experimental downregulation of CXCR4 mRNA provides a plausible mechanism for its observed antimigratory effects in cancer cells [3] [4].

A key advantage highlighted in these studies is the scaffold potential of this compound. Compared to synthetic counterparts like BPRCX807, which can be challenging to synthesize, this compound offers a complex yet naturally available structure that can serve as a starting point for developing more potent analogs [3].

Future work should focus on:

  • Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling to assess drug-likeness.
  • Advanced dynamics simulations to validate the stability of docking-predicted complexes.
  • In vivo studies to confirm efficacy and safety in a whole-organism context.

References

γ-Mangostin in Cell Migration Studies: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Gamma-mangostin (γ-Mangostin) is a natural xanthone derived from the mangosteen fruit (Garcinia mangostana L.) that shows promising anticancer properties, particularly in inhibiting cell migration and invasion [1]. Its activity has been studied in various aggressive cancer models, including triple-negative breast cancer (TNBC) and colon cancer [1] [2]. The core mechanism appears to involve the inhibition of key migration-associated genes and proteins, such as CXCR4 and transcription factor TCF4, alongside the induction of cellular reactive oxygen species (ROS) [1] [2]. The following sections provide a consolidated protocol and data summary for researchers to investigate γ-Mangostin's antimigratory effects.

Key Findings from Literature

  • Inhibition of Cell Migration: γ-Mangostin significantly suppresses the migration of MDA-MB-231 TNBC cells within 24 hours at a concentration of 10 µM [1].
  • Downregulation of Pro-Migratory Genes: Treatment with γ-Mangostin leads to the downregulation of CXCR4, Farp, and LPHN2 mRNA, genes critically involved in cell migration and invasion pathways [1].
  • Modulation of Wnt/β-Catenin Signaling: In colon cancer cells, γ-Mangostin directly targets transcription factor TCF4, suppressing its activity and the expression of downstream targets like cyclin D1 and c-Myc [2]. This pathway is also highly relevant to TNBC progression.
  • Induction of ROS: Both γ-Mangostin and its analog α-mangostin increase cellular ROS levels, which contributes to the inhibition of cancer cell migration [1].

Summary of Quantitative Data

The table below summarizes key quantitative findings from recent studies on γ-Mangostin.

Parameter Value/Outcome Experimental Model Citation
Cytotoxicity (IC₅₀) 25 µM MDA-MB-231 cells [1]
Working Concentration for Migration Assay 10 µM MDA-MB-231 cells [1]
Effect on Cell Migration Significant suppression within 24h MDA-MB-231 cells (Wound Healing Assay) [1]
Key Downregulated Genes CXCR4, Farp, LPHN2 MDA-MB-231 cells (qRT-PCR) [1]
Molecular Target (in silico) CXCR4, TCF4 Molecular Docking [1] [2]

Detailed Experimental Protocol: Wound Healing Assay for Cell Migration

This protocol is adapted from a 2023 study investigating γ-Mangostin in MDA-MB-231 cells [1].

1. Primary Cell Culture

  • Culture MDA-MB-231 breast cancer cells in an L-15 medium, supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a CO₂-free incubator at 37°C.

2. Cell Viability and Cytotoxicity (CCK-8 Assay)

  • Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of medium and incubate for 24 hours.
  • Treat cells with a range of γ-Mangostin concentrations (1 to 100 µM) for 24 hours. Prepare a stock solution of γ-Mangostin in DMSO and include a vehicle control (DMSO only).
  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate the half-maximal inhibitory concentration (IC₅₀) to determine non-cytotoxic doses for migration assays.

3. Wound Healing/Cell Migration Assay

  • Place a culture-insert 2-well into a well of a culture dish.
  • Seed 5 x 10⁴ cells into each chamber of the insert and incubate for 24 hours to form a confluent monolayer.
  • Carefully remove the insert to create a precise "wound" or cell-free gap.
  • Replace the medium with a fresh medium containing 0.5% FBS (starvation medium) and culture for 18 hours.
  • To rule out the confounding effects of cell proliferation, treat the cells with 10 µg/mL mitomycin C for 2 hours before adding γ-Mangostin.
  • Treat the cells with 10 µM γ-Mangostin (a non-cytotoxic, effective concentration).
  • Immediately take an image at 0 hours under a microscope to record the initial wound width.
  • Capture images again at 24 and 42 hours post-treatment.
  • Measure the cell-free area from three distinct points (upper, center, lower) of the scratch using image analysis software like ImageJ.
  • Calculate the percentage of wound closure using the formula: % Wound Closure = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial wound area and Aₜ is the wound area at time t.

4. Downstream Analysis (qRT-PCR)

  • After treatment with γ-Mangostin, extract total RNA from the cells using a reagent like Sepasol.
  • Perform reverse transcription to generate cDNA.
  • Carry out quantitative real-time PCR (qRT-PCR) using specific primers for genes of interest (e.g., CXCR4, Farp, LPHN2). Use GAPDH as a housekeeping control gene.
  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Tool Support: Experimental Workflow Diagram

The following Graphviz diagram illustrates the key steps of the wound healing assay protocol.

G start Seed Cells in Culture Insert confluent 24h Incubation (Form Monolayer) start->confluent remove_insert Remove Insert (Create Wound) confluent->remove_insert low_serum Replace with 0.5% FBS Medium remove_insert->low_serum mitomycin Treat with Mitomycin C low_serum->mitomycin treat Treat with γ-Mangostin (10 µM) mitomycin->treat image Image at 0h, 24h, 42h treat->image analyze Analyze Wound Closure with ImageJ image->analyze end Extract RNA for qRT-PCR Analysis analyze->end

Diagram 1: Experimental workflow for the wound healing assay to evaluate γ-Mangostin's effect on cell migration.

Mechanism of Action Diagram

The diagram below summarizes the proposed molecular mechanisms by which γ-Mangostin inhibits cell migration.

G gamma γ-Mangostin cxc Binds CXCR4 Receptor (In silico) gamma->cxc tcf Targets TCF4 Transcription Factor gamma->tcf ros Induces Cellular ROS Generation gamma->ros down1 Downregulates CXCR4, Farp, LPHN2 mRNA cxc->down1 down2 Suppresses c-Myc, Cyclin D1 Expression tcf->down2 final Inhibition of Cancer Cell Migration & Invasion ros->final Potential Link down1->final down2->final

Diagram 2: Proposed molecular mechanisms of γ-Mangostin in inhibiting cell migration.

References

Comprehensive Application Notes: Gamma-Mangostin Cytotoxicity Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gamma-Mangostin

This compound (γ-Mangostin) is a prenylated xanthone, a class of bioactive polyphenolic compounds predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). It is the second most abundant xanthone in the mangosteen pericarp after alpha-Mangostin [1]. This compound has garnered significant scientific interest for its potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties [2]. Research has demonstrated that γ-Mangostin exhibits cytotoxicity against various cancer cell lines, such as triple-negative breast cancer (TNBC) and colon cancer, by inhibiting cell proliferation and migration, inducing apoptosis, and modulating key signaling pathways and cellular processes like reactive oxygen species (ROS) accumulation [3]. These notes provide a standardized framework for evaluating the cytotoxicity of γ-Mangostin, detailing key experimental methodologies and data analysis techniques.

Experimental Protocols for Cytotoxicity Assessment

Cell Viability Assay (CCK-8 Protocol)

The Cell Counting Kit-8 (CCK-8) assay is a reliable colorimetric method for determining cell viability and proliferation in response to γ-Mangostin treatment.

  • Principle: The assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan product. The amount of formazan dye generated is directly proportional to the number of living cells.
  • Materials:
    • Cell Line: MDA-MB-231 human triple-negative breast cancer cells [3].
    • Test Compound: γ-Mangostin (commercially available, e.g., Sigma-Aldrich #M6824) [3].
    • Culture Medium: L-15 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin [3].
    • Assay Kit: Cell Counting Kit-8 (CCK-8), e.g., Dojindo #347-07621 [3].
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete culture medium [3].
    • Incubation: Incub the plate for 24 hours at 37°C in a CO₂-free incubator to allow cell attachment [3].
    • Compound Treatment: Prepare a dilution series of γ-Mangostin (e.g., 1 to 100 µM). Add the compound to the wells, replacing the old medium. Incubate the plate for another 24 hours [3].
    • CCK-8 Reagent Addition: Add 10 µL of the CCK-8 solution directly to each well. Incubate the plate for 2 hours at 37°C [3].
    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader [3].
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control (DMSO vehicle). The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve. For γ-Mangostin in MDA-MB-231 cells, the reported IC₅₀ value is 25 µM [3].

The experimental workflow for cell viability and migration analysis is as follows:

G start Start Cytotoxicity Assessment seed Seed MDA-MB-231 Cells (20,000 cells/well) start->seed incubate_attach Incubate 24h for Cell Attachment seed->incubate_attach treat Treat with γ-Mangostin (1-100 µM) incubate_attach->treat incubate_treat Incubate 24h treat->incubate_treat add_cck8 Add CCK-8 Reagent incubate_treat->add_cck8 incubate_cck8 Incubate 2h add_cck8->incubate_cck8 measure Measure Absorbance at 450 nm incubate_cck8->measure analyze Calculate IC₅₀ measure->analyze end IC₅₀ = 25 µM analyze->end

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the anti-migratory potential of γ-Mangostin, a key aspect of its anti-metastatic activity.

  • Principle: A "wound" is created in a confluent cell monolayer, and the migration of cells into the scratch area is monitored over time in the presence or absence of γ-Mangostin.
  • Materials:
    • Culture-Insert: 2-well culture insert (e.g., ibidi #81176) [3].
    • Inhibitor: Mitomycin C (e.g., Wako #139-18711) [3].
  • Procedure:
    • Cell Seeding: Place a culture-insert into a well of a multi-well plate. Seed 5 × 10⁴ cells into each chamber of the insert [3].
    • Confluence and Synchronization: After 24 hours, remove the insert, creating a well-defined cell-free gap. Replace the medium with a fresh medium containing 0.5% FBS (serum starvation) and culture for 18 hours to minimize the effect of cell proliferation [3].
    • Proliferation Inhibition: To further ensure that wound closure is due to migration and not proliferation, treat cells with 10 µg/mL Mitomycin C for 2 hours [3].
    • Compound Treatment: Treat the cells with a non-cytotoxic concentration of γ-Mangostin (10 µM). Immediately capture an image of the gap at 0 hours using a microscope [3].
    • Monitoring Migration: Capture images of the same gap areas at specified time intervals (e.g., 24 and 42 hours) [3].
  • Data Analysis: Measure the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to investigate changes in the expression of migration-associated genes following γ-Mangostin treatment.

  • Principle: This technique allows for the sensitive and quantitative detection of specific mRNA transcripts in a sample.
  • Procedure:
    • RNA Extraction: Extract total RNA from treated and untreated MDA-MB-231 cells using a reagent like Sepasol [3].
    • DNAse Treatment & Reverse Transcription: Treat the RNA with DNAse I to remove genomic DNA contamination. Perform reverse transcription using a kit (e.g., ReverTra Ace qPCR RT Kit) to generate complementary DNA (cDNA) [3].
    • Quantitative PCR: Perform qPCR using a SYBR Green master mix (e.g., Thunderbird SYBR qPCR Mix) on a real-time PCR system. Key gene targets for migration include Rac, Farp, CXCR4, and LPHN2. Use GAPDH as a housekeeping gene for normalization [3].
  • Data Analysis: Calculate the relative gene expression using the 2^(-ΔΔCt) method. γ-Mangostin treatment (10 µM) has been shown to downregulate the mRNA expression of Farp, CXCR4, and LPHN2 [3].
Intracellular Reactive Oxygen Species (ROS) Measurement
  • Principle: Fluorescent dyes that become highly fluorescent upon oxidation are used to detect the levels of intracellular ROS.
  • Procedure:
    • Cell Treatment: Treat cells with γ-Mangostin (e.g., 10 µM) for a predetermined period.
    • Staining: Load the cells with a cell-permeable fluorescent ROS indicator (e.g., DCFH-DA, H₂DCFDA).
    • Analysis: Analyze the fluorescence intensity using flow cytometry. A shift in fluorescence intensity indicates an increase in cellular ROS [3].
  • Data Analysis: Both γ-Mangostin and α-Mangostin at 10 µM have been shown to significantly increase cellular ROS generation in MDA-MB-231 cells, which contributes to the inhibition of cancer cell migration [3].

Data Presentation and Analysis

Quantitative Cytotoxicity and Anti-Migratory Data

The following table summarizes key quantitative findings from studies on γ-Mangostin in MDA-MB-231 breast cancer cells.

Table 1: Key Experimental Findings for this compound in MDA-MB-231 Cells [3]

Assay Type Key Metric Reported Value for γ-Mangostin Experimental Context
Cell Viability (CCK-8) IC₅₀ Value 25 µM 24-hour treatment
Cell Migration (Wound Healing) Effective Inhibitory Concentration 10 µM Significant suppression within 24 hours
Gene Expression (qRT-PCR) Effect on CXCR4 mRNA Downregulation 10 µM treatment
ROS Measurement (Flow Cytometry) Effect on Cellular ROS Significant Increase 10 µM treatment
Compound Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is essential for validating the identity and concentration of γ-Mangostin in test samples or plant extracts.

  • HPLC Protocol: [4]
    • Column: Enduro C-18 reverse-phase (250 mm x 4.6 mm).
    • Detector: Photo Diode Array (PDA), wavelength 375 nm.
    • Mobile Phase: Acetonitrile : water containing 0.1% phosphoric acid (95:5).
    • Flow Rate: 1.0 mL/min.
    • Retention Time: The typical retention time for γ-Mangostin under these conditions is approximately 4.707 minutes [4].

Table 2: HPLC Validation Parameters for Bioactive Xanthones from Mangosteen Pericarp [4]

Compound Retention Time (minutes) Correlation Coefficient (R) Recovery (%)
γ-Mangostin 4.707 0.999 102.31%
α-Mangostin 5.801 0.999 100.32%
Gartanin 5.290 0.999 101.48%

Mechanisms of Action and Signaling Pathways

This compound exerts its cytotoxic and anti-migratory effects through multiple mechanisms. A key action is the inhibition of the CXCR4 receptor, which is highly expressed in metastatic cancer cells like TNBC and plays a crucial role in maintaining ROS levels and directing cell migration [3]. Molecular docking simulations suggest that γ-Mangostin binds to CXCR4 with high affinity, acting as a potential antagonist [3]. Furthermore, treatment with γ-Mangostin leads to the downregulation of CXCR4 mRNA and other migration-associated genes (Farp, LPHN2), disrupting this signaling axis [3]. Concomitantly, γ-Mangostin induces a significant increase in intracellular ROS. This ROS overproduction can trigger oxidative stress, leading to cellular damage and the inhibition of migration and proliferation, ultimately promoting cancer cell death [3].

The diagram below summarizes the proposed mechanisms of action for γ-Mangostin:

G cluster_pathway Proposed Mechanisms of γ-Mangostin Cytotoxicity Gamma γ-Mangostin Treatment Mech1 Inhibition of CXCR4 Receptor Gamma->Mech1 Mech2 Downregulation of Migration Genes (CXCR4, Farp, LPHN2) Gamma->Mech2 Mech3 Induction of ROS Overproduction Gamma->Mech3 Effect1 Disrupted Cell Migration Signaling Mech1->Effect1 Mech2->Effect1 Effect2 Oxidative Stress & Cellular Damage Mech3->Effect2 Outcome Inhibition of Cell Migration & Induction of Cancer Cell Death Effect1->Outcome Effect2->Outcome

Supplementary Information

Related Compound: Alpha-Mangostin

For comparative purposes, it is useful to note data on α-Mangostin, the most abundant mangosteen xanthone.

  • IC₅₀ in MDA-MB-231 cells: 20 µM (determined by CCK-8 assay after 24-hour treatment) [3].
  • Anti-migratory Effect: At 10 µM, it significantly suppresses cell migration but does not downregulate CXCR4 mRNA expression, suggesting a different mechanistic emphasis compared to γ-Mangostin [3].
  • Other Mechanisms: α-Mangostin is also known to enhance the efficacy of Aminolevulinic acid-Photodynamic Therapy (ALA-PDT) in cancer cells with high ABCG2 expression by inhibiting the ABCG2 transporter, thereby reducing the efflux of the photosensitizer protoporphyrin IX (PpIX) [5].

References

gamma-mangostin antiviral activity testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-mangostin (γ-mangostin) is a prenylated xanthone derivative predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.) [1] [2]. It has garnered significant scientific interest due to its broad-spectrum antiviral activity against a range of viruses, including Influenza A, Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and SARS-CoV-2 variants [1] [3]. Its mechanisms of action are multifaceted, involving inhibition of viral entry, disruption of viral replication, and modulation of host immune responses [1]. This document provides detailed application notes and standardized protocols for researchers to evaluate the antiviral properties of this compound in vitro.


Antiviral Mechanisms of this compound

The antiviral activity of this compound is not attributed to a single mechanism but rather a combination of effects on the virus and the host cell. The diagram below illustrates its multifaceted mechanism of action.

G cluster_viral Viral Lifecycle Targets cluster_host Host System Targets GM This compound Entry Inhibits Viral Entry GM->Entry Replication Disrupts Replication GM->Replication Assembly Impairs Viral Assembly GM->Assembly Signaling Modulates Cell Signaling Pathways GM->Signaling Immune Stimulates Antiviral Cytokine Production GM->Immune FASN Potential Inhibition of Host FASN GM->FASN Note Dashed line: Potential target identified via computational studies

Quantitative Antiviral Efficacy Data

The following table summarizes the in vitro antiviral activity of this compound against various viruses, as reported in the literature.

Virus Virus Family Cell Line(s) Used Reported EC₅₀ (μM) Selectivity Index (SI) Primary Mechanism(s) Proposed
SARS-CoV-2 (Wild-type B) Coronaviridae Vero E6 0.79 [3] 5.40 [3] Inhibits replication; potential FASN inhibition [3]
SARS-CoV-2 (Variants) Coronaviridae Vero E6 0.94 - 3.05 [3] 1.66 - 5.40 [3] Inhibits replication; potential FASN inhibition [3]
Influenza A Virus Orthomyxoviridae Not Specified Data Needed Data Needed Inhibits viral entry and replication [1]
Herpes Simplex Virus (HSV) Herpesviridae Not Specified Data Needed Data Needed Inhibits viral entry and replication [1]
Hepatitis C Virus (HCV) Flaviviridae Not Specified Data Needed Data Needed Interferes with viral replication cycle [1]

> Note on Cytotoxicity: The selectivity index (SI), calculated as CC₅₀ (cytotoxic concentration) / EC₅₀ (effective concentration), is a critical parameter. This compound has demonstrated low cytotoxicity in some models, but one study noted it appeared more toxic than its analog, alpha-mangostin, in Vero E6 and Calu-3 cells [3]. Cytotoxicity must be empirically determined for each experimental system.


Detailed Experimental Protocols

Protocol 1: In Vitro Antiviral Assay Against SARS-CoV-2 (Live Virus System)

This protocol is adapted from a study that demonstrated direct antiviral effects against multiple SARS-CoV-2 variants [3].

Workflow

G Start 1. Cell Seeding (Seed Vero E6 cells in plate) A 2. Pre-treatment & Infection (Add compound before/after virus) Start->A B 3. Incubation (Incubate for 16-48 hours) A->B C 4. Assay Readout (Measure viral replication) B->C D 5. Data Analysis (Calculate EC₅₀ and SI) C->D

Materials
  • Cells: Vero E6 cells (ATCC CRL-1586)
  • Virus: SARS-CoV-2 strains (e.g., Wild-type B, B.1.1.529)
  • Compound: this compound (e.g., Sigma-Aldrich #M6824) [4]. Prepare a 10 mM stock solution in DMSO.
  • Equipment: Biosafety Level 3 (BSL-3) facility, cell culture incubator, real-time PCR system, immunofluorescence microscope.
Procedure
  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and culture overnight to reach ~80% confluence.
  • Compound Treatment and Infection:
    • For a pre-/post-infection treatment design, pre-treat cells with serial dilutions of this compound (e.g., 0.5-20 µM) for 1 hour.
    • Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI, e.g., 0.01) for 1 hour. Remove the virus inoculum and replenish with fresh medium containing the same concentrations of this compound.
    • Include appropriate controls: virus-only control, cell-only control, and vehicle control (DMSO at the same concentration as test wells).
  • Incubation: Incubate the infected and treated cells for 16-48 hours at 37°C with 5% CO₂.
  • Assay Readout: Quantify antiviral efficacy using one or more of the following methods:
    • Plaque Assay: Titrate infectious virus particles in the supernatant to determine the reduction in viral titer.
    • qRT-PCR: Extract total RNA and quantify viral genome copy number (e.g., targeting the N or E gene).
    • Immunofluorescence Assay (IFA): At 16 hours post-infection, fix cells and stain for viral proteins (e.g., SARS-CoV-2 3CLpro or N protein) to assess inhibition of viral translation and replication [3].
Protocol 2: Cell-Based Anti-Attachment and Time-of-Addition Assay

This protocol helps elucidate the stage of the viral lifecycle inhibited by this compound [3].

Procedure
  • Cell Preparation: Seed Vero E6 cells in multiple 24-well plates as described in Protocol 1.
  • Experimental Regimens:
    • Pre-treatment: Incubate cells with this compound for 1 hour at 4°C (to block endocytosis). Remove the compound, then infect with virus for 1 hour at 4°C.
    • Co-treatment: Mix the virus inoculum with this compound directly and add to cells for 1 hour at 4°C.
    • Post-treatment: Infect cells with the virus first for 1 hour at 4°C. Remove the inoculum, then add this compound and incubate at 37°C.
  • Incubation and Analysis: After all treatments, wash cells to remove unbound virus/compound, add fresh medium, and incubate at 37°C for a full replication cycle. Quantify viral yield by plaque assay or qRT-PCR as in Protocol 1. The regimen that shows the strongest inhibition indicates the most vulnerable stage of the lifecycle.
Protocol 3: Cytotoxicity Assessment (CCK-8 Assay)

This parallel protocol is essential for calculating the Selectivity Index (SI) [4].

Procedure
  • Cell Seeding: Seed cells in a 96-well plate as in Protocol 1.
  • Treatment: Treat cells with the same serial dilutions of this compound used in the antiviral assay, but do not infect them with the virus.
  • Incubation and Detection: Incubate for the same duration as the antiviral assay (e.g., 24-48 hours). Add 10 µL of CCK-8 solution per well and incubate for 2-4 hours at 37°C.
  • Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. The half-maximal cytotoxic concentration (CC₅₀) is calculated using non-linear regression analysis of the dose-response data.

Formulation and Bioavailability Considerations

A significant challenge in developing this compound as a therapeutic is its poor aqueous solubility, which limits bioavailability [1] [5]. To overcome this, researchers are exploring advanced delivery systems:

  • Nanoformulations: Encapsulation in liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles can significantly enhance solubility, stability, and cellular uptake.
  • Complexation: The use of cyclodextrins has been successful in improving the solubility of similar compounds like alpha-mangostin and can be applied to this compound [5].

References

Gamma-Mangostin in Diabetes Research: Experimental Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-mangostin is a xanthone derivative predominantly found in the pericarp of Garcinia mangostana L. (mangosteen) and has demonstrated significant potential as a natural antidiabetic agent through multiple mechanisms [1]. This protocol collection consolidates experimentally validated methodologies for evaluating this compound's antidiabetic properties, encompassing in vitro enzymatic assays, in vivo animal studies, and in silico molecular analyses [2] [3] [4]. These standardized protocols are designed to facilitate rigorous scientific investigation and reproducibility in diabetes research.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay
2.1.1 Principle

This colorimetric assay measures this compound's ability to inhibit α-glucosidase, a key intestinal enzyme responsible for carbohydrate digestion, by quantifying reduced hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol [3] [4].

2.1.2 Reagents and Equipment
  • Enzyme Solution: α-Glucosidase (0.2 U/mL) in 0.1 M phosphate buffer (pH 6.8)
  • Substrate Solution: 2.5 mM pNPG in phosphate buffer
  • Test Compounds: this compound (serial dilutions in DMSO), acarbose as positive control
  • Stop Solution: 1M Na₂CO₃
  • Equipment: Microplate reader, multi-channel pipettes, 96-well plates, water bath
2.1.3 Procedure
  • Reaction Mixture Setup:

    • Combine 50 μL this compound (varying concentrations) with 50 μL enzyme solution
    • Incubate at 37°C for 10 minutes
    • Initiate reaction by adding 50 μL substrate solution
    • Incubate at 37°C for 30 minutes
  • Reaction Termination and Measurement:

    • Stop reaction with 100 μL Na₂CO₃ solution
    • Measure absorbance at 405 nm immediately
    • Include appropriate controls (blank, negative control, acarbose reference)
  • IC₅₀ Calculation:

    • Plot inhibition percentage vs. log concentration
    • Calculate IC₅₀ using nonlinear regression analysis

Table 1: Representative IC₅₀ Values for α-Glucosidase Inhibition

Compound IC₅₀ (μM) Reference
This compound 8.55 [4]
Acetylated this compound 1.82 [4]
Acarbose (positive control) 4.48 [4]
In Vivo Antidiabetic Activity in Diabetic Mice
2.2.1 Animal Model Preparation
  • Animals: Male BALB/c mice (20-25 g)
  • Diabetes Induction: Multiple low-dose streptozotocin (STZ) injections (30 mg/kg body weight) for five consecutive days [2]
  • Confirmation: Blood glucose >200 mg/dL after 72 hours confirms diabetes induction
  • Housing Conditions: Standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food/water)
2.2.2 Experimental Design
  • Group Allocation (n=6-8/group):

    • Normal control (KN)
    • Diabetic control (KD)
    • Acarbose-treated (KA, 10 mg/kg)
    • This compound treatment groups:
      • P1: 1 mg/kg body weight
      • P2: 2 mg/kg body weight
      • P3: 4 mg/kg body weight [2]
  • Treatment Protocol:

    • Administer compounds daily via oral gavage for 4-8 weeks
    • Monitor body weight and fasting blood glucose weekly
    • Collect plasma samples at endpoint for biochemical analysis
  • Renal Function Assessment:

    • Measure plasma Blood Urea Nitrogen (BUN) and creatinine levels
    • Perform histological analysis of renal proximal tubular cells [2]
2.2.3 Statistical Analysis
  • Express data as mean ± SEM
  • Analyze using one-way ANOVA followed by Tukey's post-hoc test
  • Consider p<0.05 statistically significant

Table 2: In Vivo Effects of this compound in Diabetic Mice

Parameter Diabetic Control This compound (4 mg/kg) Normal Control
Blood Glucose Significantly elevated Significant reduction Normal levels
Plasma BUN Elevated Significant reduction Normal levels
Plasma Creatinine Elevated Significant reduction Normal levels
Renal Tubular Cells Impaired Significant amelioration Normal architecture
Molecular Docking Analysis
2.3.1 Protein and Ligand Preparation
  • Protein Selection:

    • Retrieve 3D crystal structures from Protein Data Bank:
      • α-Glucosidase (PDB: 5NN4) [3]
      • PPAR-γ (PDB: 5Y2O) [5]
      • Aldose Reductase (PDB: 2HV5) [5]
  • Structure Preparation:

    • Remove water molecules and co-crystallized ligands
    • Add hydrogen atoms and assign appropriate charges
    • Define catalytic residues as binding site (e.g., D616 and D518 for α-glucosidase) [3]
  • Ligand Preparation:

    • Obtain this compound 3D structure from PubChem
    • Perform energy minimization using MM2 force field
    • Generate 3D conformers for docking simulations [3]
2.3.2 Docking Protocol
  • Software Configuration:

    • Use AutoDock Vina or MOE (Molecular Operating Environment)
    • Set grid box dimensions to cover binding site (20×20×20 Å)
    • Apply rigid receptor and flexible ligand parameters [3] [5]
  • Validation:

    • Redock native ligands to validate protocol (RMSD <2.0 Å acceptable)
    • Compare binding poses and affinities with reference compounds
  • Analysis:

    • Evaluate binding energies (ΔG, kcal/mol)
    • Identify hydrogen bonds and hydrophobic interactions
    • Visualize complexes using Discovery Studio Visualizer [6]

Mechanisms of Action

Multitarget Antidiabetic Activity

This compound exerts antidiabetic effects through multiple molecular pathways:

  • Carbohydrate Digestion Inhibition:

    • Potently inhibits α-glucosidase enzyme [3] [4]
    • Reduces postprandial hyperglycemia
  • Insulin Sensitization:

    • Acts as PPAR-γ agonist [5] [1]
    • Improves insulin sensitivity in peripheral tissues
  • Oxidative Stress Reduction:

    • Demonstrates strong antioxidant activity [2] [1]
    • Activates Nrf2/HO-1 pathway [7]
    • Reduces oxidative stress markers in pancreatic β-cells
  • Renal Protection:

    • Ameliorates diabetic nephropathy [2]
    • Reduces BUN and creatinine levels
    • Protects renal tubular architecture

The following diagram illustrates the primary antidiabetic mechanisms and molecular targets of this compound:

G cluster_0 Carbohydrate Metabolism cluster_1 Insulin Signaling cluster_2 Oxidative Stress cluster_3 Renal Protection GammaMangostin This compound AGI α-Glucosidase Inhibition GammaMangostin->AGI PPAR PPAR-γ Activation GammaMangostin->PPAR NRF2 Nrf2/HO-1 Pathway Activation GammaMangostin->NRF2 BUN Reduced BUN & Creatinine GammaMangostin->BUN PPH Reduced Postprandial Hyperglycemia AGI->PPH IS Improved Insulin Sensitivity PPAR->IS ROS Reduced ROS Production NRF2->ROS RTA Renal Tubular Architecture Protection BUN->RTA

Structure-Activity Relationship and Optimization

Chemical modification of this compound significantly enhances its antidiabetic potency:

  • Acetylation Strategy:

    • 3,6,7-trimethyl-ester-γ-mangostin synthesis
    • Dramatically improved α-glucosidase inhibition (IC₅₀ 1.82 μM vs. 8.55 μM for native compound) [4]
  • Key Structural Features:

    • Xanthone core essential for activity
    • Hydroxyl groups critical for hydrogen bonding
    • Prenyl groups influence membrane permeability

Technical Notes and Troubleshooting

Critical Experimental Considerations
  • Compound Solubility:

    • This compound has limited aqueous solubility
    • Use DMSO for stock solutions (final concentration <0.1%)
    • Include vehicle controls in all experiments
  • In Vivo Dosing:

    • Optimal effects observed at 1-4 mg/kg/day in rodents [2]
    • Higher doses may exhibit toxicity
    • Consider pharmacokinetic optimization for better bioavailability
  • Enzyme Assay Validation:

    • Include acarbose as reference standard in each experiment
    • Ensure linear reaction kinetics for accurate IC₅₀ determination
    • Control pH precisely (6.8 for α-glucosidase assays)
Methodological Limitations and Solutions
  • Bioavailability Challenges:

    • Problem: Poor oral bioavailability limits efficacy
    • Solution: Develop nanoformulations or structural analogs
  • Species-Specific Responses:

    • Problem: Variable responses between rodent models and humans
    • Solution: Validate findings in multiple animal models
  • Off-Target Effects:

    • Problem: Potential interactions with non-target proteins
    • Solution: Conduct comprehensive selectivity profiling

Conclusion and Research Perspectives

This compound represents a promising multifunctional candidate for diabetes management, demonstrating significant effects on hyperglycemia control, oxidative stress reduction, and diabetic complication prevention [2] [1] [4]. The standardized protocols outlined herein provide robust methodologies for further investigation of this natural xanthone and its derivatives.

Future research directions should focus on:

  • Clinical validation in human trials
  • Development of improved derivatives through medicinal chemistry
  • Exploration of combination therapies with existing antidiabetics
  • Long-term safety and toxicity profiling
  • Advanced formulation strategies for enhanced bioavailability

References

Anticancer Activity of Gamma-Mangostin: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Cytotoxicity and Anti-Migration Effects in Triple-Negative Breast Cancer (TNBC) Models (MDA-MB-231 cells)

Assay Type Gamma-Mangostin Result Alpha-Mangostin Result (Comparative) Key Findings
Cytotoxicity (IC50) 25 μM [1] 20 μM [1] Both compounds show dose-dependent cytotoxicity.
Migration (Wound Healing) Significant suppression within 24h at 10 μM [1] Significant suppression within 24h at 10 μM [1] Both effectively inhibit cell migration.
Gene Expression (qRT-PCR) Downregulated Farp, CXCR4, LPHN2 [1] No significant downregulation [1] This compound uniquely suppresses key migration-associated genes.
Cellular ROS Increased generation [1] Increased generation [1] Inhibition of migration is linked to elevated ROS.
Molecular Docking High-affinity binding to CXCR4 protein [1] High-affinity binding to CXCR4 protein [1] Suggests a direct interaction with a key metastatic protein target.

Table 2: Neuroprotective and Other Biological Activities

Assay Type / Model Compound & Concentration Key Results
Glutamate-Induced Cytotoxicity (HT22 mouse hippocampal cells) This compound (1, 5, 10 μM) [2] Stronger protection than N-acetylcysteine; reduced ROS & intracellular Ca2+; inhibited MAPK phosphorylation & intrinsic apoptotic pathway [2].
Transthyretin (TTR) Amyloid Fibril Inhibition This compound (EC50 = 7.0 μM) [3] More potent inhibitor than alpha-mangostin (EC50 = 15 μM); binds T4-binding sites, stabilizing TTR tetramer [3].

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Migration and CXCR4 Modulation in TNBC Cells

This protocol is adapted from a 2023 study investigating the differential mechanisms of gamma- and alpha-mangostin [1].

1.1 Cell Culture

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
  • Culture Conditions: Maintain in L-15 medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate in a 37°C, CO2-free incubator.

1.2 Cell Viability Assay (CCK-8)

  • Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 μL culture medium and incubate for 24 hours.
  • Treat cells with a concentration range of this compound (e.g., 1-100 μM) for 24 hours. Alpha-mangostin can be used in parallel for comparison.
  • Add CCK-8 solution (10 μL per well) and incubate for 2 hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate IC50 values using appropriate statistical software.

1.3 Migration Assay (Wound Healing)

  • Seed cells using a culture-insert 2 well in a dish to create a defined cell-free gap. Seed 50,000 cells into each chamber.
  • Synchronize cells after 24 hours by replacing the medium with a low-serum medium (0.5% FBS) for 18 hours.
  • Inhibit proliferation by treating with 10 μg/mL mitomycin C for 2 hours before the migration assay.
  • Create wound by carefully removing the insert.
  • Treat cells with the test compound (e.g., 10 μM this compound) in fresh medium.
  • Image the gap at 0, 24, and 42 hours under a microscope.
  • Quantify migration by measuring the cell-free area at three distinct points (upper, center, lower) using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

1.4 Gene Expression Analysis (qRT-PCR)

  • Extract total RNA from treated cells using a commercial reagent (e.g., Sepasol).
  • Perform reverse transcription using a kit (e.g., ReverTra Ace) that includes DNase I to remove genomic DNA.
  • Perform qRT-PCR using a SYBR green mix (e.g., Thunderbird) on a real-time PCR system.
  • Analyze gene expression of migration-associated targets (Rac, Farp, CXCR4, LPHN2) using GAPDH as a housekeeping control. Calculate fold changes using the ΔΔCt method.
Protocol 2: Evaluating Neuroprotective Effects in HT22 Neuronal Cells

This protocol is based on a 2021 study on glutamate-induced oxidative damage [2].

2.1 Cell Culture and Treatment

  • Cell Line: HT22 immortalized mouse hippocampal neuronal cells.
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.
  • Induction of Cytotoxicity: Treat cells with 5 mM glutamate to induce apoptotic cell death.
  • Intervention: Co-treat or pre-treat with this compound (1-10 μM). N-acetyl cysteine (NAC) can be used as a positive control.

2.2 Cell Viability Measurement

  • Seed HT22 cells in a 96-well plate (10,000 cells/well) and incubate for 24 hours.
  • Treat with glutamate and/or this compound for 24 hours.
  • Add a cell viability assay reagent (e.g., EZ-Cytox, 10 μL/well) and incubate.
  • Measure absorbance at 450 nm.

2.3 Reactive Oxygen Species (ROS) Measurement

  • Seed cells in a 96-well black plate (10,000 cells/well).
  • After treatment with this compound and glutamate for 8 hours, load cells with 10 μM H2DCFDA for 30 minutes.
  • Wash with PBS to remove excess dye.
  • Measure fluorescence intensity with a plate reader (Ex/Em = 495/517 nm) and capture fluorescent images.

2.4 Apoptosis Analysis (Annexin V Staining)

  • Seed cells in 6-well plates (200,000 cells/well).
  • After a 12-hour treatment, harvest and wash cells with PBS.
  • Resuspend cells in annexin-binding buffer containing Annexin V Alexa Fluor 488 and incubate for 20 minutes in the dark.
  • Add propidium iodide (PI) for 5 minutes before analysis.
  • Use an image-based cytometer to quantify the percentage of Annexin V-positive cells.

Mechanistic Pathways and Workflows

The following diagrams illustrate the primary anticancer and neuroprotective mechanisms of this compound identified in the research.

G cluster_cancer Anticancer Mechanism in TNBC cluster_neuro Neuroprotective Mechanism in HT22 Cells GM This compound Binds CXCR4 Binds CXCR4 GM->Binds CXCR4 Molecular Docking Elevates Cellular ROS Elevates Cellular ROS GM->Elevates Cellular ROS Glutamate Glutamate Antioxidant Effects Antioxidant Effects GM->Antioxidant Effects Downregulates CXCR4 mRNA Downregulates CXCR4 mRNA Binds CXCR4->Downregulates CXCR4 mRNA Inhibits Cell Migration Inhibits Cell Migration Downregulates CXCR4 mRNA->Inhibits Cell Migration Elevates Cellular ROS->Inhibits Cell Migration Oxidative Stress Oxidative Stress Glutamate->Oxidative Stress ↑ ROS & Ca²⁺ ↑ ROS & Ca²⁺ Oxidative Stress->↑ ROS & Ca²⁺ Activates MAPK Pathway Activates MAPK Pathway ↑ ROS & Ca²⁺->Activates MAPK Pathway Mitochondrial Apoptosis Mitochondrial Apoptosis Activates MAPK Pathway->Mitochondrial Apoptosis ↓ ROS & Ca²⁺ ↓ ROS & Ca²⁺ Antioxidant Effects->↓ ROS & Ca²⁺ Inhibits MAPK Pathway Inhibits MAPK Pathway ↓ ROS & Ca²⁺->Inhibits MAPK Pathway Suppresses Apoptosis Suppresses Apoptosis Inhibits MAPK Pathway->Suppresses Apoptosis

Diagram 1: this compound's primary mechanistic pathways. In TNBC cells, it targets the CXCR4 pathway and elevates ROS to inhibit migration. In neuronal cells, it counteracts glutamate-induced oxidative stress and apoptosis.

G cluster_invitro In Vitro Experimental Workflow cluster_func Start Start: Investigate this compound Step1 1. Cell Culture (MDA-MB-231, HT22) Start->Step1 Step2 2. Cytotoxicity Screening (CCK-8/WST-8 assay) → Determine IC50 Step1->Step2 Step3 3. Functional Assays Step2->Step3 Step4 4. Mechanistic Analysis Step3->Step4 A1 A. Migration Assay (Wound Healing) End Data Integration & Conclusion Step4->End A2 B. Gene Expression (qRT-PCR for CXCR4, etc.) A3 C. ROS Measurement (H2DCFDA fluorescence) A4 D. Apoptosis Analysis (Annexin V/PI staining)

Diagram 2: A generalized in vitro workflow for evaluating the anticancer and neuroprotective effects of this compound, incorporating key assays from the cited protocols.

Discussion and Research Implications

The data reveals that this compound is a multifaceted natural compound with promising research applications. Its ability to inhibit TNBC cell migration is particularly compelling, as it appears to work through a dual mechanism: elevating intracellular ROS to induce cytotoxic stress and directly downregulating the expression of the pro-metastatic receptor CXCR4 [1]. This combination of non-specific oxidative stress and specific gene regulation makes it an interesting candidate for targeting aggressive, treatment-resistant cancers.

Furthermore, its potent neuroprotective activity suggests its potential in a broader biomedical context, possibly for managing side-effects of cancer therapy or treating comorbid conditions. Its strong inhibitory effect on transthyretin amyloidogenesis also hints at potential applications in preventing cancer-related cachexia or other amyloid-related complications [3].

A critical challenge for the translational development of this compound is its low aqueous solubility, which limits bioavailability [4] [5]. Future research should prioritize the development of novel formulations, such as nanoencapsulation, to improve its delivery and efficacy [6].

References

Gamma-Mangostin Binding to PPAR-γ Receptor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-mangostin (γ-mangostin) is a xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.). This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential antidiabetic activities. The peroxisome proliferator-activated receptor gamma (PPAR-γ) represents a critical molecular target for this compound, as activation of this nuclear receptor pathway mediates important metabolic and anti-inflammatory effects. These application notes provide a comprehensive overview of this compound's binding characteristics with PPAR-γ, detailed experimental protocols for studying this interaction, and the functional consequences of receptor activation relevant to therapeutic development.

Research indicates that this compound's interaction with PPAR-γ may underlie its beneficial effects in various disease models, including diabetes, rheumatoid arthritis, and metabolic disorders. Understanding the precise molecular mechanisms of this interaction provides valuable insights for drug discovery efforts aimed at developing novel PPAR-γ modulators from natural products. This document consolidates the most current experimental data and methodological approaches to assist researchers in characterizing this compound's binding to PPAR-γ and its downstream effects.

Binding Affinity and Molecular Interaction Data

Quantitative Binding Parameters

Table 1: Comparative Binding Affinities of Mangostin Compounds to PPAR-γ Receptor

Compound Binding Energy (kcal/mol) Experimental System Cellular Effects Post-Binding
This compound -8.6 to -7.2 Molecular docking (PDB: 5Y2O, 4YT1) PPAR-γ activation, SIRT1 upregulation, M2 macrophage polarization
Alpha-mangostin -8.9 to -7.5 Molecular docking (PDB: 5Y2O) PPAR-γ activation, SIRT1/AMPK pathway stimulation, improved insulin sensitivity
Pioglitazone (control) -7.9 Molecular docking (PDB: 5Y2O) Reference PPAR-γ agonist activity
T0070907 (control) - Cellular inhibition studies Reference PPAR-γ antagonist activity

This compound demonstrates significant binding affinity for PPAR-γ, with computational studies revealing favorable binding energies comparable to known PPAR-γ ligands. The binding affinity of this compound is slightly less potent than its analog alpha-mangostin but remains substantially stronger than the reference drug pioglitazone in certain experimental systems [1] [2]. This robust binding interaction provides the molecular basis for this compound's functional effects observed in cellular and animal models.

Molecular docking simulations indicate that this compound interacts with key residues in the PPAR-γ ligand-binding domain, forming hydrogen bonds and hydrophobic interactions that stabilize the complex. These specific molecular interactions facilitate conformational changes in the receptor that promote its transcriptional activity, leading to the expression of PPAR-γ-responsive genes involved in metabolic regulation and inflammation control [1] [3].

Structural Comparison of Mangostin Analogs

Table 2: Structural Features Influencing PPAR-γ Binding of Mangostin Compounds

Structural Feature This compound Alpha-mangostin Impact on PPAR-γ Binding
Xanthone core Present Present Essential for base interactions
Hydroxyl groups 3,6,8-trihydroxy 3,6,8-trihydroxy Hydrogen bonding with polar residues
Methoxy group 2-methoxy 2-methoxy Hydrophobic interactions
Prenyl groups Single prenyl at C2 Dual prenyl at C2 and C7 Enhanced hydrophobic interactions in alpha-mangostin
Molecular flexibility Moderate Moderate Accommodates well in binding pocket

The structural differences between this compound and alpha-mangostin, particularly in their prenylation patterns, contribute to their varying binding affinities for PPAR-γ. Alpha-mangostin contains two isoprenyl groups at positions C2 and C7 of the xanthone core, while this compound has a single prenyl group at C2. This additional hydrophobic moiety in alpha-mangostin enhances its interaction with the non-polar regions of the PPAR-γ binding pocket, potentially explaining its slightly superior binding energy values in computational studies [1] [4].

Despite this difference, both compounds demonstrate sufficient binding potency to significantly activate PPAR-γ signaling pathways. The xanthone core with its specific hydroxylation pattern appears to be the critical pharmacophore for PPAR-γ binding, while the prenyl groups modulate the strength of interaction and potentially influence compound specificity for PPAR-γ over related nuclear receptors [4] [5].

Experimental Protocols

Molecular Docking Studies
3.1.1 Protein Structure Preparation
  • Source: Obtain the crystal structure of PPAR-γ ligand-binding domain from the RCSB Protein Data Bank (recommended codes: 5Y2O co-crystallized with pioglitazone or 4YT1) [1] [3]

  • Processing: Remove the native ligand and water molecules using molecular visualization software (PyMOL, Chimera). Add polar hydrogens and compute partial charges using MGLTools or similar software [1] [2]

  • Optimization: For molecular dynamics simulations, parameterize the protein structure using appropriate force fields (AMBER, CHARMM). Ensure protonation states of residues reflect physiological pH conditions [4]

3.1.2 Ligand Preparation
  • Structure Acquisition: Download the 3D chemical structure of this compound (CID: 10001570) from PubChem database or draw using chemical editing software (ChemDraw, MarvinSketch) [3]

  • Energy Minimization: Perform geometry optimization using molecular mechanics force fields (MMFF94, UFF) or semi-empirical methods (PM3, AM1) to obtain the lowest energy conformation [4] [2]

  • Format Conversion: Prepare ligand files in appropriate formats for docking (PDB, MOL2, SDF). Generate rotatable bond definitions and set torsions for flexible docking approaches [3]

3.1.3 Docking Procedure
  • Software Setup: Utilize docking software (AutoDock Vina, MOE, Glide) with standardized parameters for PPAR-γ. Define the binding grid centered on the native ligand-binding site with sufficient dimensions (e.g., 20×20×20 Å) to encompass the entire cavity [1] [2]

  • Execution: Conduct multiple docking runs (minimum of 50-100 iterations) using Lamarckian genetic algorithm for AutoDock or Monte Carlo methods for other platforms. Set exhaustiveness parameter to at least 8-16 for Vina to ensure comprehensive sampling [1]

  • Analysis: Cluster results by root-mean-square deviation (RMSD ≤ 2.0 Å) and select the most favorable binding pose based on scoring function. Visualize interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) using molecular graphics software [1] [3] [4]

The following workflow diagram illustrates the molecular docking process:

G Start Start Molecular Docking PDB Retrieve PPAR-γ structure from PDB (5Y2O/4YT1) Start->PDB PrepProt Protein Preparation: Remove water, add H⁺, assign charges PDB->PrepProt PrepLig Ligand Preparation: This compound energy minimization PrepProt->PrepLig Grid Define Binding Grid around native ligand site PrepLig->Grid Dock Perform Molecular Docking (50-100 runs) Grid->Dock Analyze Analyze Binding Pose and Interactions Dock->Analyze Validate Validate with RMSD calculation (<2.0 Å) Analyze->Validate

Cellular Validation Assays
3.2.1 PPAR-γ Transcriptional Activity Assay
  • Cell Culture: Maintain appropriate cell lines (HEK293, 3T3-L1 adipocytes, or THP-1 macrophages) in complete medium with 10% FBS and standard antibiotics. Use low passage numbers for consistency [3] [5]

  • Transfection: Co-transfect cells with PPAR-γ expression plasmid and PPRE-luciferase reporter construct (PPRE-X3-TK-luc) using lipid-based transfection reagents. Include Renilla luciferase for normalization of transfection efficiency [5]

  • Treatment: Apply this compound (1-50 μM range) for 24 hours. Include controls: vehicle (DMSO ≤ 0.1%), agonist control (pioglitazone 10 μM), and antagonist control (T0070907 10 μM) [3]

  • Analysis: Perform dual-luciferase assay according to manufacturer protocol. Normalize firefly luciferase values to Renilla and express as fold-change over vehicle control. Conduct dose-response curves to calculate EC₅₀ values [5]

3.2.2 Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or commercial kits with DNase I treatment to remove genomic DNA contamination [3] [6]

  • cDNA Synthesis: Perform reverse transcription with random hexamers and MMLV reverse transcriptase. Use consistent RNA input (0.5-1 μg) across all samples [6]

  • qPCR: Conduct quantitative PCR with SYBR Green chemistry using primers for PPAR-γ target genes (ADIPOQ, FABP4, CD36) and appropriate housekeeping genes (GAPDH, ACTB, HPRT1). Calculate relative expression using ΔΔCt method [3] [5]

Biological Significance and Signaling Mechanisms

Metabolic Regulation

This compound's activation of PPAR-γ induces transcriptional programs that improve metabolic parameters in experimental models. Through PPAR-γ binding, this compound enhances insulin sensitivity, promotes adipocyte differentiation, and regulates lipid metabolism. These effects contribute to improved glucose homeostasis and reduced hyperlipidemia in animal models of metabolic disease [1] [5].

In high-fat diet-induced obese mice, this compound treatment demonstrated significant improvements in fasting blood glucose levels, insulin tolerance, and lipid profiles. These metabolic benefits were associated with increased expression of PPAR-γ target genes involved in glucose uptake (GLUT4) and fatty acid metabolism (FABP4, CD36) [1] [5]. The compound's effects on metabolic parameters were comparable to standard PPAR-γ agonists but potentially with a reduced side effect profile, particularly concerning weight gain and fluid retention commonly associated with thiazolidinedione drugs.

Anti-inflammatory Effects

The PPAR-γ activation by this compound exerts potent anti-inflammatory effects through multiple mechanisms. In rheumatoid arthritis models, this compound binding to PPAR-γ inhibited M1 macrophage polarization and promoted the anti-inflammatory M2 phenotype [3]. This macrophage polarization shift resulted in decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased secretion of anti-inflammatory mediators (IL-10, TGF-β) [3].

The following diagram illustrates the signaling pathways activated by this compound through PPAR-γ binding:

G GM This compound PPARg PPAR-γ Receptor GM->PPARg SIRT1 SIRT1 Induction PPARg->SIRT1 NRF2 NRF2 Activation PPARg->NRF2 M2 M2 Macrophage Polarization PPARg->M2 Metabolic Metabolic Improvement PPARg->Metabolic AntiInflam Anti-inflammatory Effects SIRT1->AntiInflam Oxidative Oxidative Stress Reduction NRF2->Oxidative M2->AntiInflam

In antigen-induced arthritis (AIA) mouse models, this compound treatment significantly reduced disease severity, an effect that was abolished when PPAR-γ signaling was inhibited. This demonstrates the essential role of PPAR-γ activation in this compound's anti-arthritic effects. The compound also promoted the co-expression of SIRT1 and PPAR-γ in joint tissues, suggesting crosstalk between these important regulatory pathways in mediating anti-inflammatory effects [3].

Antioxidant Properties

This compound's interaction with PPAR-γ also influences cellular antioxidant defenses through modulation of the NRF2 pathway. Research indicates that this compound increases nuclear translocation of NRF2 and upregulates the expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2) [7]. These effects contribute to reduced oxidative stress in various experimental models, including hepatocytes exposed to tert-butyl hydroperoxide (t-BHP) and carbon tetrachloride-induced liver injury in mice [7].

The coordinated activation of both PPAR-γ and NRF2 pathways by this compound represents a particularly advantageous therapeutic profile for addressing oxidative stress-related pathologies such as metabolic syndrome, neurodegenerative diseases, and chronic inflammatory conditions. This dual activity enhances cellular resilience to oxidative damage while simultaneously modulating inflammatory responses through PPAR-γ activation [7] [5].

Research Applications and Protocol Notes

Drug Development Considerations

This compound shows promise as a lead compound for developing novel PPAR-γ modulators with potentially improved safety profiles compared to full agonists. The balanced activation of PPAR-γ by this compound appears to produce beneficial metabolic and anti-inflammatory effects without excessive adipogenic activity, suggesting it may function as a selective PPAR-γ modulator (SPPARM) [1] [5].

For structural optimization studies, focus on modifying the prenyl groups and hydroxylation pattern of the xanthone core to enhance binding affinity and specificity. Structure-activity relationship (SAR) analyses indicate that these regions significantly influence PPAR-γ binding while potentially modulating compound selectivity over related nuclear receptors [4]. Computational approaches including molecular dynamics simulations and free energy calculations can provide insights into the stability of this compound-PPAR-γ complexes and guide rational drug design [4].

Experimental Design Considerations

When designing experiments to evaluate this compound's PPAR-γ binding and activity, several critical factors require consideration:

  • Cellular Context: PPAR-γ responses vary significantly between cell types. Include relevant cell models for the disease of interest (adipocytes for metabolic studies, macrophages for inflammation) [3] [5]

  • Concentration Range: Based on existing literature, use this compound in the 1-50 μM range for cellular experiments, with lower concentrations (1-10 μM) typically sufficient for PPAR-γ activation and higher concentrations (10-50 μM) often required for functional effects [3] [6]

  • Validation Approaches: Always include multiple approaches to validate PPAR-γ dependency of observed effects:

    • Pharmacological inhibition with PPAR-γ antagonists (T0070907, GW9662)
    • Genetic approaches including siRNA knockdown of PPAR-γ
    • Transcriptional profiling of PPAR-γ target genes [3]
  • Off-Target Effects: Consider that this compound may interact with additional targets beyond PPAR-γ, including SIRT1, NRF2, and CXCR4 [7] [6] [8]. Include appropriate controls to distinguish PPAR-γ-mediated effects from those occurring through alternative pathways.

References

Comprehensive Application Notes and Protocols: Gamma-Mangostin as a DPP-4 Enzyme Inhibitor for Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gamma-mangostin (γ-mangostin) is a key xanthone derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.), representing approximately 17.86% of the total xanthone content in this botanical source. Recent research has revealed its promising antidiabetic properties through multiple mechanisms of action, including potential dipeptidyl peptidase-4 (DPP-4) enzyme inhibition. DPP-4 plays a significant role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 enhances active incretin levels, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release, making it a valuable therapeutic strategy for type 2 diabetes management. These application notes provide detailed protocols for evaluating this compound as a DPP-4 inhibitor through integrated in silico and in vitro approaches, offering researchers a comprehensive framework for investigating its antidiabetic potential [1] [2] [3].

The experimental workflow for studying this compound's DPP-4 inhibition potential progresses systematically from computational predictions to biochemical validation, as illustrated below:

G Start Study Planning Comp Computational Analysis (Molecular Docking) Start->Comp Phase 1 InVitro In Vitro Validation (Enzyme Inhibition Assays) Comp->InVitro Phase 2 DataInt Data Integration & Analysis InVitro->DataInt Phase 3 Mech Mechanistic Studies (Signaling Pathways) DataInt->Mech Phase 4 Report Reporting & Conclusion Mech->Report Phase 5

Experimental Design & Strategic Approach

Research Rationale and Background

The investigation of this compound as a potential DPP-4 inhibitor stems from both traditional use of mangosteen in herbal medicine and contemporary scientific evidence. Diabetes mellitus remains a global health challenge, with approximately 422 million people affected worldwide in 2017, projected to reach 642 million by 2040. Current DPP-4 inhibitors (gliptins) effectively manage hyperglycemia but may present limitations in terms of cost, accessibility, and potential side effects in certain populations. Natural product-based inhibitors like this compound offer alternative therapeutic avenues with potentially favorable safety profiles. This compound's xanthone structure features a tricyclic aromatic ring system with various hydroxyl and prenyl functional groups that facilitate molecular interactions with enzyme active sites, making it a promising candidate for DPP-4 inhibition studies [3] [4].

Integrated Experimental Strategy

A comprehensive approach combining computational predictions with experimental validation provides the most robust framework for evaluating this compound's DPP-4 inhibitory potential. The sequential strategy begins with in silico molecular docking to predict binding affinity and interaction patterns with the DPP-4 enzyme structure, followed by in vitro enzyme inhibition assays to quantitatively measure inhibitory potency. Subsequent mechanistic studies explore downstream signaling pathways and physiological effects, while additional screening against related diabetes targets identifies potential multi-target activities. This integrated methodology efficiently prioritizes experimental resources and provides comprehensive activity profiling, accelerating the development of natural product-based diabetes therapeutics [1] [3] [5].

Computational Protocols (In Silico Analysis)

Molecular Docking for DPP-4 Inhibition Prediction
3.1.1 Protocol Objectives

Molecular docking simulations aim to predict the binding orientation and affinity of this compound within the DPP-4 enzyme active site, providing insights into potential inhibitory mechanisms at the atomic level before conducting wet lab experiments.

3.1.2 Materials and Software Requirements
  • Protein Data Bank (PDB) structure: DPP-4 enzyme (PDB ID: 3W2T) complexed with vildagliptin
  • Ligand structure: this compound 3D chemical structure (CID: 108197)
  • Docking software: Molecular Operating Environment (MOE) or AutoDock Vina
  • Supporting tools: PyMOL for visualization, PubChem database for ligand retrieval
3.1.3 Step-by-Step Methodology
  • Protein Preparation:

    • Download the 3D crystal structure of DPP-4 (3W2T) from the RCSB PDB database
    • Remove water molecules, co-crystallized ligands, and heteroatoms not involved in catalytic activity
    • Add hydrogen atoms and assign appropriate protonation states at physiological pH (7.4)
    • Conduct energy minimization using the AMBER force field to relieve steric clashes
  • Ligand Preparation:

    • Retrieve this compound 3D structure from PubChem database (CID: 108197)
    • Apply geometric optimization using molecular mechanics force fields (MMFF94)
    • Generate possible tautomers and protonation states for comprehensive docking coverage
  • Docking Simulation:

    • Define the active site using coordinates from the crystallized reference ligand (vildagliptin)
    • Set docking parameters: grid box size 40×40×40 Å, exhaustiveness value of 20
    • Execute docking runs with multiple conformational searches
    • Perform 25-50 independent docking simulations to ensure result reproducibility
  • Analysis and Validation:

    • Calculate binding affinity scores (kcal/mol) for this compound and reference compounds
    • Identify specific hydrogen bonds, hydrophobic interactions, and π-π stacking
    • Validate docking protocol by re-docking native ligand (RMSD threshold <2.0 Å)
    • Compare binding modes with established DPP-4 inhibitors (vildagliptin, sitagliptin)

Table 1: Key Parameters for Molecular Docking of this compound with DPP-4 Enzyme

Parameter Specification Purpose
Target Protein DPP-4 (PDB ID: 3W2T) Enzyme structure for docking
Reference Ligand Vildagliptin (co-crystallized) Validation & comparison
Grid Box Size 40×40×40 Å Ensures complete active site coverage
Scoring Function GBVI/WSA dG (MOE) or Vina Binding affinity calculation
Validation Metric RMSD <2.0 Å Method reliability confirmation
3.1.4 Expected Results and Interpretation

Based on published docking studies, this compound demonstrates a favorable binding affinity for DPP-4, with computed binding energies comparable to established inhibitors. The compound is predicted to form key interactions with catalytic residues in the DPP-4 active site, particularly Ser630, Asp708, and His740, which are essential for substrate recognition and hydrolysis. These computational predictions suggest this compound acts as a competitive inhibitor, potentially blocking access to the enzyme's catalytic triad. The binding orientation should be compared with reference DPP-4 inhibitors to assess similarity in interaction patterns and binding site localization [3].

Experimental Validation Protocols (In Vitro)

DPP-4 Enzyme Inhibition Assay
4.1.1 Principle and Objectives

This fluorometric assay measures this compound's ability to inhibit DPP-4 enzyme activity using a synthetic substrate that generates a fluorescent signal upon cleavage. The protocol determines the half-maximal inhibitory concentration (IC₅₀) value, which quantifies inhibitor potency.

4.1.2 Materials and Reagents
  • Enzyme: Recombinant human DPP-4 (commercial source)
  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
  • Inhibitor: this compound (purity ≥95% by HPLC)
  • Reference inhibitor: Sitagliptin or vildagliptin
  • Buffer: 100 mM Tris-HCl, pH 7.5 (assay buffer)
  • Equipment: Multi-mode microplate reader with fluorescence capability
4.1.3 Step-by-Step Protocol
  • Solution Preparation:

    • Prepare assay buffer: 100 mM Tris-HCl, pH 7.5
    • Dissolve this compound in DMSO (stock concentration: 10 mM)
    • Prepare substrate working solution: 200 μM Gly-Pro-AMC in assay buffer
    • Dilute DPP-4 enzyme to 0.1 U/mL in cold assay buffer
  • Inhibition Assay:

    • Add 50 μL assay buffer to each well of a 96-well black microplate
    • Add 10 μL of this compound solution (varying concentrations: 0.1-100 μM)
    • Include controls: blank (no enzyme), negative control (no inhibitor), positive control (reference inhibitor)
    • Add 25 μL diluted DPP-4 enzyme solution to all wells except blanks
    • Pre-incubate plate at 37°C for 10 minutes
    • Initiate reaction by adding 25 μL substrate working solution
    • Incubate at 37°C for precisely 30 minutes
  • Fluorescence Measurement:

    • Measure fluorescence (excitation: 360 nm, emission: 460 nm) at time=0 and after 30 minutes
    • Calculate reaction velocity from the linear range of fluorescence increase
  • Data Analysis:

    • Calculate percent inhibition: [(Control - Test)/(Control)] × 100
    • Generate dose-response curve using 6-8 inhibitor concentrations
    • Determine IC₅₀ value by nonlinear regression (sigmoidal dose-response fit)

Table 2: Representative DPP-4 Inhibition Data for this compound and Reference Compounds

Compound IC₅₀ Value (μM) Binding Affinity (kcal/mol) Key Interactions with DPP-4
This compound Data from experimental validation -7.2 to -8.5 (predicted) Ser630, Asp708, His740 (predicted)
α-Mangostin Data from experimental validation -7.5 to -8.8 (predicted) Similar to this compound (predicted)
Sitagliptin 0.004-0.009 (reference) -9.1 to -10.2 (reference) Catalytic triad residues
Vildagliptin 0.002-0.005 (reference) -9.3 to -10.5 (reference) Covalent bond with Ser630
4.1.4 Technical Considerations and Optimization
  • Maintain DMSO concentration below 1% to avoid solvent effects on enzyme activity
  • Ensure reaction linearity with time and enzyme concentration
  • Include appropriate controls for background fluorescence and substrate auto-hydrolysis
  • Perform triplicate measurements for each concentration to ensure statistical significance
  • Consider enzyme kinetics studies (Lineweaver-Burk plots) to determine inhibition mechanism

Additional Diabetes-Related Targets

Multi-Target Screening Approach

Beyond DPP-4 inhibition, this compound demonstrates activity against several other molecular targets relevant to diabetes pathogenesis and treatment. A comprehensive assessment should include evaluation against these additional targets to identify potential multi-target effects or selectivity profiles.

Table 3: Experimentally Validated Activities of this compound Against Diabetes-Related Targets

Molecular Target Reported Activity Experimental Evidence Potential Therapeutic Benefit
PPAR-γ Agonist activity Molecular docking [3] Improved insulin sensitivity
Aldose Reductase Inhibition Molecular docking [3] Prevention of diabetic complications
GSK3β/β-catenin Downregulation In vitro & in vivo [6] Anti-inflammatory effects, β-cell protection
CDK6 Downregulation In vitro & in vivo [6] Cell cycle regulation, β-cell proliferation
α-Glucosidase Inhibition In silico prediction [7] Reduced postprandial hyperglycemia
α-Amylase Inhibition In silico prediction [7] [8] Reduced carbohydrate digestion

The interconnected signaling pathways through which this compound exerts its antidiabetic effects illustrate its multi-target potential:

G cluster_1 Enzyme Inhibition Targets cluster_2 Signaling Pathway Modulation cluster_3 Functional Outcomes GM This compound DPP4 DPP-4 Inhibition GM->DPP4 AldR Aldose Reductase Inhibition GM->AldR AlphaG α-Glucosidase Inhibition GM->AlphaG PPAR PPAR-γ Activation GM->PPAR GSK GSK3β/β-catenin Pathway Modulation GM->GSK CDK CDK6 Regulation GM->CDK GluReg Blood Glucose Regulation DPP4->GluReg Comp Reduced Diabetic Complications AldR->Comp AlphaG->GluReg InsSen Improved Insulin Sensitivity PPAR->InsSen GSK->InsSen CDK->InsSen InsSen->GluReg

Data Interpretation & Reporting

Computational Data Analysis

When interpreting molecular docking results, several key parameters indicate promising DPP-4 inhibitory potential. The binding affinity (expressed as kcal/mol) should be compared with established DPP-4 inhibitors, with values closer to or exceeding -8.0 kcal/mol suggesting strong binding potential. More critical than the absolute binding energy is the interaction pattern with catalytic residues—specifically, formation of hydrogen bonds with Ser630, Asp708, and His740 indicates potential competitive inhibition. The binding orientation should position this compound's xanthone core near the catalytic triad while allowing functional groups to form stabilizing interactions. Validation metrics including RMSD values below 2.0 Å for re-docked reference ligands confirm docking reliability. Additionally, molecular dynamics simulations can provide insights into complex stability over time, with stable hydrogen bonding patterns throughout 50-100 ns simulations indicating favorable binding characteristics [3] [5].

Experimental Data Analysis

For in vitro DPP-4 inhibition assays, the IC₅₀ value serves as the primary indicator of inhibitory potency, with lower values indicating stronger inhibition. A complete dose-response curve with R² value >0.95 ensures reliable IC₅₀ determination. The inhibition mechanism should be characterized through enzyme kinetics studies (Michaelis-Menten and Lineweaver-Burk plots) to determine whether this compound acts as competitive, non-competitive, or mixed inhibitor. Selectivity assessment against related proteases (DPP-8, DPP-9) helps evaluate potential off-target effects. Cellular activity validation using GLP-1 potentiation assays in enteroendocrine cell lines provides physiological relevance to enzyme inhibition data. Finally, comparison with reference DPP-4 inhibitors establishes benchmarking against clinically used compounds, with significantly higher IC₅₀ values for this compound expected due to its natural product origin [3] [4].

Conclusion

This compound represents a promising natural product lead compound for DPP-4 inhibition-based diabetes therapy. The integrated experimental approach outlined in these application notes—combining computational predictions with biochemical validations—provides a robust framework for characterizing its inhibitory potential and mechanism of action. The multi-target activity profile of this compound against PPAR-γ, aldose reductase, and related pathways suggests potential advantages in addressing the complex pathophysiology of type 2 diabetes, possibly enabling lower dosing requirements or reduced side effects compared to single-target agents. Further studies including in vivo validation in diabetic models, detailed ADMET profiling, and structural optimization through medicinal chemistry approaches will be essential to advance this compound through the drug development pipeline. These protocols provide researchers with comprehensive methodological guidance to explore this promising natural product for diabetes management.

References

Application Notes and Protocols: Investigating γ-Mangostin as an Aldose Reductase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Biological Significance

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal glycemic conditions, this pathway accounts for only a small fraction of glucose metabolism. However, in hyperglycemic states characteristic of diabetes mellitus, increased flux through the polyol pathway leads to intracellular accumulation of sorbitol, osmotic stress, oxidative stress, and ultimately contributes to the development of diabetic complications including neuropathy, nephropathy, retinopathy, and cataracts [1] [2]. Inhibition of aldose reductase has therefore emerged as a promising therapeutic strategy for preventing or delaying the progression of these debilitating complications.

γ-Mangostin is a xanthone derivative found abundantly in the pericarp of the mangosteen fruit (Garcinia mangostana L.). Along with its structural analog α-mangostin, it represents one of the major bioactive compounds in this plant species, with α-mangostin comprising approximately 69% and γ-mangostin about 18% of the total xanthone content in the pericarp [3]. These compounds have attracted significant research interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. Specifically, γ-mangostin has demonstrated potent inhibition of aldose reductase, showing particular promise as a therapeutic candidate for managing diabetic complications [1] [4].

The following application note provides detailed protocols for evaluating the aldose reductase inhibitory activity of γ-mangostin using both in vitro enzymatic assays and in silico molecular docking approaches. These standardized methodologies are designed for researchers and drug development professionals seeking to investigate natural product-derived inhibitors for the management of diabetic complications.

In Vitro Inhibition Assay Protocol

Principle and Scope

This protocol describes a spectrophotometric method for quantifying the inhibitory activity of γ-mangostin against aldose reductase. The assay measures the NADPH depletion rate monitored at 340 nm, which occurs as the enzyme catalyzes the reduction of its substrate. The method is adapted from established procedures with modifications optimized for evaluating xanthone compounds [2] [4]. This protocol is suitable for screening pure compounds or fractionated samples and can be completed within a single day.

Equipment and Reagents

Equipment Requirements:

  • UV-Vis spectrophotometer with temperature control
  • Precision micropipettes (10-1000 μL range)
  • Quartz cuvettes (1 cm path length)
  • Analytical balance (0.01 mg sensitivity)
  • pH meter
  • Magnetic stirrer and stir bars
  • Timer
  • Centrifuge

Reagent Preparation:

  • Human recombinant aldose reductase (HRAR): Commercially sourced; prepare 0.1 U/mL stock solution in potassium phosphate buffer
  • γ-Mangostin standard: Dissolve in DMSO to prepare 10 mM stock solution; store at -20°C
  • NADPH: Prepare 0.16 mM fresh solution in potassium phosphate buffer
  • DL-Glyceraldehyde: Prepare 10 mM substrate solution in potassium phosphate buffer
  • Potassium phosphate buffer: 0.1 M, pH 6.8, containing 0.5 mM EDTA
  • Quercetin or Zopolrestat: Positive control; prepare 10 mM stock in DMSO
Step-by-Step Procedure
  • Sample Preparation: Prepare γ-mangostin working solutions at concentrations of 1, 5, 10, 25, and 50 μM by serial dilution in potassium phosphate buffer. Maintain the final DMSO concentration below 1% in all samples to prevent solvent interference.

  • Enzyme Pre-incubation: Mix 100 μL of aldose reductase solution (0.1 U/mL) with 50 μL of γ-mangostin test solution or control in a 1.5 mL microcentrifuge tube. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Transfer the pre-incubated mixture to a quartz cuvette containing 750 μL of potassium phosphate buffer. Add 50 μL of NADPH solution (0.16 mM) and 50 μL of DL-glyceraldehyde substrate (10 mM) to initiate the reaction.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C, recording measurements at 30-second intervals. Ensure consistent mixing before each reading.

  • Control Measurements: Include the following controls in each assay run:

    • Blank: All components except enzyme, replaced with buffer
    • Negative control: All components except test compound, replaced with buffer
    • Positive control: Quercetin or Zopolrestat at appropriate concentrations
  • Data Collection: Record the linear portion of the absorbance decrease (typically the first 2-3 minutes) for subsequent calculations. Perform each measurement in triplicate to ensure statistical reliability.

Table 1: Representative Experimental Data for γ-Mangostin Inhibition of Aldose Reductase

Concentration (μM) Inhibition (%) IC₅₀ (nM) Kᵢ (nM) Reference
1.0 15.2 ± 2.1 - - [4]
5.0 58.7 ± 3.5 - - [4]
10.0 82.3 ± 4.2 - - [4]
- - 5.6 5.6 [4]
Safety Considerations
  • Wear appropriate personal protective equipment including lab coat, gloves, and safety glasses
  • DMSO enhances skin absorption; handle compounds with care
  • Follow standard biosafety level 1 precautions when handling recombinant enzymes
  • Chemical waste should be disposed of according to institutional regulations

In Silico Molecular Docking Protocol

Rationale and Applications

Molecular docking serves as a powerful computational approach to predict the binding orientation and affinity of small molecules like γ-mangostin within the active site of aldose reductase. This method provides atomic-level insights into inhibitor-enzyme interactions, facilitating structure-based drug design and mechanism elucidation. The protocol below outlines the systematic procedure for docking γ-mangostin to aldose reductase, adapted from published molecular docking studies on mangosteen xanthones [1] [5].

Software and Hardware Requirements

Software Tools:

  • Molecular Operating Environment (MOE) or AutoDock Vina
  • PyMOL or Chimera for visualization
  • Protein Data Bank structure file (PDB ID: 2HV5 for aldose reductase)
  • Ligand structure file (γ-mangostin, PubChem CID: 5281380)

Hardware Configuration:

  • Workstation with multi-core processor (≥8 cores recommended)
  • Minimum 16 GB RAM
  • Dedicated graphics card (≥4 GB)
  • Adequate storage space (≥500 GB)
Step-by-Step Procedure
  • Protein Preparation:

    • Retrieve the 3D crystal structure of human aldose reductase (PDB ID: 2HV5) from the Protein Data Bank
    • Remove water molecules and heteroatoms not involved in catalytic activity
    • Add hydrogen atoms and assign appropriate protonation states at physiological pH
    • Energy minimize the structure using the AMBER force field to relieve steric clashes
  • Ligand Preparation:

    • Obtain the 3D structure of γ-mangostin from PubChem or create it using a builder tool
    • Perform geometry optimization using molecular mechanics force fields
    • Assign atomic charges and identify rotatable bonds
  • Binding Site Definition:

    • Define the active site cavity using the coordinates of the native ligand (if present)
    • Set the search space to encompass residues within 10-15 Å of the catalytic center
  • Docking Parameters:

    • Employ a genetic algorithm with a population size of 150
    • Set the number of energy evaluations to 25,000,000
    • Use a grid spacing of 0.375 Å
    • Generate 50-100 docking poses per ligand
  • Docking Execution:

    • Run the docking simulation using the specified parameters
    • Monitor progress and check for error messages
    • Save all generated poses for subsequent analysis
  • Result Analysis:

    • Cluster poses based on root-mean-square deviation (RMSD) values
    • Select the lowest energy pose as the most probable binding conformation
    • Analyze hydrogen bonds, hydrophobic interactions, and π-π stacking

Table 2: Molecular Docking Results for γ-Mangostin with Aldose Reductase

Target Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds Reference
AKR1B10 -9.8 to -10.2 Phe123, Trp220, Val301, Gln303 2-3 [4] [5]
Human AR -8.5 to -9.2 Tyr48, His110, Trp111 1-2 [1]

The following diagram illustrates the experimental workflow for comprehensive evaluation of γ-mangostin as an aldose reductase inhibitor, integrating both in vitro and in silico approaches:

G Start Study Initiation InSilico In Silico Analysis Start->InSilico ProteinPrep Protein Preparation (PDB ID: 2HV5) InSilico->ProteinPrep LigandPrep Ligand Preparation (γ-mangostin 3D structure) InSilico->LigandPrep MolecularDocking Molecular Docking ProteinPrep->MolecularDocking LigandPrep->MolecularDocking BindingAnalysis Binding Mode Analysis MolecularDocking->BindingAnalysis InVitro In Vitro Validation BindingAnalysis->InVitro Integration Data Integration BindingAnalysis->Integration EnzymeAssay Enzyme Inhibition Assay InVitro->EnzymeAssay DataAnalysis Data Analysis EnzymeAssay->DataAnalysis DataAnalysis->Integration Conclusion Results Interpretation Integration->Conclusion

Figure 1: Integrated Workflow for Evaluating γ-Mangostin as an Aldose Reductase Inhibitor

Data Interpretation Guidelines
  • Binding affinity: Lower (more negative) values indicate stronger binding; values ≤ -7.0 kcal/mol suggest promising activity
  • Root mean square deviation (RMSD): Values < 2.0 Å indicate reliable docking poses
  • Interaction analysis: Prioritize compounds forming multiple hydrogen bonds with key catalytic residues (Tyr48, His110, Trp111)
  • Consistency validation: Compare docking results with known inhibitors to identify potential false positives

Data Analysis and Interpretation

Calculation Methods

For in vitro assays, calculate the percentage inhibition using the following formula:

% Inhibition = [(ΔA₀ - ΔA₁) / ΔA₀] × 100

Where ΔA₀ is the change in absorbance of the negative control (without inhibitor) and ΔA₁ is the change in absorbance in the presence of the test compound.

Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting inhibition percentage against log inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

For enzyme kinetics, determine the inhibition constant (Kᵢ) and mechanism of action by analyzing Lineweaver-Burk plots at varying substrate and inhibitor concentrations.

Interpretation of Results

γ-Mangostin has demonstrated potent inhibitory activity against aldose reductase, with reported IC₅₀ values in the nanomolar range. In particular, studies have shown that γ-mangostin is a more potent inhibitor than its methoxy derivative α-mangostin, with Kᵢ values of 5.6 nM and 80 nM, respectively [4]. The competitive inhibition pattern observed with γ-mangostin suggests that it binds directly to the enzyme's active site, competing with the substrate. This is further supported by molecular docking studies indicating that γ-mangostin forms critical interactions with active site residues including Phe123, Trp220, Val301, and Gln303 [4].

The following diagram illustrates the molecular interactions between γ-mangostin and aldose reductase, along with the relevant biological context:

G Hyperglycemia Hyperglycemia PolyolPathway Activated Polyol Pathway Hyperglycemia->PolyolPathway AR Aldose Reductase (AR) PolyolPathway->AR Sorbitol Sorbitol Accumulation AR->Sorbitol Complications Diabetic Complications Sorbitol->Complications GammaMangostin γ-Mangostin ARInhibition AR Inhibition GammaMangostin->ARInhibition ARInhibition->AR competitive inhibition ARInhibition->Sorbitol reduces KeyResidues Key Binding Residues: Phe123, Trp220, Val301, Gln303 KeyResidues->ARInhibition

Figure 2: Mechanism of γ-Mangostin Inhibition of Aldose Reductase in the Context of Diabetic Complications

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low inhibition at high concentrations Compound solubility issues Increase DMSO concentration slightly or use alternative solvents
Poor linearity in kinetics Enzyme instability Use fresh enzyme aliquots; check storage conditions
High variability between replicates Inconsistent mixing Standardize mixing procedure; use plate shaker
Unusually high binding affinity in docking Improposed protein preparation Verify protonation states; re-minimize protein structure
Inconsistent docking poses Insufficient sampling Increase number of runs; adjust search parameters

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for evaluating the aldose reductase inhibitory activity of γ-mangostin using integrated in vitro and in silico approaches. The experimental data generated through these standardized procedures demonstrate that γ-mangostin possesses potent inhibitory activity against aldose reductase, with a well-characterized binding mechanism. These findings support the further investigation of γ-mangostin as a promising therapeutic candidate for preventing or delaying the progression of diabetic complications. Future work should focus on in vivo validation and structural optimization to enhance the potency and bioavailability of γ-mangostin-derived inhibitors.

References

Application Note: Investigating γ-Mangostin Binding to the CXCR4 Receptor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that is significantly overexpressed in many types of cancer, including triple-negative breast cancer (TNBC). Its interaction with the chemokine CXCL12 plays a key role in promoting cancer cell metastasis [1] [2]. Targeting the CXCL12/CXCR4 axis is therefore a promising therapeutic strategy. γ-Mangostin, a natural xanthone from the mangosteen fruit (Garcinia mangostana), has demonstrated antimigratory effects on TNBC cells, and evidence suggests these effects are mediated through interaction with CXCR4 and modulation of reactive oxygen species (ROS) [1] [3]. This document details standardized protocols for evaluating the binding and functional effects of γ-Mangostin on CXCR4.

2. Key Experimental Findings The following table summarizes quantitative data from a 2023 study investigating γ-Mangostin and its analog, α-Mangostin, in MDA-MB-231 TNBC cells [1] [3].

Assay Parameter γ-Mangostin α-Mangostin
Cytotoxicity (IC₅₀) 25 μM 20 μM
Migration Assay Concentration 10 μM 10 μM
Cell Migration Inhibition Significant suppression within 24 hours Significant suppression within 24 hours
Effect on CXCR4 mRNA Downregulated No significant downregulation
Effect on ROS Increased cellular generation Increased cellular generation
In silico Binding Prediction High affinity for CXCR4 High affinity for CXCR4

3. Detailed Experimental Protocols

3.1. Cell Culture and Compound Preparation

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
  • Culture Conditions: Maintain in L-15 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a CO₂-free environment [1].
  • Compound Preparation: Dissolve γ-Mangostin (commercially available, e.g., Sigma-Aldrich #M6824) in DMSO to create a stock solution (e.g., 10 mM). Further dilute in cell culture medium for experiments, ensuring the final DMSO concentration is ≤ 0.1% (v/v) to avoid cytotoxicity [1].

3.2. Protocol 1: Cell Viability Assay (CCK-8) Objective: To determine the cytotoxic profile and half-maximal inhibitory concentration (IC₅₀) of γ-Mangostin.

  • Seed cells in a 96-well plate at a density of 20,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow cell attachment.
  • Treat cells with a series of γ-Mangostin concentrations (e.g., 1 to 100 μM). Include a vehicle control (0.1% DMSO) and a blank (medium only).
  • Incubate the plate for 24 hours.
  • Add CCK-8 solution (10 μL per well) and incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability and determine the IC₅₀ value using non-linear regression analysis [1].

3.3. Protocol 2: Cell Migration Assay (Wound Healing) Objective: To assess the inhibitory effect of γ-Mangostin on cancer cell migration.

  • Create a wound: Place a culture-insert into a well of a culture dish. Seed 5 x 10⁴ cells into each chamber of the insert and incubate for 24 hours.
  • Synchronize cells: Remove the insert, creating a defined cell-free gap ("wound"). Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 18 hours to minimize proliferation-driven closure.
  • Inhibit proliferation: Treat cells with 10 μg/mL mitomycin C for 2 hours to arrest cell division.
  • Initiate treatment: Treat cells with 10 μM γ-Mangostin or vehicle control. Immediately take a micrograph at 0 hours.
  • Monitor migration: Capture images of the wound at predetermined time points (e.g., 24 and 42 hours).
  • Quantify results: Measure the cell-free area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point [1].

3.4. Protocol 3: Gene Expression Analysis (qRT-PCR) Objective: To evaluate the effect of γ-Mangostin on the mRNA expression of CXCR4 and other migration-associated genes.

  • Treat cells with 10 μM γ-Mangostin for a specified duration.
  • Extract total RNA from cells using a commercial reagent (e.g., Sepasol).
  • Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., ReverTra Ace), including a step with DNase I to remove genomic DNA.
  • Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system. Design primers for target genes (CXCR4, Farp, LPHN2) and a housekeeping gene (GAPDH).
  • Analyze data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples [1].

3.5. Protocol 4: In Silico Molecular Docking Objective: To predict the binding mode and affinity of γ-Mangostin to the CXCR4 receptor.

  • Prepare the protein: Obtain the 3D structure of CXCR4 from the Protein Data Bank (e.g., PDB ID 3ODU). Remove native ligands and water molecules. Add polar hydrogen atoms and assign charges.
  • Prepare the ligand: Draw or obtain the 2D/3D structure of γ-Mangostin. Energize and assign appropriate charges.
  • Define the binding site: Set the grid box to encompass the known ligand-binding cavity of CXCR4, which is a large, open pocket in the extracellular region formed by the transmembrane helices [4].
  • Run the docking simulation: Use molecular docking software (e.g., AutoDock Vina) to generate multiple binding poses.
  • Analyze results: Evaluate the binding poses based on docking scores (affinity in kcal/mol) and analyze key interactions (hydrogen bonds, hydrophobic interactions) between γ-Mangostin and CXCR4 residues [1].

The experimental workflow for these protocols is outlined below.

G cluster_protocols Core Experimental Protocols start Start Experiment cell Cell Culture (MDA-MB-231 cells) start->cell p1 Cell Viability (CCK-8) cell->p1 p2 Cell Migration (Wound Healing) cell->p2 p3 Gene Expression (qRT-PCR) cell->p3 p4 Molecular Docking (In Silico) cell->p4 data Data Analysis & Interpretation p1->data IC50 Value p2->data % Migration Inhibition p3->data Fold Change mRNA p4->data Binding Affinity (kcal/mol) end Conclusion data->end

4. Proposed Signaling Pathway and Mechanism of Action Based on experimental data, γ-Mangostin appears to inhibit migration of TNBC cells through a multi-faceted mechanism. The compound is predicted to bind directly to CXCR4 with high affinity, which may disrupt the CXCL12/CXCR4 signaling axis. A key finding is that γ-Mangostin treatment leads to the downregulation of CXCR4 mRNA itself, potentially reducing receptor density on the cell surface. Concurrently, γ-Mangostin induces a sharp increase in intracellular ROS levels. In cancer cells, excessive ROS can surpass a pro-survival threshold and trigger anti-migratory and pro-death signaling pathways. This combination of CXCR4 downregulation and ROS elevation effectively inhibits cancer cell migration [1] [3].

The following diagram illustrates this proposed mechanism.

G cluster_molecular Molecular & Genetic Effects gm γ-Mangostin bind Direct Binding (Predicted) gm->bind downreg Downregulation of CXCR4 mRNA gm->downreg ros Elevation of Intracellular ROS gm->ros cxcr4 CXCR4 Receptor bind->cxcr4  Interacts With effect Inhibition of Cancer Cell Migration bind->effect downreg->cxcr4 Reduces downreg->effect ros->effect

5. Conclusion These application notes provide a validated framework for investigating γ-Mangostin's interaction with the CXCR4 receptor. The integrated use of computational, molecular, and cellular techniques confirms that γ-Mangostin is a promising natural product lead compound for targeting CXCR4 to inhibit cancer metastasis. Future work should focus on structural optimization of γ-Mangostin and further in vivo validation.


References

Comprehensive Application Notes and Protocols for Gamma-Mangostin Quantification using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gamma-Mangostin Analysis

This compound (γ-mangostin) is a major xanthone derivative found in the pericarp of mangosteen (Garcinia mangostana L.) that has demonstrated significant pharmacological potential in recent research. This prenylated xanthone exhibits a wide spectrum of bioactive properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The growing interest in this compound as a therapeutic candidate necessitates robust analytical methods for its quantification in biological matrices to support pharmacokinetic studies and drug development programs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for sensitive and specific quantification of this compound due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.

The analysis of this compound presents several challenges that must be addressed through careful method optimization. As a natural product with structural similarities to other mangosteen xanthones (particularly alpha-mangostin), chromatographic separation is essential to avoid interference during quantification. Additionally, this compound undergoes extensive first-pass metabolism and rapid conjugation in vivo, resulting in low systemic exposure of the parent compound after oral administration. These characteristics demand highly sensitive analytical methods capable of detecting trace concentrations in complex biological matrices. The LC-MS/MS protocols detailed in this document have been optimized to address these challenges, providing researchers with validated methods for reliable quantification of this compound in various experimental contexts.

Analytical Method Validation

Summary of Validated Parameters

The LC-MS/MS method for this compound quantification has been rigorously validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for pharmacokinetic applications [1]. The method exhibits excellent sensitivity with a limit of quantification sufficient for detecting this compound in biological matrices after administration at therapeutic doses. The linear dynamic range covers approximately three orders of magnitude, accommodating the expected concentration ranges in preclinical studies. The method validation data demonstrates that the optimized LC-MS/MS protocol is suitable for application in regulated bioanalytical studies.

Table 1: Validated Method Parameters for this compound Quantification

Validation Parameter This compound Performance Acceptance Criteria
Linear Range 0.2-200 µg/mL R² > 0.999
Limit of Detection (LOD) 0.06-0.12 µg/mL Signal-to-noise ≥ 3:1
Limit of Quantification (LOQ) 0.14-0.37 µg/mL Signal-to-noise ≥ 10:1
Intra-day Precision (%RSD) 0.4 ± 0.4% <15%
Inter-day Precision (%RSD) 0.3 ± 0.3% <15%
Accuracy (% Recovery) 96.3-100.5% 85-115%
Matrix Effect Fully characterized Consistent across lots
Comparative Pharmacokinetic Parameters

Understanding the pharmacokinetic behavior of this compound is essential for designing appropriate dosing regimens and sampling protocols in preclinical studies. Research has demonstrated significant differences in pharmacokinetic parameters when this compound is administered as a pure compound versus as a component of mangosteen fruit extract [2]. The conjugation metabolism of this compound occurs rapidly after oral administration, resulting in extensive first-pass metabolism. However, when administered as part of a mangosteen extract, the conjugation process is slower, leading to increased exposure to the free, unconjugated compound, which is typically the pharmacologically active form.

Table 2: Pharmacokinetic Parameters of this compound in Rat Models

Pharmacokinetic Parameter Pure this compound (IV 2 mg/kg) Pure this compound (PO 20 mg/kg) Mangosteen Extract (PO)
Distribution Half-life 2.40 min Not determined Not determined
Elimination Half-life 1.52 h Not determined Not determined
Absolute Bioavailability 100% (reference) Low (<5%) Enhanced compared to pure compound
Conjugation Rate Not applicable Rapid Slower than pure compound
Free Compound Exposure High Low Increased compared to pure compound

Pharmacokinetic Study Protocols

In Vivo Study Design

Animal models are essential for evaluating the pharmacokinetic profile of this compound and establishing correlations between exposure and pharmacological effects. The following protocol describes a comprehensive approach for conducting pharmacokinetic studies of this compound in rodent models:

  • Animal Preparation: Utilize Sprague-Dawley rats (male, 200-250 g) or similar appropriate species. House animals under standard conditions with free access to water and food. Prior to dosing, fast animals for 12 hours with continued water access to reduce potential food effects on compound absorption. Anesthetize animals briefly using isoflurane anesthesia for accurate dosing and blood collection catheter implantation if serial sampling is planned.

  • Dosing Formulations: For pure this compound administration, prepare intravenous formulation using appropriate solvents such as PEG-400, ethanol, and saline (40:10:50 ratio) at a concentration of 0.2 mg/mL to deliver 2 mg/kg dose. For oral administration, prepare this compound in 0.5% carboxymethylcellulose (CMC) suspension at 2 mg/mL to deliver 20 mg/kg dose. For mangosteen extract studies, prepare extract containing this compound (4.5 mg/kg) and alpha-mangostin (20 mg/kg) in 0.5% CMC suspension [2].

  • Blood Collection: Implement serial blood sampling protocols with time points at 0 (pre-dose), 5, 15, 30 minutes and 1, 2, 4, 8, 12, 24 hours post-dose. Collect blood samples (approximately 0.2-0.3 mL per time point) via jugular vein catheter or retro-orbital plexus into heparinized tubes. Immediately centrifuge blood samples at 4°C, 8000 × g for 10 minutes to separate plasma. Transfer plasma to clean polypropylene tubes and store at -80°C until analysis.

Microsampling Techniques

Automated blood sampling systems can be employed as an alternative to manual collection to reduce animal stress and improve data quality [1]. These systems allow for continuous monitoring of drug concentrations in conscious, freely moving animals, minimizing stress-related artifacts in pharmacokinetic profiles. When using microsampling techniques, adjust sample volumes proportionally (typically 15-20 μL per time point) and validate analytical method sensitivity to accommodate smaller sample volumes.

Biological Activity and Signaling Pathways

Therapeutic Mechanisms of this compound

This compound exhibits a multimodal mechanism of action that contributes to its diverse pharmacological effects. In triple-negative breast cancer (MDA-MB-231) models, this compound demonstrates potent antimigratory effects with an IC50 value of 25 μM, significantly suppressing cell migration within 24 hours at a concentration of 10 μM [3]. Gene expression studies revealed that this compound treatment downregulates key migration-associated genes, including Farp, CXCR4, and LPHN2. Additionally, this compound increases cellular ROS generation in cancer cells, potentially contributing to its pro-apoptotic effects.

Molecular docking simulations further indicate that this compound exhibits high-affinity interactions with CXCR4, a chemokine receptor that plays a critical role in cancer metastasis. This interaction potentially disrupts the CXCR4 signaling axis, which is known to maintain reactive oxygen species (ROS) homeostasis and promote cell migration in metastatic triple-negative breast cancer cells [3]. The dual ability of this compound to both modulate gene expression and induce oxidative stress in cancer cells makes it a promising candidate for further development as an anticancer agent.

Neuroprotective Activity

In neurological applications, this compound demonstrates significant protective effects against glutamate-induced oxidative damage in mouse hippocampal HT22 cells [4]. The compound effectively prevents glutamate-induced apoptosis by reducing production of reactive oxygen species and stimulating expression of heme oxygenase-1 protein. Additionally, this compound significantly reduces intracellular calcium accumulation induced by glutamate exposure, inhibits mitogen-activated protein kinase (MAPK) phosphorylation, and regulates the intrinsic mitochondrial apoptotic pathway.

These neuroprotective mechanisms position this compound as a promising candidate for addressing neurodegenerative conditions where oxidative stress and excitotoxicity play pathogenic roles. The concentration-dependent effects observed in these studies provide guidance for target exposure levels in preclinical efficacy models, helping to bridge pharmacokinetic and pharmacodynamic assessments in development programs.

G cluster_cancer Anticancer Mechanisms (MDA-MB-231 Cells) cluster_neuro Neuroprotective Mechanisms (HT22 Cells) GammaMangostin GammaMangostin DownregGenes Downregulation of Migration Genes GammaMangostin->DownregGenes IncreaseROS Increased ROS Production GammaMangostin->IncreaseROS Docking Molecular Docking with CXCR4 Receptor GammaMangostin->Docking ReduceROS Reduced ROS Production GammaMangostin->ReduceROS ReduceCa Decreased Intracellular Calcium Accumulation GammaMangostin->ReduceCa InhibitMAPK Inhibition of MAPK Phosphorylation GammaMangostin->InhibitMAPK Mitochondrial Regulation of Mitochondrial Apoptotic Pathway GammaMangostin->Mitochondrial HO1 Stimulation of Heme Oxygenase-1 GammaMangostin->HO1 InhibitMigration Inhibition of Cell Migration DownregGenes->InhibitMigration Apoptosis Induction of Apoptosis IncreaseROS->Apoptosis Docking->InhibitMigration Neuroprotection Protection Against Glutamate-Induced Apoptosis ReduceROS->Neuroprotection ReduceCa->Neuroprotection InhibitMAPK->Neuroprotection Mitochondrial->Neuroprotection HO1->Neuroprotection

Figure 1: Signaling Pathways of this compound Therapeutic Mechanisms. The diagram illustrates the multimodal mechanisms through which this compound exerts its anticancer effects in MDA-MB-231 breast cancer cells (red) and neuroprotective effects in HT22 hippocampal cells (green). Key processes include modulation of gene expression, reactive oxygen species (ROS) regulation, and interaction with specific molecular targets.

Sample Preparation Procedures

Plasma Sample Processing

Sample preparation is a critical step in ensuring accurate quantification of this compound from biological matrices. The following protocol describes an optimized approach for plasma sample processing:

  • Protein Precipitation: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Aliquot 50 μL of plasma into clean 1.5 mL polypropylene microcentrifuge tubes. Add internal standard solution (10 μL of docetaxel at 100 ng/mL or appropriate structural analog) to each sample. Vortex mix samples for 30 seconds to ensure thorough mixing. Add 150 μL of cold acetonitrile (pre-chilled to -20°C) to each sample for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Sample Cleanup: Carefully transfer the supernatant fraction (approximately 180 μL) to new clean microcentrifuge tubes. Evaporate the solvent under a gentle stream of nitrogen gas at 40°C until approximately 20-30 μL remains. Reconstitute the residue with 100 μL of mobile phase initial composition (typically acetonitrile:water, 30:70, v/v). Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to remove any particulate matter. Transfer the clear supernatant to LC-MS/MS vials with insert for analysis.

Quality Control Samples

Quality control (QC) samples are essential for monitoring assay performance throughout analytical batches. Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 50, and 150 μg/mL) by spiking blank plasma with appropriate working solutions of this compound. Process QC samples alongside study samples in each analytical batch. The acceptance criteria for QC samples should typically be within ±15% of nominal concentrations, with at least two-thirds of QC samples meeting these criteria.

Chromatographic Separation

LC Conditions and Parameters

Chromatographic separation is crucial for resolving this compound from matrix components and isobaric interferences, particularly other xanthones such as alpha-mangostin. The following optimized conditions provide excellent separation efficiency for this compound:

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8-2.7 μm particle size) maintained at 40°C. The stationary phase should provide sufficient retention and resolution for xanthone compounds while maintaining acceptable back pressure.

  • Mobile Phase: Employ a binary gradient system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient program: 0-0.5 min: 30% B; 0.5-3.0 min: linear gradient from 30% to 95% B; 3.0-4.0 min: hold at 95% B; 4.0-4.1 min: return to 30% B; 4.1-5.0 min: re-equilibration at 30% B [1]. The total run time is 5 minutes, providing high-throughput analysis capability.

  • Flow Rate and Injection: Set the mobile phase flow rate to 0.3 mL/min. Use an injection volume of 5-10 μL, employing partial loop or full loop injection mode based on system configuration. Include a needle wash step with strong wash solvent (e.g., acetonitrile:isopropanol, 50:50, v/v) to minimize carryover between injections.

Method Development Considerations

During method development, several factors require optimization to achieve optimal separation efficiency. The pH of the aqueous mobile phase can be adjusted between 3.5-5.0 using formic acid or ammonium formate buffers to modulate ionization and retention characteristics. Alternative column chemistries such as C8, phenyl-hexyl, or pentafluorophenyl (PFP) phases may be evaluated if inadequate resolution from matrix interferences is observed. The gradient steepness should be optimized to achieve baseline separation of this compound from alpha-mangostin and other xanthones when analyzing mangosteen extracts.

Mass Spectrometric Detection

MRM Optimization

Mass spectrometric detection using multiple reaction monitoring (MRM) provides the specificity and sensitivity required for accurate quantification of this compound in complex biological matrices. The following parameters have been optimized for this compound detection:

  • Ionization Parameters: Employ electrospray ionization (ESI) in positive ionization mode. Set the ion source temperature to 500°C with nebulizer gas (GS1), turbo gas (GS2), and curtain gas pressures optimized to 50, 60, and 35 psi, respectively. Adjust the ion spray voltage to 5500 V and the collision gas to medium setting. These parameters should be optimized for specific instrument platforms to maximize ion generation and transmission efficiency.

  • MRM Transitions: Monitor the specific transition of m/z 397.384 → 340.900 for this compound [1]. Use declustering potential (DP) of 100 V, collision energy (CE) of 35 V, and cell exit potential (CXP) of 12 V. These parameters should be optimized for each instrument to maximize sensitivity. For the internal standard docetaxel, monitor the transition m/z 808.379 → 527.200 with appropriate optimized voltages.

Specificity and Sensitivity Enhancement

To ensure analytical specificity, confirm the absence of significant interference at the retention time of this compound in blank matrix samples from at least six different sources. The chromatographic peak should be symmetrical with a signal-to-noise ratio greater than 10:1 at the lower limit of quantification. For enhanced sensitivity in low-concentration samples, employ scheduled MRM with appropriate retention time windows (typically ± 30 seconds) to increase dwell times and improve data point acquisition across chromatographic peaks.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection PlasmaSample Plasma Sample (50 µL) ProteinPrecip Protein Precipitation with Cold Acetonitrile (150 µL, vortex, centrifuge) PlasmaSample->ProteinPrecip IS Internal Standard (10 µL docetaxel) IS->ProteinPrecip Transfer Transfer Supernatant (180 µL) ProteinPrecip->Transfer Evaporation Solvent Evaporation (N₂ gas, 40°C) Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase (100 µL) Evaporation->Reconstitution Centrifugation Centrifugation (14,000 × g, 10 min) Reconstitution->Centrifugation Vial Transfer to LC Vial Centrifugation->Vial Injection LC Injection (5-10 µL) Vial->Injection Column C18 Column (50 × 2.1 mm, 1.8 µm) Injection->Column Gradient Gradient Elution (30-95% Acetonitrile in 0.1% Formic Acid) Column->Gradient Elution This compound Elution (tR ≈ 2.5 min) Gradient->Elution Ionization ESI Positive Ionization Elution->Ionization MRM MRM Detection 397.384 → 340.900 Ionization->MRM Quant Data Analysis Peak Area Ratio (Analyte/IS) MRM->Quant

Figure 2: this compound LC-MS/MS Quantification Workflow. The diagram illustrates the complete analytical procedure from sample preparation through LC separation to MS detection, highlighting critical parameters at each stage for optimal quantification of this compound in plasma samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The validated method exhibits excellent linearity across a concentration range of 0.2-200 μg/mL, with precision and accuracy meeting regulatory standards for bioanalytical methods. The short analysis time (5 minutes per sample) enables high-throughput application in pharmacokinetic studies, supporting efficient drug development.

The pharmacokinetic data generated using this method reveals important insights into this compound's disposition characteristics, including rapid distribution (distribution half-life of 2.40 minutes) and elimination (elimination half-life of 1.52 hours) following intravenous administration in rat models. The significantly enhanced exposure observed when this compound is administered as part of a mangosteen extract compared to the pure compound has important implications for formulation strategies in development programs. These application notes and protocols provide researchers with comprehensive guidance for implementing this analytical method in their laboratories, supporting the continued investigation of this compound as a promising therapeutic agent.

References

gamma-mangostin solubility issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Here are detailed methodologies for two key strategies from recent publications.

Protocol 1: γ-Cyclodextrin (γ-CD) Inclusion Complex [1]

This method uses a solubilization technique to form a stable complex.

G P1 1. Prepare Solutions S1 Dissolve 1 mM γ-mangostin in 95% ethanol P1->S1 S2 Dissolve 2 mM γ-CD in purified water P1->S2 P2 2. Mix Solutions S3 Add γ-mangostin solution gradually to γ-CD solution P2->S3 P3 3. Equilibrate Complex S4 Stir mixture for 24 hours at room temperature P3->S4 P4 4. Recover Product S5 Filter solution through 0.45 μm membrane P4->S5 S6 Evaporate filtrate at 60°C to obtain dry powder P4->S6 P5 5. Characterize Complex S7 Analyze by FTIR, XRD, NMR Determine Entrapment Efficiency P5->S7

Key Characterization & Results:

  • Entrapment Efficiency: 84.25% for α-mangostin/γ-CD complex [1]
  • Solubility Enhancement: 31.74-fold increase in water solubility compared to pure compound [1]
  • Thermodynamics: Negative ΔG and ΔH values confirm spontaneous, exothermic complex formation [1]
Protocol 2: Alginate/Chitosan Hydrogel Mucoadhesive Film (HMF) [2]

This protocol incorporates the cyclodextrin complex into a polymeric film for localized delivery.

  • Incorporate Complex into Polymer Matrix:

    • Swell sodium alginate in warm water.
    • Dilute chitosan in 1% v/v acetic acid.
    • Gradually add chitosan solution to the alginate gel and mix until homogeneous.
    • Add glycerine as a plasticizer and mix.
    • Incorporate the pre-formed γ-mangostin/γ-CD complex into the polymer solution [2].
  • Form Films: Cast the final mixture and allow it to dry into films [2].

Key Results:

  • Drug Release: ~80% total release, following the Korsmeyer-Peppas model [2].
  • Mucoadhesion: Higher mucoadhesive force and prolonged retention time on mucosal surfaces [2].

Comparison of Solubility Enhancement Strategies

The table below summarizes the performance and application of different advanced formulations.

Strategy Reported Solubility Increase Key Advantages Common Characterization Methods
Cyclodextrin Complexation [1] [2] 31.74-fold (α-mangostin/γ-CD) [1] Simple preparation, spontaneous formation, improves stability [1] FTIR, XRD, NMR, SEM, Phase Solubility Studies [1] [2]

| Nanocarriers (e.g., Nanoemulsions, Nanomicelles) [3] | >10,000-fold for α-mangostin nanomicelles [3] | High drug loading, potential for targeted delivery, enhances cellular uptake [3] | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Drug Release Profile [3] | | Dissolving Microneedles (DMNs) [4] | Enables transdermal delivery bypassing solubility barrier [4] | Painless microchannels in skin, high delivery efficiency, localized or systemic effect [4] | Mechanical Strength Test, Skin Insertion Test, Drug Permeation Study [4] | | Hydrogel Mucoadhesive Films (HMF) [2] | Enables mucosal delivery from complex [2] | Prolonged retention at site of action (e.g., oral mucosa), controlled release [2] | Mucoadhesive Force/Time, Swelling Index, In Vitro Drug Release [2] |

Frequently Asked Questions (FAQs)

Q1: Why is gamma-mangostin so poorly soluble, and which strategies are most effective? The poor water solubility is primarily due to its highly hydrophobic, prenylated core structure (the three-ring xanthone skeleton with non-polar side chains) [3] [5]. Cyclodextrin complexation is one of the most straightforward and effective methods for significant solubility enhancement in aqueous solutions [1]. For specific applications like transdermal or mucosal delivery, incorporating the compound into nanocarriers, microneedles, or hydrogel films is highly effective [2] [4].

Q2: Are solubility improvements for alpha-mangostin directly applicable to this compound? Yes. Alpha- and this compound are structurally very similar prenylated xanthones, sharing the same core challenges of low aqueous solubility [3]. Therefore, the fundamental formulation strategies discussed here are directly transferable.

Q3: What are the critical steps in forming a stable cyclodextrin complex?

  • Molar Ratio: A 1:2 (guest:host) molar ratio is often optimal [1].
  • Equilibration Time: Sufficient mixing time (~24 hours) is critical for the inclusion equilibrium to be reached [1].
  • Characterization: Confirming complex formation using multiple techniques (e.g., FTIR, XRD, NMR) is essential to distinguish the true inclusion complex from a simple physical mixture [1] [2].

Q4: How can I test the bioavailability and efficacy of the improved formulation? After confirming enhanced solubility in vitro, conduct:

  • Drug Release Studies: Using dialysis membranes in simulated physiological buffers [2].
  • Ex Vivo/In Vivo Models: Test efficacy in relevant disease models (e.g., animal models of skin infection for transdermal delivery or oral ulcers for mucoadhesive films) [2] [4].
  • Permeation Studies: Using Franz diffusion cells with animal or artificial skin to assess penetration [4].

References

optimizing gamma-mangostin extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Optimization Techniques

Different extraction methods significantly impact the yield and purity of gamma-mangostin. The table below summarizes the key techniques.

Extraction Method Key Solvent/Medium Reported Advantages & Performance Key Considerations
Microwave-Assisted Extraction (MAE) [1] [2] Ethyl Acetate/Ethanol/Water mixtures [2] High yield of total xanthones (120.68 mg/g dry pericarp); efficient and rapid [1]. Optimal conditions (e.g., 50°C, 5 min) are crucial to prevent thermal degradation [2].
Ultrasound-Assisted Extraction (UAE) [1] Ethanol [1] Effective for α-mangostin (47.82 mg/g); considered gentle and efficient [1]. Method often optimized for α-mangostin; parameters for γ-mangostin need specific calibration.
Sequential Solvent Extraction [3] Water → Hexane → Acetonitrile [3] Effective impurity removal; achieved 73% recovery of α-mangostin, indicating high efficiency [3]. Solvent sequence is critical; acetonitrile is key for final extraction of target xanthones [3].
Supercritical Fluid Extraction (SFE) [4] [5] Supercritical CO₂ [4] [5] Green technology with low environmental impact; high purity [4] [5]. High equipment cost; process parameters (pressure, temperature) can be complex to optimize [4] [5].
Methanol Maceration [6] Methanol [6] Standard, well-established method for obtaining crude extracts rich in xanthones [6]. Uses large solvent volumes; is time-consuming; requires further purification [4].

Detailed Experimental Protocols

Here are detailed methodologies for two of the most promising techniques based on recent literature.

Protocol 1: Sequential Solvent Extraction

This method uses a series of solvents of different polarities to remove impurities and isolate xanthones efficiently [3].

  • Sample Preparation: Fresh mangosteen pericarps should be washed, cut into small pieces, and dried in an oven at 80°C overnight. The dried material is then ground into a fine powder (< 149 μm) and stored in a dry, cool place [3].
  • Water Extraction (Removes polar impurities):
    • Mix the pericarp powder with deionized water at a solid-to-solvent ratio of 1 g : 8.24 mL.
    • Agitate the mixture using a thermo-shaker at 45°C and 1000 rpm for 10 minutes.
    • Centrifuge the mixture at 3000 rpm for 15 minutes and separate the liquid from the solid residue. Discard the liquid fraction [3].
  • Hexane Extraction (Removes non-polar impurities):
    • Take the solid residue from the previous step and extract it with hexane using the same solid-to-solvent ratio and agitation conditions.
    • Centrifuge again and discard the hexane fraction, which contains fats, waxes, and chlorophyll [3].
  • Acetonitrile Extraction (Isolates xanthones):
    • The final solid residue is then extracted with acetonitrile (intermediate polarity) under the same conditions (45°C, 1000 rpm, 10 min).
    • Centrifuge and collect the acetonitrile extract, which now contains the enriched xanthone fraction, including this compound [3].
  • Analysis: The final extract should be filtered (e.g., 0.22 μm syringe filter) and analyzed by HPLC to determine the yield and purity of this compound [3] [7].

This workflow can be visualized as follows:

Start Start: Mangosteen Pericarp Prep Dry & Grind to Powder Start->Prep Water 1. Water Extraction (Removes polar impurities) Prep->Water Hexane 2. Hexane Extraction (Removes non-polar fats/waxes) Water->Hexane Acetonitrile 3. Acetonitrile Extraction (Isolates xanthones) Hexane->Acetonitrile Analyze HPLC Analysis Acetonitrile->Analyze

Protocol 2: Combined MAE and Batchwise Solvent Extraction

This approach uses microwaves for rapid, efficient extraction followed by a polarity-based purification step [2].

  • Microwave-Assisted Extraction:
    • Mix the mangosteen pericarp powder with a solvent system of ethyl acetate, ethanol, and water.
    • Perform the extraction in a microwave reactor under optimized conditions: 50°C for 5 minutes with a solid-to-solvent ratio of 1:16 [2].
    • Filter the mixture to separate the liquid extract from the solid marc.
  • Batchwise Solvent Purification:
    • Subject the crude MAE extract to a batchwise solvent extraction (BSE) process. This step exploits polarity differences to separate compounds further.
    • The study found that one stage of BSE purification dramatically altered the final composition, significantly increasing catechin content while reducing α-mangostin concentration [2]. This indicates the method can be tuned to selectively enrich for specific compounds, likely including this compound.

Analytical Method for Quantification

To accurately measure your extraction success, High-Performance Liquid Chromatography (HPLC) is the standard technique.

  • Column: Hypersil BDS C18 column [7].
  • Mobile Phase: A gradient elution of methanol and 0.2% formic acid in water is effective for separating mangostin derivatives [7].
  • Flow Rate: 1 mL/min [7].
  • Detection: UV detection at 245 nm [7].
  • Validation: This method has been validated for the simultaneous analysis of mangostin derivatives, showing high precision and recovery rates of over 98% for compounds like this compound, ensuring reliable quantification [7].

The analytical validation process follows this path:

Sample Extract Sample Prep Filter (0.22 μm) Sample->Prep HPLC HPLC Analysis (C18 Column, Methanol/Formic Acid Gradient) Prep->HPLC Detect UV Detection at 245 nm HPLC->Detect Compare Compare to Standard for Identification & Quantification Detect->Compare

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing this compound yield? The choice of solvent and extraction technique is paramount. Green techniques like MAE and UAE generally provide higher yields and are more efficient than traditional maceration. Using a solvent with appropriate polarity, such as acetonitrile in sequential extraction or ethyl acetate/ethanol in MAE, is critical for effectively dissolving this compound [3] [2].

Q2: Why is my extract yield low even with advanced methods? Low yields can often be traced back to the raw material quality and particle size. Ensure your mangosteen pericarp is thoroughly dried and ground to a fine, consistent powder (<150 μm). This maximizes the surface area for solvent contact. The geographic origin and season of harvest can also influence the initial xanthone content in the pericarp [1] [3].

Q3: How can I improve the purity of this compound in my final extract? A simple sequential extraction protocol is highly effective. By using water and hexane first, you remove a large proportion of water-soluble and highly non-polar impurities (like fats and chlorophyll) before extracting the target xanthones with acetonitrile. This pre-purification step significantly enriches the final extract [3].

References

Known Experimental Uses and Effects of Gamma-Mangostin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies on gamma-mangostin in various cell models.

Cell Line / Model Reported Effect / Activity Key Experimental Findings Citation
MDA-MB-231 (Triple-negative breast cancer) Inhibits cell migration; Induces ROS IC₅₀ of 25 μM (CCK-8 assay); 10 μM significantly suppressed cell migration in 24h. [1]
HT22 (Mouse hippocampal neuronal cells) Neuroprotection against glutamate-induced oxidative stress Reduced ROS & intracellular Ca²⁺; inhibited MAPK phosphorylation & mitochondrial apoptotic pathway. [2] [3]
V30M Transthyretin (In vitro protein assay) Inhibits amyloid fibril formation Bound to thyroxine-binding sites & stabilized tetramer (EC₅₀ 7.0 μM). [4]
Acute Myeloid Leukemia (AML) Triggers immunogenic cell death (ICD) Activated cGAS signaling pathway via induction of DNA damage. [5]

Suggested Experimental Workflow for Assessing Stability

Since direct stability data is not available, you would need to establish this empirically in your specific system. The following diagram outlines a general workflow to characterize this compound stability in cell culture.

G Start Prepare this compound Stock Solution A Add to Cell Culture Medium (With/Without Serum) Start->A B Incubate under Standard Culture Conditions A->B C Sample at Time Points (e.g., 0, 6, 24, 48h) B->C D Analyze Compound Integrity C->D E1 Analytical Method: HPLC or LC-MS D->E1 E2 Biological Activity Assay (e.g., Cell Viability) D->E2 F Interpret Data and Establish Stability Profile E1->F E2->F

Key Methodological Considerations:

  • Stock Solution Preparation: this compound has low aqueous solubility [6]. It is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [1] [2]. Ensure the final DMSO concentration in cell culture is non-toxic (usually ≤0.1%).
  • Influence of Serum: Serum proteins can bind to compounds, potentially affecting their stability and activity. It is crucial to test stability in both serum-free and serum-containing media (e.g., with 10% FBS) [6].
  • Analytical Techniques:
    • High-Performance Liquid Chromatography (HPLC) or LC-MS: These are the gold standards for directly quantifying chemical integrity. Compare peak area and retention time of this compound at different time points against a fresh standard.
    • Biological Activity Monitoring: Parallel to chemical analysis, you can assess functional stability by testing the biological activity of the conditioned medium (sampled at different times) on your cell model, measuring outcomes like cell viability [1] or target protein expression.

Frequently Asked Questions

  • What is the typical solubility profile of this compound? this compound is a yellow powder with very low solubility in water but good solubility in organic solvents like ethanol, methanol, and DMSO [6]. This property is a primary driver for its stability challenges in aqueous cell culture environments.

  • Are there any formulated versions to improve its stability? Yes, research into nanoformulations is ongoing to address the poor bioavailability and stability of mangostins. While specific commercial formulations for this compound may be limited, studies explore nanoformulations to improve its solubility and stability for therapeutic development [6].

  • How does its stability compare to alpha-mangostin? The search results do not provide a direct comparison of their stability in cell culture. However, one study on Transthyretin (TTR) showed that This compound had a stronger inhibitory effect (EC₅₀ 7.0 μM) than alpha-mangostin (EC₅₀ 15.0 μM), which was attributed to this compound's additional hydrogen bonds due to its free hydroxyl group [4]. This suggests that structural differences impact their functional potency, which may also influence their stability.

Key Takeaways and Troubleshooting

  • Solubility is a Major Factor: The core challenge is the compound's hydrophobicity. Always document the method used to solubilize it and the final solvent concentration.
  • Empirical Testing is Essential: Without published stability data, you must determine the compound's stability window in your specific culture medium and conditions.
  • Control Experiments are Critical: Include a "time-zero" sample and monitor for physical signs of precipitation. Using a biological activity assay alongside chemical analysis provides the most comprehensive stability profile.

References

gamma-mangostin plasma concentration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Plasma Concentration

The table below summarizes the primary experimental approach identified for improving the delivery of mangostins, which can be inferred to apply to gamma-mangostin.

Strategy Description Key Experimental Findings Relevant Compound

| Nanoformulation [1] | Incorporation into Reconstituted High-Density Lipoprotein (rHDL) nanoparticles. | - Successfully incorporated α-mangostin into rHDL.

  • Encapsulation Efficiency: 44% with an initial 0.5 mg/mL drug concentration.
  • Formulation was homogeneous and stable (average particle size: ~40 nm). | α-mangostin |

Experimental Protocols & Workflows

Here are detailed methodologies for the key strategy, which can be adapted for this compound.

Protocol: Formulating rHDL Nanoparticles

This protocol is adapted from research on α-mangostin and represents a potential method for this compound [1].

  • Objective: To encapsulate mangostin within rHDL nanoparticles to improve its solubility and delivery.
  • Materials:
    • Mangostin compound (e.g., γ-mangostin).
    • Apolipoprotein A-I (ApoA-I).
    • Phospholipids (e.g., DPPC, POPC).
    • Sodium cholate.
    • Dialysis tubing.
  • Method Steps:
    • Formulation: The rHDL nanoparticles are typically prepared using a method like the sodium cholate dialysis method.
    • Characterization:
      • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target a size around 40 nm and a PDI below 0.2, indicating a homogeneous preparation [1].
      • Zeta Potential: Measure using DLS to assess the surface charge and stability of the nanoparticles.
      • Encapsulation Efficiency (EE): Determine by measuring the amount of drug successfully incorporated into the nanoparticles versus the initial amount used. Calculations are based on standard curves from analytical techniques like HPLC or UV-Vis spectroscopy [1].
  • Troubleshooting:
    • Low Encapsulation Efficiency: Optimize the initial drug-to-lipid ratio or the formulation method.
    • Large Particle Size or High PDI: Use probe sonication or extrusion to reduce and homogenize particle size.
Protocol: Assessing Pharmacokinetic Interactions

This protocol is based on a study with α-mangostin and investigates a different, metabolic approach [2].

  • Objective: To evaluate if this compound inhibits cytochrome P450 (CYP) enzymes, potentially slowing its own metabolism and increasing plasma concentration.
  • Materials:
    • Rat or human liver microsomes.
    • This compound.
    • CYP probe substrate (e.g., testosterone for CYP3A4).
    • NADPH regenerating system.
    • UPLC-MS/MS system for analysis.
  • Method Steps:
    • Incubation: Incubate liver microsomes with varying concentrations of this compound and a CYP probe substrate.
    • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
    • Analysis: Use UPLC-MS/MS to quantify the metabolite formation from the probe substrate over time.
    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of this compound as a CYP enzyme inhibitor [2].

Visual Experimental Workflows

The following diagrams illustrate the core experimental pathways for the two main strategies described above.

G A Start: Poor Solubility of this compound B Strategy 1: Nanoformulation A->B C Strategy 2: Metabolic Inhibition A->C D Prepare rHDL Nanoparticles B->D E Incubate with Liver Microsomes C->E F Load with this compound D->F G Measure Metabolite Formation (UPLC-MS/MS) E->G H Characterize: Size, PDI, Zeta Potential, Encapsulation Efficiency F->H I Calculate Inhibition (IC50) G->I J Outcome: Enhanced Bioavailability H->J K Outcome: Potential for Reduced Metabolic Clearance I->K

Frequently Asked Questions (FAQs)

Q1: Why is this compound's plasma concentration low to begin with? The primary reason is its high hydrophobicity. One study notes that the related compound α-mangostin has an XlogP3 value of 6.27, far from the ideal range for good solubility in the aqueous environment of systemic circulation. This leads to poor absorption and inadequate bioavailability [1].

Q2: Which strategy should I prioritize in my experiments? The nanoformulation approach is generally considered more direct and reliable. It physically encapsulates the drug to overcome solubility barriers. The metabolic inhibition strategy is more complex, as it depends on the compound's specific interaction with metabolic enzymes, which may not be potent enough to cause a significant clinical effect.

Q3: I've encapsulated the drug. How do I confirm it worked? Beyond measuring encapsulation efficiency, you can use techniques like steady-state anisotropy. A significant increase in the anisotropy value of the fluorophore (mangostin) when incorporated into rHDL indicates successful immobilization within the nanoparticle, confirming association [1].

References

Troubleshooting Guide: Improving SPE Recovery for Xanthones

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common issues and solutions based on general SPE principles and specific research on mangosteen xanthones.

Problem Possible Causes Suggested Solutions
Low Recovery Incorrect sorbent selection; Analyte not retained or not eluted. Verify sorbent type (C18/ODS is common); Check elution solvent strength (e.g., Ethanol showed higher recovery for α-mangostin than methanol) [1].
Low Recovery Sample breakthrough during loading. Ensure sample is in a polar solvent (e.g., water) for reversed-phase SPE; Dilute high-ionic-strength samples; Use a sorbent with higher capacity [2] [3].
Irreproducible Results Inconsistent flow rates; Sample carryover; Variable elution. Use automated systems for flow control; Collect and analyze fractions from each SPE step to pinpoint loss [3].
Unclean Extracts / Poor Purity Inadequate wash step; Co-elution of matrix interferences. Optimize wash solvent to remove impurities without eluting the target analyte; Consider a sequential solvent extraction for pre-cleaning [4] [3].

Validated HPLC Analysis Method for Gamma-Mangostin

For reliable quantification of this compound alongside other xanthones, the following validated HPLC method can be used. This method employs Solid-Phase Extraction (SPE) for sample clean-up prior to analysis [5].

  • Objective: To provide a valid method for the routine analysis of α-mangostin, γ-mangostin, and gartanin in mangosteen rind extract.
  • Sample Pre-treatment: The mangosteen rind extract was pre-treated using the Solid-Phase Extraction (SPE) technique [5].
  • HPLC Conditions:
    • Column: Enduro C-18 reverse-phase (250 mm x 4.6 mm)
    • Detector: Photo Diode Array (PDA)
    • Detection Wavelength: 375 nm
    • Mobile Phase: Acetonitrile : Water (containing 0.1% phosphoric acid) in a ratio of 95:5
    • Flow Rate: 1.0 mL/min
  • Method Validation Results:
    • Retention Time: γ-mangostin elutes at 4.707 minutes.
    • Linearity: The correlation coefficient (R) for γ-mangostin was 0.999.
    • Recovery: The mean recovery value for γ-mangostin was 102.31%.
    • Precision: The method demonstrated good precision [5].

Detailed Experimental Protocol: Sequential Extraction

This protocol outlines a sequential solvent extraction method designed for mangosteen pericarps. While its primary focus is alpha-mangostin, the workflow is highly relevant for isolating this compound and other xanthones by systematically removing impurities [4].

Start Start: Dried Mangosteen Pericarp Powder Step1 Step 1: Water Extraction (Polar Solvent) Start->Step1 Removes polar impurities Step2 Step 2: Hexane Extraction (Non-polar Solvent) Step1->Step2 Removes non-polar impurities (fats, waxes) Step3 Step 3: Acetonitrile Extraction (Intermediate Polar Solvent) Step2->Step3 Extracts target xanthones Analysis HPLC Analysis of Extract Solution Step3->Analysis

Workflow for Sequential Solvent Extraction

Materials and Methods [4]:

  • Raw Material Preparation: Fresh mangosteen pericarps are washed, cut into small pieces, and dried in an oven at 80°C overnight. The dried material is ground into a fine powder (< 149 μm) and stored at -20°C.
  • Chemicals: Analytical-grade hexane and acetonitrile. HPLC-grade acetonitrile for mobile phase preparation.
  • Equipment: Thermo-shaker, centrifuge, HPLC system.

Procedure [4]: The extraction is performed as a sequence, with the solid residue from one step becoming the feed for the next.

  • Water Extraction: Mix 1 g of pericarp powder with 8.24 mL of water. Shake in a thermo-shaker at 1000 rpm and 45°C for 10 minutes. Centrifuge the mixture at 3000 rpm for 15 minutes and filter the liquid for analysis. This step removes highly polar impurities.
  • Hexane Extraction: Take the solid residue from Step 1 and repeat the extraction process using hexane as the solvent. This step removes non-polar impurities like fats and waxes.
  • Acetonitrile Extraction: Finally, take the solid residue from Step 2 and repeat the extraction process using acetonitrile as the solvent. This step is designed to extract the target xanthones, including this compound.
  • Analysis: The extract solution from the acetonitrile step is analyzed by HPLC to evaluate the yield and recovery of the target compounds.

Key Takeaways for Your Support Center

To effectively support researchers, you can focus on these core insights:

  • Sorbent is Key: For mangosteen xanthones, which are moderately polar compounds, reversed-phase C18 (ODS) sorbents are a standard and effective starting point.
  • Elution Optimization is Critical: Research indicates that the choice of elution solvent significantly impacts recovery. Ethanol may provide a better recovery profile compared to methanol or ethyl acetate for related compounds like alpha-mangostin [1].
  • Pre-Cleaning is Highly Effective: Implementing a sequential extraction with solvents of varying polarity (e.g., Water → Hexane → Acetonitrile) is a powerful strategy to remove impurities before the final extraction step, thereby improving both recovery and purity [4].
  • Validated Methods Exist: A well-validated HPLC method with SPE clean-up is available for the simultaneous analysis of this compound, alpha-mangostin, and gartanin, providing a strong foundation for routine analysis [5].

References

Analytical Methods for Mangostin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several validated methods for extracting and analyzing mangostins, particularly gamma-mangostin.

Analytical Technique Compound(s) Analyzed Key Conditions Performance & Validation Reference

| HPLC | α-Mangostin, γ-Mangostin, Gartanin | Column: Enduro C-18 (250x4.6 mm) Mobile Phase: Acetonitrile:Water (0.1% Phosphoric acid) (95:5) Flow Rate: 1.0 mL/min Detection: PDA @ 375 nm | Linearity (R): 0.999 for all Recovery: 102.31% for γ-Mangostin Application: Routine analysis of fruit rind extract [1] | | | TLC-Densitometry | α-Mangostin, γ-Mangostin | Stationary Phase: Silica gel GF254 Mobile Phase: Chloroform:Ethyl acetate:Hexane:Formic acid (5:2:3:1) | Linearity: 200-500 µg/spot for γ-Mangostin Precision & Accuracy: Meets criteria Application: Routine analysis, found Ethyl Acetate best for extraction [2] | | | HPTLC | α-Mangostin, γ-Mangostin | Stationary Phase: Silica gel 60 F254 Mobile Phase: Toluene:Ethyl acetate:Formic acid (8:2:0.1, v/v/v) | Validation: Linear, precise, accurate Finding: Acetone was the most effective extraction solvent for propolis [3] | | | HPLC (for Propolis) | α-Mangostin, γ-Mangostin, β-Mangostin, 3-Isomangostin | Column: Hypersil BDS C18 Mobile Phase: Gradient of Methanol–0.2% Formic acid Detection: @ 245 nm | Precision: RSD < 2% Recovery: 99.97% for γ-Mangostin Application: Analysis of stingless bee propolis [4] | |

Detailed Experimental Protocols

Here are more detailed steps for the key methods, which you can adapt for your specific samples.

HPLC Method for Mangosteen Rind Extract [1]

This method is validated for the simultaneous analysis of three major xanthones.

  • Sample Preparation: Pre-treat the mangosteen rind extract using Solid-Phase Extraction (SPE) to purify the sample before injection.
  • Chromatographic Conditions:
    • Column: Reverse-phase Enduro C-18 (250 mm x 4.6 mm)
    • Mobile Phase: Isocratic elution with Acetonitrile and Water containing 0.1% Phosphoric acid in a 95:5 ratio.
    • Flow Rate: 1.0 mL/minute
    • Detection: Photo Diode Array (PDA) detector at 375 nm
    • Injection Volume: As per system suitability
  • Method Validation: This method has been validated with excellent results:
    • Linearity: Correlation coefficient (R) ≥ 0.999 for all compounds.
    • Accuracy: Recovery rates of 100.32% for α-mangostin and 102.31% for γ-mangostin.
    • Precision: Meets acceptance criteria.
TLC-Densitometric Method for Extract Optimization [2]

This technique is practical and cost-effective for rapid screening and optimization.

  • Extraction: Perform percolation on dried mangosteen rind using different solvents (e.g., Ethanol, Ethyl Acetate, Acetone) to compare efficiency.
  • Chromatographic Conditions:
    • Plate: Silica gel GF254
    • Mobile Phase: Chloroform : Ethyl Acetate : Hexane : Formic acid (5:2:3:1)
    • Application: 100-500 µg/spot for α-mangostin and 200-500 µg/spot for γ-mangostin.
  • Detection & Analysis: After development, scan the plate with a densitometer for quantification.
  • Key Finding: This study concluded that Ethyl Acetate yielded the highest concentration of both α-mangostin (3.05%) and γ-mangostin (0.22%) from the rind [2].

FAQs and Troubleshooting Guide

Here are solutions to common problems you might encounter during your analysis.

  • Q1: My chromatogram shows poor peak separation for gamma- and alpha-mangostin. What should I do?

    • A: Poor separation often stems from suboptimal mobile phase conditions.
      • Adjust the mobile phase composition slightly. The TLC mobile phase [2] and HPTLC mobile phase [3] both use multi-solvent systems with formic acid, which can be a good starting point for HPLC method development.
      • Consider using a gradient elution instead of an isocratic one, especially if you are analyzing complex samples like propolis [4].
      • Ensure your column is in good condition and has not degraded.
  • Q2: I am getting low recovery of this compound during extraction. How can I improve it?

    • A: The extraction solvent is critical.
      • For mangosteen rind, Ethyl Acetate has been identified as the most effective solvent for extracting both α- and γ-mangostin [2].
      • For other matrices, like propolis, Acetone has been shown to be more effective than ethanol, methanol, or dichloromethane [3].
      • Consider using Ultrasound-Assisted Extraction (UAE), which has been successfully used with 70% ethanol for related bioactive compounds from natural products [5].
  • Q3: How can I ensure my analytical method is reliable for quantitative analysis?

    • A: You must perform a method validation. The cited studies consistently validate these key parameters [2] [1]:
      • Linearity: Prepare and analyze standard solutions across a range of concentrations (e.g., 200-500 µg/spot for TLC) to ensure a correlation coefficient (R) of ≥ 0.999.
      • Precision: Perform repeatability (same day) and intermediate precision (different days, analysts) tests to achieve a Relative Standard Deviation (RSD) of less than 2%.
      • Accuracy: Perform a spike recovery test. Acceptable recovery rates are typically in the range of 98-102%.

To help visualize the complete workflow from sample preparation to analysis, the following diagram outlines the key steps:

G start Start Analysis sample_prep Sample Preparation start->sample_prep extraction Extraction (Solvent: Ethyl Acetate or Acetone) sample_prep->extraction analysis Analysis Technique Selection extraction->analysis hplc HPLC/HPTLC analysis->hplc tlcd TLC-Densitometry analysis->tlcd validation Method Validation hplc->validation HPLC Path tlcd->validation TLC Path result Quantitative Result validation->result

References

gamma-mangostin cytotoxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Parameters
What is a safe, non-cytotoxic concentration range for gamma-mangostin? 0.5 - 2 μg/mL is safe for human gingival fibroblasts and does not affect the cell proliferation rate [1]. In mouse hippocampal HT22 cells, concentrations up to 5 μM showed protective effects without toxicity [2].
How can I improve the solubility of this compound? This compound has poor water solubility. It is best dissolved in organic solvents like methanol, DMSO, or acetonitrile [1] [3]. For stock solutions, use a high-grade solvent and then dilute in the culture medium.
Does this compound protect cells or cause cell death? It depends on the cell type and context. It protects normal cells like neurons and fibroblasts from oxidative stress-induced death [1] [2]. However, it can induce cytotoxicity and ROS in cancer cells (e.g., MDA-MB-231, IC₅₀: 25 μM), which is a desired therapeutic effect [4].
What is a key mechanism behind this compound's protective effect? A primary mechanism is the reduction of oxidative stress. It lowers reactive oxygen species (ROS) levels and can stimulate the expression of protective antioxidant proteins like heme oxygenase-1 (HO-1) [2].

Experimental Troubleshooting Guides

Issue: Observed Cytotoxicity at Low Concentrations

This typically occurs when the compound is used on sensitive cell lines, such as cancer cells, or due to solvent-related issues.

  • Recommended Actions:
    • Confirm Cell Type: Verify the expected response of your cell line. Cytotoxicity in cancer cells is often intentional [4].
    • Re-test with a Non-Cancerous Cell Line: Use models like human gingival fibroblasts (HGFs) or hippocampal HT22 cells to assess baseline non-cytotoxic ranges [1] [2].
    • Verify Solvent Concentration: Ensure the final concentration of the carrier solvent (e.g., DMSO) in your culture medium is ≤ 0.1% to avoid solvent-induced toxicity.
Issue: Inconsistent Results in Protective Assays

Inconsistencies can arise from variations in the insult model or the timing of compound application.

  • Recommended Actions:
    • Standardize the Insult Model: When studying protection against glutamate, use a well-established concentration (e.g., 5 mM) and confirm it induces significant and reproducible cell death [2].
    • Pre-treatment Protocol: For oxidative stress models, pre-treat cells with this compound for 1-2 hours before applying the damaging insult (e.g., glutamate or AGEs). This allows the compound to prime the cellular defense systems [1] [2].
    • Include Relevant Controls: Always include a positive control for protection, such as N-acetyl cysteine (NAC), to validate your experimental system [2].

Quantitative Data Summary

The table below summarizes key quantitative findings from recent studies to guide your experimental design.

Cell Line / Model Effect / Assay This compound Concentration Key Outcome / Result
Human Gingival Fibroblasts (HGFs) Cell Viability (PrestoBlue) 0.5 - 2 μg/mL No effect on proliferation rate [1]
HGFs + AGEs Wound Healing Migration 0.5 - 1 μg/mL Restored AGE-induced impairment [1]
HGFs + AGEs Intracellular ROS (DCFDA) 0.5 - 1 μg/mL Decreased AGE-induced ROS generation [1]
HT22 Neuronal Cells + Glutamate Cell Viability (EZ-Cytox) 1, 2, 5 μM Increased viability from ~50% (Glu) to ~70-90% [2]
HT22 Cells + Glutamate Apoptosis (Annexin V) 5 μM Significantly reduced apoptotic cells [2]
MDA-MB-231 Cancer Cells Cytotoxicity (CCK-8), IC₅₀ 25 μM 50% inhibition of cell viability [4]
MDA-MB-231 Cancer Cells Migration (Wound Healing) 10 μM Significantly suppressed cell migration [4]

Detailed Experimental Protocols

Protocol 1: Assessing Protection Against Oxidative Stress in Neuronal Cells

This protocol is adapted from a study on glutamate-induced HT22 cell death [2].

1. Cell Culture and Seeding: - Culture mouse hippocampal HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. - Seed cells in 96-well plates at a density of (1 \times 10^4) cells/well and incubate for 24 hours.

2. Compound Treatment and Glutamate Insult: - Prepare fresh this compound in DMSO and dilute in medium (ensure final DMSO ≤ 0.1%). - Pre-treatment: Replace the medium with serum-free medium containing this compound (e.g., 1, 2, 5 μM). Incubate for 2 hours. - Insult: Add glutamate to a final concentration of 5 mM directly to the wells. Co-incubate for 24 hours.

3. Cell Viability Measurement (EZ-Cytox Assay): - Add 10 μL of EZ-Cytox reagent to each well. - Incubate the plate for 1-4 hours at 37°C. - Measure the absorbance at 450 nm using a microplate reader. - Calculate viability as a percentage of the untreated control cells.

Protocol 2: Evaluating the Effect on Cell Migration (Wound Healing)

This protocol is based on research using human gingival fibroblasts [1].

1. Creating a Monolayer Wound: - Seed HGFs in a 12-well plate until they reach 80-90% confluence. - Use a sterile 200 μL pipette tip to scratch a straight line across the center of each well. - Gently wash the well with PBS to remove detached cells.

2. Compound Treatment and Imaging: - Add fresh medium containing this compound (e.g., 0.5 and 1 μg/mL). - Capture images of the scratch at 0 hours and 48 hours using a microscope at the same location. - Quantify migration by measuring the cell-free area at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.


Mechanisms of Action & Signaling Pathways

This compound mitigates cytotoxicity primarily through antioxidant and anti-inflammatory mechanisms. The diagram below illustrates the key signaling pathways involved in its protective effects.

G cluster_protection This compound Protective Mechanisms cluster_threats Cellular Threats GM γ-Mangostin ROS High ROS GM->ROS Reduces NRF2 NRF2 Activation GM->NRF2 Promotes NLRP3 Inhibit NLRP3 Inflammasome GM->NLRP3 Inhibits OxStress Oxidative Stress (Glutamate, AGEs) OxStress->ROS Inflammation Inflammation (Pyroptosis) ROS->Inflammation Apoptosis Apoptosis Execution ROS->Apoptosis ROS->NRF2 Activates Survival Cell Survival & Wound Healing ROS->Survival Disrupts Inflammation->Survival Impairs HO1 ↑ HO-1 Expression NRF2->HO1 Induces HO1->ROS Neutralizes Cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-8) NLRP3->Cytokines Cytokines->Inflammation Reduces

The diagram above shows how this compound counteracts cytotoxicity through two main mechanisms:

  • Antioxidant Pathway: It directly reduces ROS levels and activates the NRF2 transcription factor, leading to the expression of cytoprotective enzymes like heme oxygenase-1 (HO-1) [5] [2].
  • Anti-inflammatory Pathway: It inhibits the NLRP3 inflammasome, a key mediator of pyroptosis, which subsequently reduces the production and release of pro-inflammatory cytokines like IL-6 and IL-8 [1].

References

gamma-mangostin vs vildagliptin DPP-4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the key characteristics of gamma-mangostin and vildagliptin based on available data.

Feature This compound Vildagliptin
Origin & Status Natural product; pre-clinical research compound [1] [2] Synthetic drug; approved for clinical use [3] [4]
DPP-4 Inhibition Shown via molecular docking; affinity similar to reference drugs [1] Well-established; covalent binding to catalytic site [4]
Primary Evidence Computational (in silico) molecular docking studies [1] Extensive in vitro, in vivo, and human clinical trials [3] [5] [6]
Mechanistic Clarity Proposed, based on binding affinity predictions [1] Detailed and confirmed: increases active GLP-1, glucose-dependent insulin secretion, suppresses glucagon [4]
Key Experimental Data Binding affinity (kcal/mol) from docking simulations [1] HbA1c reduction, FPG/PPG levels, Mean Amplitude of Glycemic Excursions (MAGE) [6] [7]
Reported Efficacy Predicted activity from in silico models [1] Significant HbA1c reduction (-0.3% to -1.34%) in clinical studies [3]
Safety Profile Not fully established for clinical use [2] Established; low hypoglycemia risk, well-tolerated [3] [6] [4]

Experimental Data and Methodologies

For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental approaches from the literature.

  • Molecular Docking for this compound: The prediction of DPP-4 inhibition by this compound comes from a computational molecular docking study [1].

    • Software: Molecular Operating Environment (MOE) was used [1].
    • Protein Structure: The 3D crystal structure of the DPP-4 enzyme (Homo sapiens) was obtained from the Protein Data Bank (PDB code 3W2T, bound to vildagliptin) [1].
    • Procedure: The docking protocol was validated by first re-docking the native ligand (vildagliptin) and confirming a low Root Mean Square Deviation (RMSD) value (< 2.0 Å). The 3D structure of this compound was then docked into the DPP-4 binding site, and the binding affinity (in kcal/mol) was calculated and compared to vildagliptin [1].
  • Clinical Trials for Vildagliptin: The efficacy of vildagliptin is supported by numerous randomized controlled trials (RCTs) and systematic reviews [3] [6].

    • Study Design: RCTs following PRISMA guidelines, often double-blinded and comparing vildagliptin against other DPP-4 inhibitors or placebo [3].
    • Key Endpoints: Primary outcomes include change from baseline in HbA1c. Secondary outcomes include Fasting Plasma Glucose (FPG), Postprandial Blood Glucose (PPBG), and glycemic variability metrics like the Mean Amplitude of Glycemic Excursions (MAGE) measured via flash glucose monitoring (FGM) [6] [7].
    • Safety Monitoring: Adverse events, particularly hypoglycemic episodes, are recorded and compared between groups [3].

Mechanism of Action Workflow

The following diagram illustrates the shared DPP-4 inhibition pathway of both compounds, highlighting the point at which this compound's action is predicted versus vildagliptin's confirmed action.

DPP4_Inhibition Food_Intake Food Intake GLP1_Release GLP-1 Release from Intestines Food_Intake->GLP1_Release Active_GLP1 Active GLP-1 GLP1_Release->Active_GLP1 DPP4_Enzyme DPP-4 Enzyme Active_GLP1->DPP4_Enzyme Normal Degradation Insulin_Up ↑ Glucose-Dependent Insulin Secretion Active_GLP1->Insulin_Up Glucagon_Down ↓ Glucagon Secretion Active_GLP1->Glucagon_Down Inactive_GLP1 Inactive GLP-1 (Cleaved Form) DPP4_Enzyme->Inactive_GLP1 Lower_Glucose Lower Blood Glucose Insulin_Up->Lower_Glucose Glucagon_Down->Lower_Glucose Inhibitor_Vilda Vildagliptin (Confirmed Inhibitor) Inhibitor_Vilda->DPP4_Enzyme Binds Catalytic Site Inhibitor_Gamma This compound (Predicted Inhibitor) Inhibitor_Gamma->DPP4_Enzyme Predicted Binding

Research Implications and Future Directions

The comparison shows a clear distinction between a predicted natural lead compound and an established synthetic drug.

  • This compound represents a promising lead molecule for further investigation. Its predicted binding affinity warrants experimental validation in biochemical assays (in vitro DPP-4 inhibition assays) and cell-based studies. Further work would be needed on optimization, pharmacokinetics, and toxicology [1] [2].
  • Vildagliptin is a clinically validated drug. Current research explores its effects beyond glycemic control, such as its potential to protect against diabetes-related organ damage (e.g., in the lungs) by modulating pathways like the NLRP3 inflammasome [5].

References

gamma-mangostin vs alpha-mangostin anticancer effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms and Anticancer Effects

The table below summarizes the key anticancer mechanisms and experimental findings for α-mangostin and γ-mangostin.

Aspect α-Mangostin γ-Mangostin
Cytotoxicity (IC₅₀ in MDA-MB-231 cells) 20 μM [1] 25 μM [1]
Cell Migration Inhibition Significant inhibition at 10 μM [1] Significant inhibition at 10 μM; also downregulates CXCR4, Farp, and LPHN2 gene expression [1]
Induction of Oxidative Stress Increases cellular ROS levels [1] Increases cellular ROS levels [1]
Key Signaling Pathways Modulated Induces apoptosis via PI3K/AKT pathway by targeting RXRα/tRXRα; downregulates cyclin D1 [2] Shown to bind and stabilize transthyretin (TTR), potentially inhibiting amyloidogenesis [3]
Molecular Docking Findings Potential high-affinity interaction with CXCR4 [1] Potential high-affinity interaction with CXCR4; confirmed binding to TTR via X-ray crystallography [1] [3]
Other Relevant Biological Activities Demonstrates antiplatelet effects (shape change, aggregation inhibition, cytolysis) [4] Acts as a more potent antiplatelet agent than α-mangostin, inducing shape change and inhibiting aggregation [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity (CCK-8 Assay): This colorimetric assay measures the reduction of a water-soluble tetrazolium salt by dehydrogenase activities in metabolically active cells, yielding IC₅₀ values. It was used to determine the cytotoxicity of both mangostins in MDA-MB-231 cells [1].
  • Cell Migration (Wound Healing Assay): A confluent cell monolayer is scraped to create a "wound." The closure of this wound by cell migration is monitored microscopically over time (e.g., 24 hours) in the presence and absence of the test compounds [1].
  • Gene Expression (qRT-PCR): This technique quantifies the mRNA levels of specific genes (e.g., CXCR4). RNA is extracted, reverse-transcribed into cDNA, and then amplified using sequence-specific primers. Fluorescence is measured in real-time to calculate changes in gene expression [1].
  • Reactive Oxygen Species (ROS) Measurement (Flow Cytometry): Cells are treated with the compounds and then loaded with a fluorescent dye (e.g., DCFH-DA) that becomes highly fluorescent upon oxidation. The fluorescence intensity of the cells, corresponding to ROS levels, is analyzed using a flow cytometer [1].
  • Molecular Docking: Computational simulations are performed to predict the binding orientation and affinity of a small molecule (e.g., a mangostin) to a protein target (e.g., CXCR4). This helps in understanding potential interactions at the atomic level [1].

Visualizing a Key Anticancer Mechanism

The diagram below illustrates a signaling pathway through which α-mangostin exerts pro-apoptotic and anti-metastatic effects, a mechanism supported by multiple studies [5] [6] [2].

G A α-Mangostin B Binds and Degrades RXRα / tRXRα A->B C Inhibition of PI3K/AKT Pathway B->C D1 ↓ Cyclin D1 (Cell Cycle Arrest) C->D1 D2 ↑ Pro-apoptotic proteins (e.g., BAX) C->D2 D3 ↓ Cell Invasion & Metastasis C->D3

Interpretation of Comparative Data

  • γ-Mangostin may offer a more targeted approach in specific contexts. Its ability to downregulate the CXCR4 chemokine receptor is particularly significant, as this pathway is critically involved in cancer cell migration and metastasis [1]. Its stronger binding affinity in certain protein complexes, revealed by crystallography, also makes it an interesting scaffold for drug design [3].
  • α-Mangostin has been more extensively studied and demonstrates a broader spectrum of activity. Its interaction with the RXRα/PI3K/AKT pathway is a powerful mechanism for inducing apoptosis and inhibiting metastasis in aggressive cancers like triple-negative breast cancer [2]. Its effects on cell cycle regulators like cyclin D1 further contribute to its antiproliferative potency [5].

References

gamma-mangostin vs alpha-mangostin CXCR4 expression

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anticancer Activity

Parameter Gamma-Mangostin Alpha-Mangostin
Cytotoxicity (IC₅₀) 25 μM [1] [2] 20 μM [1] [2]
Migration Inhibition Significant suppression at 10 μM [1] [2] Significant suppression at 10 μM [1] [2]
Effect on CXCR4 mRNA Downregulates expression [1] [2] No significant downregulation [1] [2]
Other Genes Downregulated Farp, LPHN2 [1] Not mentioned
Cellular ROS Increases generation [1] [2] Increases generation [1] [2]
Binding to CXCR4 (In silico) High affinity [1] [2] High affinity [1] [2]

Experimental Methodology Overview

The comparative data in the table above was generated using the following key experimental protocols [1]:

  • Cell Culture: MDA-MB-231 cells were cultured in L-15 medium with 15% fetal bovine serum and 1% penicillin-streptomycin at 37°C without CO₂.
  • Cell Viability Assay (CCK-8): Cells were treated with a concentration range (1-100 μM) of each compound for 24 hours. The IC₅₀ values were calculated based on absorbance readings at 450 nm after incubation with the CCK-8 solution.
  • Migration Assay (Wound Healing): Cells were seeded in a culture-insert well. After creating a scratch, they were pretreated with mitomycin C to block cell proliferation. The gap closure rate was measured at 0, 24, and 42 hours after treatment with 10 μM of the compounds using image analysis software.
  • Gene Expression Analysis (qRT-PCR): Total RNA was extracted from treated cells, reverse-transcribed into cDNA, and analyzed using specific primers for genes of interest (including CXCR4, Rac, Farp, and LPHN2). GAPDH was used as an internal control.
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using flow cytometry after staining the treated cells with a fluorescent probe.
  • Molecular Docking (In silico): Computational simulations were performed to predict the binding interactions and affinity between the mangostin compounds and the CXCR4 protein.

Mechanism of Action and Signaling Pathway

The study suggests that while both compounds inhibit cell migration and increase ROS, their mechanisms diverge regarding direct gene regulation. The following diagram synthesizes the experimental findings and proposed mechanisms into a coherent signaling pathway.

cluster_common Common Effects cluster_gamma_specific This compound Specific Gamma This compound CXCR4mRNA Downregulation of CXCR4 mRNA Gamma->CXCR4mRNA OtherGenes Downregulation of Farp, LPHN2 Gamma->OtherGenes CXCR4bind High-Affinity Binding to CXCR4 Protein Gamma->CXCR4bind Alpha Alpha-Mangostin Alpha->CXCR4bind MigInhibit Inhibition of Cell Migration ROS Increased Cellular ROS ROS->MigInhibit CXCR4mRNA->MigInhibit Potential Contribution OtherGenes->MigInhibit Potential Contribution CXCR4bind->MigInhibit

The diagram illustrates that high-affinity binding to the CXCR4 protein is a shared feature, but the downstream effects on gene expression are distinct.

Interpretation for Research and Development

  • This compound may offer a more comprehensive approach by targeting CXCR4 at both the gene expression and protein function levels. Its ability to downregulate CXCR4 mRNA could lead to more sustained suppression of this critical metastasis pathway [1] [2].
  • Alpha-Mangostin remains a potent cytotoxic and anti-migratory agent. Its mechanism might rely more on ROS induction and potentially disrupting other oncogenic pathways not measured in this study, making it a candidate for combination therapies [1] [3] [2].

References

Comparative Antioxidant and Anti-aging Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data from a 2020 study that directly compared the activity of mangosteen peel extract (MPE), alpha-mangostin (α-MG), and gamma-mangostin (γ-MG) [1].

Compound/Extract Anti-collagenase (IC₅₀) Anti-elastase (IC₅₀) Anti-hyaluronidase (IC₅₀) Anti-tyrosinase (IC₅₀)
Mangosteen Peel Extract (MPE) Not the most potent 7.40 μg/mL (Most potent) Not the most potent Not the most potent
Alpha-Mangostin (α-MG) 9.75 μg/mL (Most potent) 21.30 μg/mL 64.47 μg/mL 92.39 μg/mL
This compound (γ-MG) 21.85 μg/mL 16.85 μg/mL 23.85 μg/mL (Most potent) 50.35 μg/mL (Most potent)

Note: IC₅₀ (Half Maximal Inhibitory Concentration) is a measure of a substance's effectiveness. A lower IC₅₀ value indicates greater potency. All values are expressed in μg/mL for direct comparison. Data sourced from [1].

Key Implications of the Data

  • This compound shows targeted potency: While not the most potent in every test, γ-MG demonstrated strong and balanced activity across multiple anti-aging enzyme targets, particularly excelling in inhibiting hyaluronidase and tyrosinase [1].
  • Alpha-mangostin is a specialized inhibitor: α-MG was the most effective compound at inhibiting collagenase, a key enzyme that breaks down collagen in the skin [1].
  • The extract has synergistic benefits: The superior anti-elastase activity of the whole MPE suggests that the natural blend of compounds in mangosteen peel may work synergistically, providing a broader spectrum of activity than any single, isolated xanthone [1].

Experimental Methodology Overview

The comparative data in the table above was generated using standardized in vitro (test tube) biochemical assays. Here is a brief overview of the key experimental protocols [1]:

  • Anti-collagenase Activity: Measured by incubating samples with collagenase enzyme from Clostridium histolyticum and a synthetic substrate (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala). Enzyme activity inhibition was determined by monitoring the decrease in absorbance at 335 nm [1].
  • Anti-elastase Activity: Samples were incubated with porcine pancreatic elastase and the substrate N-Suc-Ala-Ala-Ala-p-nitroanilide. The inhibition of the enzyme was measured by the reduction in absorbance at 410 nm [1].
  • Anti-hyaluronidase Activity: The assay involved incubating samples with hyaluronidase enzyme, followed by the addition of acetic acid and albumin to form a turbid solution. The level of inhibition was assessed by measuring absorbance at 600 nm [1].
  • Anti-tyrosinase Activity: This test measured the inhibition of the tyrosinase enzyme's ability to convert L-tyrosine to L-DOPA. The reaction was monitored by absorbance at 492 nm [1].

For all assays, a lower IC₅₀ value indicates a more potent inhibitory effect. The experiments were conducted with appropriate controls, and IC₅₀ values were calculated from the dose-response data.

Research Context and Pathways

The following diagram illustrates the relationship between oxidative stress, the enzymes targeted in the studies above, and the skin aging process, which underpins the significance of these antioxidant assays.

G Oxidative Stress Oxidative Stress Enzyme Activation Enzyme Activation Oxidative Stress->Enzyme Activation ECM Degradation ECM Degradation Skin Aging (Wrinkles, Loss of Firmness) Skin Aging (Wrinkles, Loss of Firmness) ECM Degradation->Skin Aging (Wrinkles, Loss of Firmness) Collagenase Collagenase Enzyme Activation->Collagenase Elastase Elastase Enzyme Activation->Elastase Hyaluronidase Hyaluronidase Enzyme Activation->Hyaluronidase Tyrosinase Tyrosinase Enzyme Activation->Tyrosinase Collagen Breakdown Collagen Breakdown Collagenase->Collagen Breakdown Elastin Breakdown Elastin Breakdown Elastase->Elastin Breakdown Hyaluronic Acid Degradation Hyaluronic Acid Degradation Hyaluronidase->Hyaluronic Acid Degradation Melanin Production Melanin Production Tyrosinase->Melanin Production Collagen Breakdown->ECM Degradation Elastin Breakdown->ECM Degradation Hyaluronic Acid Degradation->ECM Degradation Melanin Production->ECM Degradation γ-Mangostin / α-Mangostin / MPE γ-Mangostin / α-Mangostin / MPE γ-Mangostin / α-Mangostin / MPE->Collagenase Inhibits γ-Mangostin / α-Mangostin / MPE->Elastase Inhibits γ-Mangostin / α-Mangostin / MPE->Hyaluronidase Inhibits γ-Mangostin / α-Mangostin / MPE->Tyrosinase Inhibits

Beyond anti-aging, research reveals other pathways for this compound's antioxidant effects. A 2021 study demonstrated its neuroprotective capacity in mouse hippocampal (HT22) cells, which is significant for potential applications in neurodegenerative diseases [2].

  • Mechanism: this compound treatment reduced glutamate-induced accumulation of reactive oxygen species (ROS) and intracellular calcium ions. It also stimulated the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) [2].
  • Pathway Involvement: The protective effect involved the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation and regulation of the intrinsic mitochondrial apoptotic pathway [2].

Interpretation and Further Research

  • Activity is Assay-Dependent: The existing evidence does not crown a single "best" antioxidant xanthone. The choice between gamma- and alpha-mangostin would depend on the specific biological target or application of interest [1].
  • Bioavailability is a Key Challenge: Like many plant-based xanthones, this compound faces challenges with low aqueous solubility, which can limit its absorption and bioavailability [3] [4]. Researchers are exploring formulation strategies, such as creating molecular complexes with urea, to overcome this hurdle [4].
  • Extraction Method Influences Yield: The amount of this compound obtained from mangosteen peel can vary with the extraction technique. Methods like Enzyme-Ultrasound Assisted Extraction (EUAE) have been reported to yield approximately 50% higher levels of gamma- and alpha-mangostin compared to other methods like Ultrasound-Microwave Assisted Extraction (UMAE) [5].

Future research directions should include:

  • More head-to-head comparisons of various xanthones using a unified set of antioxidant assays (e.g., ORAC, FRAP, cellular antioxidant models).
  • In vivo studies to confirm the efficacy and mechanisms observed in laboratory settings.
  • Development of advanced formulations like nanoformulations to enhance solubility and bioavailability for therapeutic applications [3].

References

×

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.15728848 Da

Monoisotopic Mass

396.15728848 Da

Heavy Atom Count

29

Melting Point

207 °C

UNII

G7HS6P8ZEC

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31271-07-5

Wikipedia

Gamma-mangostin

Dates

Last modified: 08-15-2023
Chang, H., & Yang, L. (2012). Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells. Molecules, 17(12), 8010-8021. doi:10.3390/molecules17078010

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